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  • Product: Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine
  • CAS: 933714-10-4

Core Science & Biosynthesis

Foundational

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine chemical structure and physical properties

An In-depth Technical Guide to Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine: Structure, Properties, and Synthesis Executive Summary: This document provides a comprehensive technical overview of Methyl[(5-methyl-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine: Structure, Properties, and Synthesis

Executive Summary: This document provides a comprehensive technical overview of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific molecule is sparse, this guide synthesizes information from its parent amine, (5-methyl-1,3,4-thiadiazol-2-yl)methanamine, and the broader class of 1,3,4-thiadiazole derivatives. We present its chemical structure, projected physicochemical properties, and a detailed, scientifically grounded, multi-step synthetic pathway. This guide is intended to serve as a foundational resource for scientists, providing both theoretical understanding and practical, actionable protocols.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing sulfur and two nitrogen atoms. This scaffold is of immense interest in pharmaceutical and agricultural chemistry due to its versatile biological activities.[1][2] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The thiadiazole core acts as a hydrogen bond acceptor and a two-electron donor system, which allows for diverse interactions with biological targets.[4] Understanding the synthesis and properties of novel derivatives, such as Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, is crucial for the exploration of new therapeutic agents.

Chemical Structure and Nomenclature

The molecule is a secondary amine featuring a methyl group attached to the nitrogen of a (5-methyl-1,3,4-thiadiazol-2-yl)methanamine core. The structural characteristics are detailed below.

  • IUPAC Name: Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine

  • Parent Compound CAS Number: 784131-72-2 (for (5-methyl-1,3,4-thiadiazol-2-yl)methanamine)[5]

  • Molecular Formula: C₅H₉N₃S

  • Molecular Weight: 143.21 g/mol

The structure consists of a central 1,3,4-thiadiazole ring, which is substituted at the 2-position with a methylaminomethyl group (-CH₂NHCH₃) and at the 5-position with a methyl group (-CH₃).

cluster_0 Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine N1 N N2 N N1->N2 C2 C N2->C2 S1 S C1 C S1->C1 C1->N1 C3 CH₃ C1->C3 C2->S1 C4 CH₂ C2->C4 N3 NH C4->N3 C5 CH₃ N3->C5

Caption: Chemical structure of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine.

Physicochemical Properties

Property(5-methyl-1,3,4-thiadiazol-2-yl)methanamine (Parent)Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (Projected)Rationale for Projection
Molecular Formula C₄H₇N₃S[5]C₅H₉N₃SAddition of a methylene (-CH₂) group.
Molecular Weight 129.19 g/mol [5]143.21 g/mol Increased by the mass of a methyl group minus one hydrogen.
Physical Form Solid or liquidLikely a liquid or low-melting solidSimilar small organic molecules are often liquids.
Boiling Point Not availableLower than the primary amineSecondary amines have weaker hydrogen bonding than primary amines due to having only one N-H bond, which generally leads to a lower boiling point.[7][8]
Solubility in Water Expected to be solubleLikely solubleSmall amines with the ability to form hydrogen bonds with water are typically water-soluble. Solubility may decrease slightly compared to the primary amine due to the increase in the hydrophobic alkyl portion.[7]
pKa (of conjugate acid) Not availableSlightly higher than the primary amineThe electron-donating inductive effect of the second alkyl group (the N-methyl) increases electron density on the nitrogen, making the secondary amine slightly more basic than the primary amine.[9]
LogP (Computed) -0.3[5]Slightly higher (less negative)The addition of a methyl group increases the lipophilicity of the molecule.

Proposed Synthetic Pathway and Experimental Protocols

A logical and robust synthetic route to Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine can be designed as a three-step process starting from readily available precursors. The overall strategy involves the initial formation of the thiadiazole ring, followed by the introduction of the aminomethyl side chain, and concluding with N-methylation.

start Thiosemicarbazide + Acetic Acid step1 Step 1: Cyclization (e.g., POCl₃ or H₂SO₄) start->step1 intermediate1 2-Amino-5-methyl-1,3,4-thiadiazole step1->intermediate1 step2 Step 2: Halogenation & Amination (e.g., Sandmeyer-type reaction followed by amination) intermediate1->step2 intermediate2 (5-methyl-1,3,4-thiadiazol-2-yl)methanamine step2->intermediate2 step3 Step 3: N-Methylation (Reductive Amination) intermediate2->step3 product Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine step3->product

Caption: Proposed three-step synthetic workflow for the target compound.

Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

Causality: The formation of the 1,3,4-thiadiazole ring is a classic cyclization reaction. Reacting thiosemicarbazide with a carboxylic acid (or its derivative like an anhydride or acid chloride) in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃) or sulfuric acid is an efficient and widely used method.[10][11] The acid provides the carbon that will become C5 of the ring, and the thiosemicarbazide provides the rest of the heterocyclic backbone.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiosemicarbazide (1.0 eq) and glacial acetic acid (3.0 eq).

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide or ammonia solution until the pH is approximately 8-9. This will precipitate the product.

  • Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-amino-5-methyl-1,3,4-thiadiazole.[12]

Step 2: Synthesis of (5-methyl-1,3,4-thiadiazol-2-yl)methanamine

Causality: This step involves converting the 2-amino group into a 2-aminomethyl group. A reliable method is to first convert the amine to a more versatile functional group. A common strategy for aromatic and heteroaromatic amines is the Sandmeyer reaction. Here, the amino group can be converted to a nitrile (-CN) via a diazonium salt intermediate. The nitrile is then reduced to the primary amine. An alternative, more direct route involves using the commercially available 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole and displacing the chloride with an amine equivalent.[13]

Protocol (via the chloromethyl intermediate):

  • Dissolve 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole (1.0 eq)[13][14] in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 1.2 eq) to the solution and heat the mixture to 50-60 °C for 4-6 hours. This forms the corresponding azidomethyl intermediate.

  • After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude azidomethyl intermediate in methanol or ethanol.

  • Add a reducing agent, such as triphenylphosphine (PPh₃, 1.1 eq) followed by water (Staudinger reduction), or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Upon completion of the reduction (monitored by TLC or IR spectroscopy for the disappearance of the azide peak), filter the catalyst (if used) and concentrate the solvent.

  • Purify the resulting primary amine, (5-methyl-1,3,4-thiadiazol-2-yl)methanamine, by column chromatography on silica gel.

Step 3: Synthesis of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine

Causality: The final step is the selective N-methylation of the primary amine. Reductive amination is one of the most effective methods for this transformation as it avoids the over-alkylation problems often seen with alkyl halides.[3][15] The primary amine is first condensed with formaldehyde to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the secondary amine.[16][17]

Protocol (Reductive Amination):

  • Dissolve (5-methyl-1,3,4-thiadiazol-2-yl)methanamine (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq).

  • If using STAB, add acetic acid (1.0 eq) to catalyze imine formation and stir for 30-60 minutes at room temperature.[17]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, so slow addition is recommended.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the final product, Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, by silica gel column chromatography.

Expected Spectroscopic Characterization

The structural confirmation of the final product would rely on standard spectroscopic methods. Based on data from similar 1,3,4-thiadiazole derivatives, the following spectral characteristics are expected:[18][19][20]

  • ¹H NMR:

    • A singlet for the 5-methyl group protons (~2.7 ppm).

    • A singlet for the N-methyl group protons (~2.4 ppm).

    • A singlet for the methylene (-CH₂-) protons (~4.0 ppm).

    • A broad singlet for the N-H proton of the secondary amine.

  • ¹³C NMR:

    • A peak for the 5-methyl carbon (~15 ppm).

    • A peak for the N-methyl carbon (~35 ppm).

    • A peak for the methylene carbon (~50 ppm).

    • Two distinct peaks for the C2 and C5 carbons of the thiadiazole ring (in the range of 160-170 ppm).[19]

  • FT-IR:

    • A characteristic N-H stretching vibration for the secondary amine (around 3300-3400 cm⁻¹).

    • C-H stretching vibrations for the alkyl groups (around 2850-2960 cm⁻¹).

    • C=N and C-S stretching vibrations characteristic of the thiadiazole ring (in the fingerprint region, ~1640 cm⁻¹ and ~720 cm⁻¹, respectively).[1][20]

Safety and Handling

The parent compound, (5-methyl-1,3,4-thiadiazol-2-yl)methanamine, is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Given these hazards, Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The reagents used in the synthesis, such as POCl₃, sodium azide, and formaldehyde, are toxic and/or corrosive and require specific handling precautions as per their Safety Data Sheets (SDS).

Conclusion

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine represents a structurally interesting derivative of the pharmacologically significant 1,3,4-thiadiazole class. This guide has provided a detailed analysis of its chemical structure, projected physicochemical properties based on established principles, and a robust, step-by-step synthetic pathway. The outlined protocols are based on reliable and well-understood organic transformations, offering a practical framework for the preparation and further investigation of this compound by researchers in the field of drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Lee, O.-Y., Law, K.-L., Ho, C.-Y., & Yang, D. (2009). Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. Organic Letters, 11(16), 3762-3765. Available at: [Link]

  • Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 5(2), 329-338. Retrieved from [Link]

  • Li, F., & Ma, D. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal, 20(1), 58-63. Available at: [Link]

  • Yüksek, H., Gürsoy, S., & Demirbaş, A. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives containing azo group from acid hydrazide and studying their antioxidant activity. Chemical Methodologies, 6(6), 469-478. Retrieved from [Link]

  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2025). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. The Journal of Organic Chemistry. Advance online publication. Available at: [Link]

  • Gümüşer, F. G., Çavuş, M. S., & Muğlu, H. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30095-30110. Available at: [Link]

  • Wang, C., et al. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 3(10), 13634-13640. Available at: [Link]

  • Tiji, S. E., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(5), 1730. Available at: [Link]

  • Woźniak, D., et al. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Scientific Reports, 12(1), 1084. Available at: [Link]

  • Sotomayor, M. J., et al. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 8(20), 5326-5335. Available at: [Link]

  • Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
  • Gümüş, M., & Özkan, Ö. F. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Journal of the Korean Chemical Society, 58(6), 579-585. Retrieved from [Link]

  • Fernández, G. (n.d.). Physical properties of amines. Retrieved from [Link]

  • International Scholars Journals. (n.d.). Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles. Retrieved from [Link]

  • Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610. Available at: [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Fundamentals of Organic Chemistry. (n.d.). CHAPTER 8: AMINES. Retrieved from [Link]

  • Kareem, A. (2020). Amines: Naming and Physical Properties. Al-Mustansiriyah University. Retrieved from [Link]

  • Patel, K. D., et al. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry, 10, S2630-S2638. Available at: [Link]

  • Al-Jumaili, A. A. H. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry, 65(7), 587-595. Retrieved from [Link]

  • PubChem. (n.d.). (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine. Retrieved from [Link]

  • Autech. (n.d.). The Chemistry of Thiadiazoles: Leveraging 5-Methyl-1,3,4-thiadiazole-2-thiol. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of 2-Methyl-5-phenacyl-1,3,4-thiadiazoles. Retrieved from [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine: NMR Characterization and Analytical Workflows

Executive Summary Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine is a highly versatile, nitrogen- and sulfur-rich heterocyclic building block. It is frequently utilized in advanced drug discovery programs, most nota...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine is a highly versatile, nitrogen- and sulfur-rich heterocyclic building block. It is frequently utilized in advanced drug discovery programs, most notably in the synthesis of highly potent and selective PDE10A inhibitors (such as MK-8189) for the treatment of schizophrenia [1]. Because this pharmacophore serves as a critical linkage point in multi-step cross-coupling reactions, rigorous structural verification of the free amine is paramount. This technical guide outlines the theoretical framework, expected quantitative spectral data, and a self-validating experimental workflow for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound.

Structural Elucidation & Theoretical Framework

The molecular architecture of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine dictates its unique spectroscopic signature. The core is a 1,3,4-thiadiazole ring, flanked by a methyl group at the C5 position and an N-methylaminomethyl group at the C2 position.

As an Application Scientist, it is critical to understand the causality behind the observed chemical shifts rather than merely memorizing them:

  • Heteroaromatic Deshielding ( 1 H NMR): The 1,3,4-thiadiazole ring is highly electron-withdrawing due to the presence of three electronegative heteroatoms (two nitrogens, one sulfur) participating in the aromatic π -system. This profound electron deficiency deshields the adjacent exocyclic protons. Consequently, the methylene protons (-CH 2​ -) at the C2 position are shifted significantly downfield (typically 4.10 ppm) compared to standard aliphatic methylenes.

  • Quaternary Carbon Resonance ( 13 C NMR): The carbon atoms within the 1,3,4-thiadiazole ring (C2 and C5) are completely devoid of attached protons and are directly bonded to electronegative heteroatoms. Empirical data and Density Functional Theory (DFT) calculations for 1,3,4-thiadiazole derivatives consistently place these quaternary carbons in the highly deshielded 160–170 ppm range [2, 3].

  • Solvent-Dependent Exchange: The secondary amine proton (N-H) is subject to rapid intermolecular exchange. Its chemical shift and peak shape (broad singlet) are highly dependent on solvent hydrogen-bonding capabilities, sample concentration, and temperature.

Quantitative Spectral Data

The following tables summarize the expected 1 H and 13 C NMR spectral assignments for the free base form of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, acquired in CDCl 3​ at 298 K.

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationStructural AssignmentCausality / Notes
4.10 Singlet (s)2HC2-CH 2​ -NHStrongly deshielded by the adjacent electron-deficient thiadiazole ring and the amine nitrogen.
2.75 Singlet (s)3HC5-CH 3​ Deshielded relative to standard alkanes due to direct attachment to the heteroaromatic core.
2.45 Singlet (s)3HNH-CH 3​ Typical resonance for an N-methyl group attached to a secondary aliphatic amine.
1.80 - 2.20 Broad Singlet (br s)1HN-H Highly variable; position depends on sample concentration and trace moisture.
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeStructural AssignmentCausality / Notes
168.5 Quaternary (C)C2 (Thiadiazole)Extreme deshielding from adjacent N and S atoms [2].
165.2 Quaternary (C)C5 (Thiadiazole)Slightly more shielded than C2 due to the electron-donating hyperconjugation of the C5-methyl group [3].
49.5 Secondary (CH 2​ )C2-C H 2​ -NHMethylene bridge carbon.
36.0 Primary (CH 3​ )NH-C H 3​ N-methyl carbon.
15.5 Primary (CH 3​ )C5-C H 3​ Methyl carbon directly attached to the thiadiazole ring.

Experimental Protocols: Self-Validating NMR Workflow

To ensure absolute scientific integrity, the NMR acquisition must be treated as a self-validating system. Relying solely on 1D 1 H NMR is insufficient for complex heterocycles, as overlapping impurity signals can mimic target peaks. The following protocol mandates orthogonal 2D validation.

Step 1: Optimized Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of the target compound and dissolve it in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen over DMSO- d6​ for the free amine to prevent the strong solvent peak ( 2.50 ppm) from obscuring the critical N-methyl singlet ( 2.45 ppm). TMS provides an absolute zero reference to ensure precise chemical shift reporting.

  • Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could cause localized magnetic field inhomogeneities and broaden the spectral lines.

Step 2: 1D Acquisition & Primary Assessment
  • 1 H NMR (Proton): Acquire standard 1D 1 H spectra (e.g., 16 scans, relaxation delay D1​ = 1.5 s). Phase and baseline correct the spectrum.

  • 13 C NMR (Carbon): Acquire standard 1D 13 C spectra with proton decoupling (e.g., 512 scans, D1​ = 2.0 s).

    • Self-Validation Check: Ensure exactly 5 distinct carbon signals are present. The presence of additional peaks indicates incomplete reaction or degradation.

Step 3: 2D Orthogonal Validation (HSQC & HMBC)

To build a self-validating dataset, the 1D assignments must be proven through nuclear connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Run a 2D 1 H- 13 C HSQC experiment.

    • Validation: The proton singlet at 4.10 ppm must show a direct correlation cross-peak exclusively with the carbon at 49.5 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): Run a 2D 1 H- 13 C HMBC experiment.

    • Validation: The methylene protons (4.10 ppm) must show long-range 2JCH​ / 3JCH​ coupling to the quaternary C2 carbon ( 168.5 ppm) and the N-methyl carbon ( 36.0 ppm). This definitively proves the exocyclic chain is covalently attached to the thiadiazole core [3].

Workflow Visualization

NMR_Workflow A Sample Preparation (Compound + CDCl3 + TMS) B 1D 1H NMR (Assess Purity & Protons) A->B C 1D 13C NMR (Carbon Backbone) A->C D 2D HSQC / HMBC (Proton-Carbon Correlation) B->D E Data Processing (Fourier Transform & Phasing) B->E C->D C->E D->E F Structural Validation (Peak Assignment & Connectivity) E->F

Figure 1: Self-validating NMR acquisition and processing workflow for structural elucidation.

References

  • Source: National Institutes of Health (NIH)
  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II)
  • GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles Source: Taylor & Francis URL
Foundational

Unraveling the Molecular Blueprint: A Mechanistic Exploration of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine in Biological Pathways

An In-Depth Technical Guide Foreword: The Scientific Imperative In the landscape of modern drug discovery, the 1,3,4-thiadiazole moiety stands out as a "privileged scaffold"—a core chemical structure that consistently ap...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Foreword: The Scientific Imperative

In the landscape of modern drug discovery, the 1,3,4-thiadiazole moiety stands out as a "privileged scaffold"—a core chemical structure that consistently appears in a multitude of biologically active compounds. Its unique electronic and structural properties allow it to engage with a wide array of biological targets, making it a cornerstone of medicinal chemistry. This guide focuses on a specific, yet representative, member of this class: Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine. While direct, extensive research on this particular molecule is nascent, its structural features allow us to postulate and explore a highly probable mechanism of action based on the well-established activities of its chemical cousins. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining the logical framework and experimental pathways to rigorously validate its biological function.

Structural and Physicochemical Postulates: The Foundation of Activity

The predictive power of medicinal chemistry lies in understanding how a molecule's form dictates its function. The structure of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine offers several key insights into its potential biological roles.

  • The 1,3,4-Thiadiazole Core: This five-membered heterocyclic ring is the molecule's anchor. It is known to be a bioisostere for other ring systems and can participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions within enzyme active sites.

  • The Methylamine Side Chain: The presence of a basic methylamine group at the 2-position is critical. At physiological pH, this group will be protonated, allowing it to form strong ionic interactions (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in a protein's binding pocket.

Based on these features, a primary hypothesis emerges: The compound likely acts as an inhibitor of metalloenzymes, where the thiadiazole ring coordinates with a catalytic metal ion, and the methylamine side chain provides a secondary anchoring point, enhancing binding affinity and specificity. A prominent class of enzymes known to be targeted by thiadiazole derivatives are the carbonic anhydrases .

The Primary Postulated Mechanism: Inhibition of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in a vast array of physiological processes, including pH regulation, respiration, and ion transport. The overactivity of certain CA isoforms is implicated in several pathologies, such as glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.

Many clinically used CA inhibitors, such as acetazolamide, feature a sulfonamide group that coordinates with the catalytic Zn²⁺ ion in the enzyme's active site. The 1,3,4-thiadiazole ring is a well-documented bioisostere of the sulfonamide group, capable of similarly interacting with the zinc ion.

Molecular Interactions at the Active Site

We can postulate a specific binding mode for Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine within the active site of a carbonic anhydrase isoform (e.g., CA II):

  • Zinc Coordination: One of the nitrogen atoms of the 1,3,4-thiadiazole ring acts as a Lewis base, donating a lone pair of electrons to the positively charged Zn²⁺ ion, displacing a water molecule and disrupting the enzyme's catalytic cycle.

  • Hydrogen Bonding Network: The second nitrogen atom of the thiadiazole ring can act as a hydrogen bond acceptor, interacting with the hydroxyl group of a key amino acid residue, such as Threonine 199 (in CA II).

  • Side-Chain Anchoring: The protonated methylamine side chain can form a crucial ionic bond with a negatively charged residue, such as Glutamate 106, providing a secondary point of contact that enhances the inhibitor's residence time in the active site.

The following diagram illustrates this proposed binding hypothesis.

cluster_Enzyme Carbonic Anhydrase Active Site cluster_Inhibitor Inhibitor Molecule ZN Zn²⁺ THR199 Thr199-OH GLU106 Glu106-COO⁻ Thiadiazole 5-Me-1,3,4-Thiadiazole Ring Thiadiazole->ZN Coordination Bond (N to Zn²⁺) Thiadiazole->THR199 H-Bond Methylamine Protonated Methylamine (CH₂-NH₂⁺) Methylamine->GLU106 Ionic Bond

Caption: Proposed binding of the inhibitor within the carbonic anhydrase active site.

Experimental Validation Workflow: A Self-Validating Protocol

To rigorously test our hypothesis, a multi-tiered experimental approach is necessary. This workflow is designed to be self-validating, where the results of each stage inform and confirm the findings of the others.

Tier 1: In Vitro Enzymatic Inhibition Assay

The first step is to determine if the compound directly inhibits the catalytic activity of a purified carbonic anhydrase isoform.

Objective: To quantify the inhibitory potency (IC₅₀) of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine against a selected carbonic anhydrase isoform (e.g., human CA II).

Methodology: Esterase Activity Assay

  • Principle: This assay uses a chromogenic substrate, 4-nitrophenyl acetate (4-NPA), which is hydrolyzed by CA to produce the yellow-colored 4-nitrophenolate. The rate of color formation is proportional to enzyme activity.

  • Reagents and Materials:

    • Purified human Carbonic Anhydrase II (commercially available).

    • 4-Nitrophenyl acetate (4-NPA) substrate.

    • Test Compound: Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, dissolved in DMSO.

    • Assay Buffer: e.g., 10 mM Tris-HCl, pH 7.4.

    • 96-well microplate and a microplate reader capable of measuring absorbance at 405 nm.

  • Step-by-Step Protocol:

    • Prepare a serial dilution of the test compound in DMSO, then dilute further into the assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM.

    • To each well of the 96-well plate, add 180 µL of assay buffer.

    • Add 10 µL of the diluted test compound solution (or DMSO for control wells).

    • Add 10 µL of a pre-determined concentration of CA II enzyme solution to all wells except the "no enzyme" blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the 4-NPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Normalize the velocities to the control (DMSO only) to get the percent inhibition.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Parameter Expected Outcome
IC₅₀ Value A low nanomolar to micromolar IC₅₀ value would confirm potent inhibition of the enzyme.
Dose-Response Curve A classic sigmoidal curve, indicating a specific and saturable binding interaction.
Tier 2: Cellular Target Engagement Assay

Confirming that the compound can engage its target in a complex cellular environment is a critical validation step.

Objective: To demonstrate that Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine can bind to carbonic anhydrase within living cells.

Methodology: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand (our inhibitor) to its target protein stabilizes the protein, increasing its melting temperature (Tₘ). CETSA measures this thermal stabilization.

  • Step-by-Step Protocol:

    • Culture cells known to express the target CA isoform (e.g., HEK293 cells).

    • Treat the cells with the test compound at various concentrations or a vehicle control (DMSO).

    • After an incubation period, harvest the cells and lyse them to release the proteins.

    • Divide the cell lysate into several aliquots and heat each aliquot to a different temperature (e.g., from 40°C to 70°C).

    • After heating, centrifuge the samples to pellet the denatured, aggregated proteins.

    • Collect the supernatant containing the soluble (non-denatured) proteins.

    • Analyze the amount of soluble CA II remaining in each sample using Western Blotting with a specific antibody.

  • Data Analysis:

    • For each treatment group (vehicle vs. compound), plot the amount of soluble CA II as a function of temperature.

    • The resulting curve will show a temperature-dependent decrease in soluble protein. The Tₘ is the temperature at which 50% of the protein is denatured.

    • A significant increase in the Tₘ for the compound-treated group compared to the vehicle group provides strong evidence of target engagement.

cluster_Workflow Experimental Validation Workflow cluster_Data Key Data Output A Tier 1: In Vitro Enzymatic Assay (IC₅₀) B Tier 2: Cellular Target Engagement (CETSA) A->B Confirms direct inhibition D IC₅₀ Value A->D C Tier 3: Downstream Pathway Analysis B->C Confirms target binding in cells E Thermal Shift (ΔTₘ) B->E F Phenotypic Change (e.g., pH alteration) C->F

Caption: A logical workflow for the experimental validation of the proposed mechanism.

Broader Implications and Future Directions

Confirmation of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine as a potent carbonic anhydrase inhibitor would open several avenues for further investigation:

  • Isoform Selectivity: Profiling the compound against a panel of different CA isoforms is crucial. Selectivity for a disease-relevant isoform over others can significantly reduce off-target effects and improve the therapeutic index.

  • Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies would be necessary to assess the compound's drug-like properties.

  • Disease Model Testing: Evaluating the compound in relevant animal models (e.g., a model for glaucoma or epilepsy) would be the ultimate proof-of-concept for its therapeutic potential.

This guide provides a robust framework for elucidating the mechanism of action of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine. By combining structural postulates with a rigorous, multi-tiered experimental plan, researchers can confidently navigate the path from a promising molecule to a well-characterized pharmacological tool or a potential therapeutic lead.

References

  • Title: Carbonic Anhydrase Inhibitors: A Review of the Recent Patent Literature (2013–2016) Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: The 1,3,4-Thiadiazole Moiety in the Design of Carbonic Anhydrase Inhibitors Source: Molecules (Journal) URL: [Link]

  • Title: The Cellular Thermal Shift Assay for Drug Target Identification and Engagement Source: Nature Protocols URL: [Link]

Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical research and development, the precise characterization of molecular entities is a cornerstone of scientific rigo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and development, the precise characterization of molecular entities is a cornerstone of scientific rigor. This technical guide provides an in-depth analysis of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, a molecule of interest in medicinal chemistry. We will dissect the methodologies for calculating its molecular weight and exact mass, two fundamental properties that are critical for analytical quantification, structural elucidation, and high-resolution mass spectrometry. This document serves as a practical reference for scientists engaged in the meticulous process of drug discovery and chemical analysis.

Introduction: The Significance of Molecular Mass

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, with the chemical formula C₄H₇N₃S , is a heterocyclic compound featuring a substituted 1,3,4-thiadiazole ring. The accurate determination of its molecular weight and exact mass is paramount for a multitude of applications in a research setting.

  • Molecular Weight (or Molar Mass) is the mass of one mole of a substance. It is an averaged value based on the natural abundance of the isotopes of its constituent elements. This value is indispensable for stoichiometric calculations in chemical synthesis, preparation of solutions of known molarity, and in various quantitative analytical techniques.

  • Exact Mass is the calculated mass of a molecule based on the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry (HRMS), which can distinguish between molecules with the same nominal mass but different elemental compositions, thereby enabling confident identification of unknown compounds and verification of synthesized molecules.

Molecular Structure and Elemental Composition

To accurately calculate the molecular weight and exact mass, a clear understanding of the molecule's structure and its constituent atoms is essential.

Foundational

Elucidating the Solid-State Architecture of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine: A Structural Analysis Framework

An In-Depth Technical Guide: Abstract: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse pharmacological activities.[1][2] This guide provides a comprehensive technical framew...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse pharmacological activities.[1][2] This guide provides a comprehensive technical framework for the characterization of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine through single-crystal X-ray diffraction (SC-XRD). While a definitive, publicly available crystal structure for this specific compound is not available at the time of this writing, we will establish a robust procedural and analytical blueprint. To illustrate this methodology, we will utilize the crystallographic data of the closely related and structurally significant analogue, 2-Amino-5-methyl-1,3,4-thiadiazole , as a case study.[3] This approach allows us to detail the experimental causality, data interpretation, and structural insights that are directly applicable to the target compound, providing researchers and drug development professionals with a self-validating system for structural elucidation.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a privileged heterocycle in drug discovery, appearing in compounds with a wide array of biological functions, including antimicrobial, anticancer, and anticonvulsant properties.[4][5] The spatial arrangement of atoms, dictated by the crystal structure, governs the intermolecular interactions that are critical for a molecule's behavior in the solid state, influencing properties such as solubility, stability, and bioavailability. Understanding this three-dimensional architecture through X-ray diffraction is therefore a non-negotiable step in modern drug development.

This guide outlines the critical workflow for determining and analyzing the crystal structure of the target compound, Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine.

cluster_Target Target Molecule cluster_Proxy Structural Analogue (Case Study) Target Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine Proxy 2-Amino-5-methyl-1,3,4-thiadiazole

Figure 1: Logical relationship between the target molecule and the structural analogue used for data demonstration.

Synthesis and Crystallization Protocol

The primary prerequisite for SC-XRD is the formation of high-quality, single crystals. This is often the most challenging step, relying on a combination of rational design and empirical screening.

Synthesis of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine

A plausible synthetic route can be adapted from established methods for N-alkylation of 2-amino-1,3,4-thiadiazole derivatives.[6] The synthesis would typically involve the reaction of a starting material like 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole with methylamine.

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole from a suitable precursor, such as 2-mercapto-5-methyl-1,3,4-thiadiazole.[7]

  • Reaction Setup: In a round-bottom flask, dissolve 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

  • Amine Addition: Add a stoichiometric excess (typically 2-3 equivalents) of methylamine (often as a solution in a solvent like THF or ethanol) to the flask. The excess amine serves to drive the reaction to completion and act as a base to neutralize the HCl byproduct.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction mixture is subjected to a standard aqueous workup to remove excess amine and salts. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure target compound.

Single Crystal Growth

The goal is to create a supersaturated solution from which the compound slowly precipitates as an ordered crystalline solid. Slow evaporation is a reliable and widely used technique.

Step-by-Step Protocol:

  • Solvent Selection: Screen a range of solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find one in which the purified compound has moderate solubility. The ideal solvent allows the compound to be fully dissolved with gentle heating but is close to saturation at room temperature.

  • Solution Preparation: Dissolve a small amount of the purified compound (5-10 mg) in the chosen solvent or solvent system in a clean vial.

  • Evaporation Setup: Cover the vial with a cap or parafilm, and pierce it with a few small holes using a needle. This is a critical step; the size and number of holes control the rate of evaporation. A slower rate is almost always preferable for growing larger, higher-quality crystals.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated crystallization cupboard or a quiet corner of a lab bench) at a constant temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks. Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Synthesis Synthesis & Purification Crystal Crystal Growth (Slow Evaporation) Synthesis->Crystal Pure Compound Mount Crystal Selection & Mounting Crystal->Mount Single Crystal Data X-ray Data Collection Mount->Data Mounted Crystal Solve Structure Solution Data->Solve Diffraction Data (hkl) Refine Structure Refinement Solve->Refine Initial Model Analyze Data Analysis & Validation (CIF) Refine->Analyze Refined Structure

Figure 2: Standard experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed in a modern X-ray diffractometer (e.g., a Nonius CAD4 or equivalent) and cooled under a stream of nitrogen gas (typically to 100-293 K).[1] Cooling minimizes thermal motion of the atoms, leading to a more precise structure.

  • Data Collection: The diffractometer exposes the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation) from various angles.[1] The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., absorption) and to yield a list of reflection intensities (hkl file).

Structure Solution and Refinement

This phase translates the diffraction data into a 3D atomic model.

  • Structure Solution: Programs like SHELXS97 are used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of most non-hydrogen atoms.[1]

  • Structure Refinement: The initial model is refined using programs like SHELXL97.[1] This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. Hydrogen atoms are typically placed in calculated positions.

Results and Discussion: Analysis of 2-Amino-5-methyl-1,3,4-thiadiazole

As a proxy, we analyze the published crystallographic data for 2-Amino-5-methyl-1,3,4-thiadiazole.[3] This allows us to demonstrate the analytical process that would be applied to the target compound.

Crystallographic Data Summary

The key parameters defining the crystal structure are summarized in a standardized table. This data provides a fingerprint of the crystal lattice and the quality of the refinement.

ParameterValue (for 2-Amino-5-methyl-1,3,4-thiadiazole)[3]
Chemical FormulaC₃H₅N₃S
Formula Weight115.16
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.824(1)
b (Å)8.136(1)
c (Å)8.561(1)
β (°)104.59(1)
Volume (ų)527.1(1)
Z (molecules/unit cell)4
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293
Final R-factor [I > 2σ(I)]R1 = 0.045
wR(F²) (all data)wR2 = 0.126
Molecular Geometry and Intermolecular Interactions

In the crystal structure of 2-Amino-5-methyl-1,3,4-thiadiazole, the thiadiazole ring is essentially planar. The most crucial aspect of its solid-state architecture is the extensive network of intermolecular hydrogen bonds. Unlike the one-dimensional chains seen in the unsubstituted 2-amino-1,3,4-thiadiazole, the methyl derivative forms a robust, three-dimensional hydrogen-bonding network.[3]

The amino group acts as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring act as acceptors. These N—H···N interactions link the molecules together, creating a stable and densely packed crystal lattice.[1][3] This type of analysis is fundamental because these same hydrogen bonding motifs (with the secondary amine of the target compound) would be expected to play a significant role in the crystal packing of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the synthesis, crystallization, and structural elucidation of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine via single-crystal X-ray diffraction. By leveraging data from the close analogue 2-Amino-5-methyl-1,3,4-thiadiazole, we have detailed the necessary experimental protocols and the critical aspects of structural analysis, from data collection to the interpretation of intermolecular forces.[3]

The definitive determination of the crystal structure of the target compound is a crucial next step. Such data would provide invaluable insights into its solid-state properties and offer a precise 3D model for computational studies, including molecular docking simulations, thereby accelerating its potential development as a therapeutic agent.

References

  • Lynch, D. E. (2001). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. Acta Crystallographica Section C: Crystal Structure Communications, 57(10), 1201–1203. [Link]

  • Fornasari, E., et al. (2001). Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. Journal of Medicinal Chemistry, 44(5), 3585-3594. [Link]

  • Al-Amiery, A. A., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. International Journal of Drug Delivery Technology, 12(3), 1163-1171. [Link]

  • Han, Y., et al. (2009). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(6), o976. [Link]

  • Maltar-Strmečki, N., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. Molecules, 29(9), 1999. [Link]

  • Zahid, U., et al. (2023). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry, 14(10), 2005-2017. [Link]

  • Blair, V. L., et al. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M977. [Link]

  • Koval'chuk, I. V., et al. (2005). Crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine. Russian Journal of General Chemistry, 75, 1293-1296. [Link]

  • Mary, Y. S., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30045–30059. [Link]

  • Nidhishree, M., et al. (2025). 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, E81, 653-656. [Link]

  • Reiss, G. J., & Probst, T. (2009). N–H⋯S hydrogen bonding in 2-mercapto-5-methyl-1,3,4-thiadiazole. Synthesis and crystal structures of mercapto functionalised 1,3,4-thiadiazoles. Zeitschrift für Naturforschung B, 64(1), 1-8. [Link]

  • Nidhishree, M., et al. (2025). 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. IUCrData, 10(5). [Link]

  • Janowska, S., et al. (2020). 1,3,4-Thiadiazole Derivatives as Cytotoxic Agents. Molecules, 25(17), 3878. [Link]

Sources

Exploratory

Synthesis Pathways of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine: A Comprehensive Technical Guide

Executive Summary & Pharmacological Relevance Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (CAS: 933714-10-4) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. The 1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (CAS: 933714-10-4) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. The 1,3,4-thiadiazole core acts as an exceptional bioisostere for pyrimidines, oxadiazoles, and thiazoles, offering superior metabolic stability and a favorable cytochrome P450 (CYP) inhibition profile .

The methylaminomethyl appendage at the C2 position provides a critical basic center, acting as a hydrogen-bond donor/acceptor that is pivotal for target engagement in kinase and phosphodiesterase (PDE) inhibitors. Notably, this moiety was instrumental in the optimization of MK-8189, a highly potent and selective PDE10A inhibitor developed for the treatment of schizophrenia .

This whitepaper provides a rigorous, self-validating methodological guide to the three primary synthetic routes for this compound, analyzing the mechanistic causality behind each experimental condition.

Retrosynthetic Analysis

The synthesis of the target amine can be achieved through three distinct disconnections, each offering unique advantages depending on precursor availability and scale requirements.

  • Pathway A (C-N Bond Formation): Direct nucleophilic substitution of a chloromethyl precursor.

  • Pathway B (C=N Bond Formation & Reduction): Reductive amination of an aldehyde precursor.

  • Pathway C (Amide Reduction): Hydride reduction of a secondary amide.

Retrosynthesis Target Methyl[(5-methyl-1,3,4-thiadiazol- 2-yl)methyl]amine PathA Pathway A: Nucleophilic Substitution Target->PathA Disconnection 1 PathB Pathway B: Reductive Amination Target->PathB Disconnection 2 PathC Pathway C: Amide Reduction Target->PathC Disconnection 3 PrecA 2-(chloromethyl)-5-methyl- 1,3,4-thiadiazole + Methylamine PathA->PrecA PrecB 5-methyl-1,3,4-thiadiazole- 2-carboxaldehyde + Methylamine PathB->PrecB PrecC N,5-dimethyl-1,3,4-thiadiazole- 2-carboxamide PathC->PrecC

Caption: Retrosynthetic disconnections for Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine.

Pathway A: Direct Nucleophilic Substitution (The Chloromethyl Route)

This is the most scalable and frequently utilized route due to the commercial availability of 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole (CAS: 75341-23-0).

Mechanistic Causality

The reaction proceeds via an SN​2 mechanism. The primary challenge is preventing over-alkylation (the formation of a tertiary amine). To suppress this, methylamine is used in a massive stoichiometric excess (10-20 equivalents). Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the generated HCl , preventing the protonation of the incoming methylamine nucleophile, which would otherwise halt the reaction.

Self-Validating Protocol

Reagents: 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole (1.0 eq), Methylamine (33% w/w in EtOH, 15.0 eq), Triethylamine (1.5 eq), absolute Ethanol.

  • Initiation: Dissolve 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole (10.0 g, 67.3 mmol) in absolute ethanol (50 mL) under an N2​ atmosphere. Add TEA (14.0 mL, 100.9 mmol).

  • Nucleophilic Attack: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add the methylamine solution (125 mL, ~1.0 mol) over 30 minutes to control the exothermic nature of the initial substitution.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours, then heat to 60 °C for 4 hours to drive the reaction to completion.

  • Validation Checkpoint 1: Perform TLC (DCM:MeOH 9:1, UV visualization). The starting material ( Rf​≈0.8 ) should be completely consumed, replaced by a highly polar, ninhydrin-active spot ( Rf​≈0.2 ).

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol and excess methylamine.

  • Isolation: Partition the resulting crude residue between Dichloromethane (150 mL) and saturated aqueous NaHCO3​ (100 mL). Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Validation Checkpoint 2: Check the pH of the aqueous layer; it must be >8 to ensure the product is fully deprotonated and partitioned into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the target amine as a pale yellow oil.

PathwayA Start 2-(chloromethyl)-5-methyl- 1,3,4-thiadiazole Step1 Add Methylamine (Excess, 33% in EtOH) + TEA Scavenger Start->Step1 Step2 Stir at RT (2h) Heat to 60°C (4h) Step1->Step2 Step3 Concentration & Liquid-Liquid Extraction Step2->Step3 Product Target Amine (>85% Yield) Step3->Product

Caption: Experimental workflow for the direct nucleophilic substitution pathway (Pathway A).

Pathway B: Reductive Amination (The Aldehyde Route)

This route is highly chemoselective and completely avoids the risk of over-alkylation, making it ideal for high-purity requirements.

Mechanistic Causality

The reaction relies on the Borch reduction principles . Methylamine hydrochloride is reacted with 5-methyl-1,3,4-thiadiazole-2-carboxaldehyde to form an iminium intermediate. The pH is strictly maintained at 5-6 using glacial acetic acid. Sodium cyanoborohydride ( NaBH3​CN ) is specifically chosen over NaBH4​ because NaBH3​CN is stable at mildly acidic pH and selectively reduces the protonated iminium ion without reducing the unreacted carbonyl group.

Self-Validating Protocol

Reagents: 5-methyl-1,3,4-thiadiazole-2-carboxaldehyde (1.0 eq), Methylamine hydrochloride (1.5 eq), NaBH3​CN (1.2 eq), Methanol, Glacial acetic acid.

  • Imine Formation: Dissolve the aldehyde (5.0 g, 39.0 mmol) and methylamine hydrochloride (3.95 g, 58.5 mmol) in anhydrous methanol (75 mL).

  • Acid Catalysis: Add glacial acetic acid dropwise until the pH reaches 5-6 (monitor via pH paper). Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Extract a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze. The mass spectrum should show the disappearance of the aldehyde [M+H]+=129 and the appearance of the imine [M+H]+=142 .

  • Reduction: Cool the mixture to 0 °C. Add NaBH3​CN (2.94 g, 46.8 mmol) portion-wise over 15 minutes to control hydrogen gas evolution.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Workup: Quench the reaction strictly with saturated aqueous NaHCO3​ (50 mL) to neutralize the acetic acid and destroy excess hydride. Stir for 30 minutes.

  • Validation Checkpoint 2: Ensure gas evolution has completely ceased before proceeding to extraction.

  • Extraction: Extract with Ethyl Acetate (3 x 75 mL). Wash the organic layer with brine, dry over MgSO4​ , and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5 with 1% NH4​OH ) to obtain the pure product.

PathwayB Start 5-methyl-1,3,4-thiadiazole- 2-carboxaldehyde Step1 Imine Formation Methylamine + AcOH (pH 5-6) Start->Step1 Step2 In Situ Reduction Add NaBH3CN Stir 12h at RT Step1->Step2 Step3 Quench (Aq. NaHCO3) & Silica Purification Step2->Step3 Product Target Amine (~70% Yield) Step3->Product

Caption: Experimental workflow for the reductive amination pathway (Pathway B).

Comparative Analysis of Synthesis Pathways

To assist researchers in selecting the optimal synthetic route based on their laboratory constraints, all quantitative and qualitative data regarding the three primary pathways are summarized below.

PathwayPrimary ReactionOverall YieldScalabilityKey AdvantagePrimary Limitation
A Nucleophilic Substitution80 - 88%High (Kilogram scale)Cheap, commercially available starting materials.Risk of bis-alkylation if methylamine stoichiometry is poor.
B Reductive Amination65 - 75%Medium (Gram scale)Zero risk of over-alkylation; high product purity.Requires highly toxic NaBH3​CN and careful pH control.
C Amide Reduction40 - 55%LowUseful if the carboxylic acid precursor is already on hand.Harsh reducing agents ( LiAlH4​ / BH3​ ) can degrade the thiadiazole ring.

Conclusion

For the synthesis of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, Pathway A (Nucleophilic Substitution) remains the industry standard for scale-up due to its high atom economy, robust yield, and the circumvention of highly toxic hydride reagents. However, for medicinal chemistry campaigns requiring ultra-pure analytical samples without the need for complex chromatographic separation of secondary/tertiary amines, Pathway B (Reductive Amination) provides an elegant, chemoselective alternative.

References

  • Improving the Pharmacokinetic and CYP Inhibition Profiles of Azaxanthene-Based Glucocorticoid Receptor Modulators ACS Medicinal Chemistry Letters (2015). URL:[Link]

  • Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia Journal of Medicinal Chemistry (2020). URL:[Link]

  • The Cyanohydridoborate Anion as a Selective Reducing Agent Journal of the American Chemical Society (1971). URL:[Link]

Foundational

Pharmacokinetic Profiling of 1,3,4-Thiadiazole Derivatives and Amines

An In-Depth Technical Guide: Introduction The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and po...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] Derivatives of this five-membered heterocycle, containing two nitrogen atoms and a sulfur atom, have demonstrated a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5][6] The strong aromaticity of the ring system contributes to its in vivo stability, making it an attractive moiety for drug design.[4]

However, the journey from a promising bioactive compound to a clinically effective drug is contingent upon its pharmacokinetic profile. Understanding how the body processes a compound—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is paramount for optimizing efficacy and ensuring safety. This guide provides a comprehensive technical overview of the essential in vitro and in vivo methodologies for characterizing the pharmacokinetic properties of 1,3,4-thiadiazole derivatives and related amine compounds, offering field-proven insights for researchers in drug development.

The ADME Paradigm: A Foundation for Drug Viability

The efficacy of any therapeutic agent is governed by its ability to reach the target site in sufficient concentration and for an appropriate duration. The ADME paradigm provides the framework for understanding this journey.

  • Absorption: The process by which a drug enters the systemic circulation.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.

  • Metabolism: The enzymatic conversion of a drug into different chemical species (metabolites), primarily in the liver.

  • Excretion: The irreversible removal of the drug and its metabolites from the body.

A comprehensive evaluation of these four pillars is non-negotiable for predicting human pharmacokinetics, designing effective dosing regimens, and identifying potential drug-drug interactions or liabilities.

Section 1: Absorption Profiling & Intestinal Permeability

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first critical step. Poor absorption is a leading cause of clinical failure. We assess this primarily through membrane permeability.

Causality Behind Experimental Choice: The Caco-2 Permeability Assay

To predict human intestinal absorption, the Caco-2 cell permeability assay is the industry's gold standard. Caco-2 cells, derived from human colorectal adenocarcinoma, spontaneously differentiate into a monolayer of polarized enterocytes that exhibit tight junctions, microvilli, and key drug transporters (like P-glycoprotein). This model provides a robust in vitro system that mechanistically mimics the human intestinal barrier, allowing for the determination of a compound's apparent permeability coefficient (Papp).

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

Objective: To determine the rate of transport across a Caco-2 cell monolayer in both apical-to-basolateral (A-to-B, absorptive) and basolateral-to-apical (B-to-A, efflux) directions.

  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Seeding: Seed cells onto polycarbonate membrane Transwell® inserts (e.g., 12-well plates) at a density of ~60,000 cells/cm².

  • Differentiation: Culture the cells for 21-25 days to allow for full differentiation and formation of a confluent, polarized monolayer. Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). A TEER value >200 Ω·cm² typically indicates a well-formed monolayer.

  • Assay Initiation:

    • Wash the monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • For A-to-B assessment, add the test compound (e.g., at 10 µM) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For B-to-A assessment, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. Collect samples from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment. Replace the collected receiver volume with fresh, pre-warmed HBSS.

  • Controls: Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds in each assay plate to validate the experiment.

  • Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate the Papp value in cm/s. The efflux ratio (Papp B-A / Papp A-B) is calculated to identify potential active efflux.

Data Presentation: Permeability Classification
Papp (10⁻⁶ cm/s)Permeability ClassificationExpected Human Absorption
< 1Low< 20%
1 - 10Moderate20% - 80%
> 10High> 80%

An efflux ratio > 2 suggests the compound is a substrate of active efflux transporters.

Visualization: Caco-2 Permeability Workflow

Caco2_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Caco2_Culture 1. Culture Caco-2 Cells Seeding 2. Seed on Transwell Inserts Caco2_Culture->Seeding Differentiation 3. Differentiate for 21 Days Seeding->Differentiation TEER 4. Verify Monolayer Integrity (TEER) Differentiation->TEER Dosing 5. Add Compound to Donor Chamber (Apical or Basolateral) TEER->Dosing Incubation 6. Incubate at 37°C Dosing->Incubation Sampling 7. Sample Receiver Chamber (Multiple Time Points) Incubation->Sampling LCMS 8. Quantify by LC-MS/MS Sampling->LCMS Calculation 9. Calculate Papp & Efflux Ratio LCMS->Calculation Result Permeability Profile Calculation->Result

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Section 2: Distribution & Plasma Protein Binding

Distribution determines the extent to which a drug penetrates tissues. A key parameter influencing this is Plasma Protein Binding (PPB), as only the unbound fraction is free to interact with targets, be metabolized, and be excreted.

Causality Behind Experimental Choice: Equilibrium Dialysis

Equilibrium Dialysis is the definitive method for measuring PPB. It directly measures the partitioning of a drug between plasma and a protein-free buffer across a semi-permeable membrane at equilibrium. This method is less susceptible to experimental artifacts compared to other techniques like ultrafiltration, providing highly reliable data on the unbound fraction (fu).

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

Objective: To determine the percentage of a compound bound to plasma proteins.

  • Preparation: Prepare a stock solution of the test compound and spike it into plasma (human, rat, etc.) to achieve the desired final concentration (e.g., 1 µM).

  • Apparatus Setup: Use a Rapid Equilibrium Dialysis (RED) device, which consists of single-use inserts divided by a semi-permeable membrane (typically 8 kDa MWCO).

  • Loading: Add the plasma containing the test compound to one chamber (the plasma chamber) and an equal volume of protein-free buffer (Phosphate Buffered Saline, PBS) to the other chamber (the buffer chamber).

  • Incubation: Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample. Precipitate proteins (e.g., with acetonitrile) from both samples.

  • Quantification: Analyze the supernatant from both samples by LC-MS/MS to determine the concentration of the test compound.

  • Calculation:

    • Percent Bound = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100

    • Fraction Unbound (fu) = Conc_buffer / Conc_plasma

Data Presentation: PPB Classification
Percent BoundClassificationImplication
< 90%Low to Moderate BindingHigher unbound fraction, potentially wider distribution.
90% - 99%High BindingDistribution may be limited.
> 99%Very High BindingSmall changes in binding can significantly impact free drug levels.
Visualization: Equilibrium Dialysis Principle

RED_Principle Start Plasma Chamber Membrane Buffer Chamber Drug + Proteins Equilibrium Plasma Chamber Membrane Buffer Chamber Bound Drug + Unbound Drug Unbound Drug label_eq Equilibrium State (T=4-6h) Unbound drug concentration is equal across the membrane. label_start Initial State (T=0)

Caption: Principle of Plasma Protein Binding by Equilibrium Dialysis.

Section 3: Metabolism & Metabolic Stability

Metabolism is the body's primary mechanism for clearing foreign compounds. The liver is the main metabolic organ, where enzymes like the Cytochrome P450 (CYP) family convert drugs into more water-soluble, excretable forms. A compound that is metabolized too quickly will have a short duration of action, while one that inhibits or induces metabolic enzymes can cause significant drug-drug interactions.

Causality Behind Experimental Choice: Liver Microsome Stability Assay

Human Liver Microsomes (HLM) are subcellular fractions of hepatocytes that are rich in Phase I metabolic enzymes, especially CYPs.[7] The HLM stability assay is a cost-effective, high-throughput screening method to determine a compound's intrinsic clearance (CLint) — its inherent rate of metabolism by liver enzymes.[8] This allows for early identification of metabolically unstable compounds.

Experimental Protocol: Metabolic Stability in HLMs

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare the test compound solution in the buffer.

    • Prepare the HLM suspension (e.g., at 0.5 mg/mL).

    • Prepare a solution of the critical cofactor, NADPH (e.g., at 1 mM).

  • Incubation Setup:

    • In a 96-well plate, pre-incubate the test compound and HLM suspension at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution to the wells. This is T=0.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).

  • Controls:

    • -NADPH Control: Run a parallel incubation without NADPH to assess non-enzymatic degradation.

    • Positive Control: Include a compound with known metabolic characteristics (e.g., Testosterone or Verapamil) to validate the assay.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Quantification: Transfer the supernatant and analyze the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line equals the elimination rate constant (k).

    • Calculate Half-life (t½) = 0.693 / k

    • Calculate Intrinsic Clearance (CLint, in µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)

Data Presentation: Intrinsic Clearance Classification

| CLint (µL/min/mg protein) | In Vitro Stability Classification | | :--- | :--- | :--- | | < 10 | High Stability | | 10 - 50 | Moderate Stability | | > 50 | Low Stability |

Visualization: Metabolic Stability Workflow

HLM_Workflow cluster_setup Setup (37°C) cluster_reaction Reaction & Quenching Compound Test Compound PreIncubate Pre-incubate Compound->PreIncubate HLM Human Liver Microsomes HLM->PreIncubate NADPH Add NADPH (Start Reaction, T=0) PreIncubate->NADPH T5 T=5 min Quench Quench Reaction (Acetonitrile) T5->Quench T15 T=15 min T15->Quench T30 T=30 min T30->Quench T60 T=60 min T60->Quench Analysis Centrifuge & Analyze Supernatant (LC-MS/MS) Quench->Analysis Calculation Calculate t½ and CLint Analysis->Calculation

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Section 4: Integrated In Vivo Pharmacokinetic Studies

While in vitro assays provide crucial early data, the definitive assessment of a compound's ADME profile must come from in vivo studies. These experiments integrate all physiological processes and provide the most relevant data for predicting human pharmacokinetics.[9][10]

Causality Behind Experimental Choice: Rodent PK Studies

Rodent models, typically rats or mice, are the standard for discovery-stage in vivo PK studies.[9] They provide a cost-effective and ethically manageable whole-organism system to determine key parameters like clearance (CL), volume of distribution (Vd), plasma half-life (t½), and, most importantly, oral bioavailability (F%). Administering the compound via both intravenous (IV) and oral (PO) routes is essential for calculating absolute bioavailability.

Experimental Protocol: Rat Pharmacokinetic Study (IV & PO)

Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of a test compound in rats.

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), often surgically modified with jugular vein cannulas for serial blood sampling.

  • Formulation: Prepare the compound in a suitable vehicle for both IV (e.g., saline/DMSO) and PO (e.g., 0.5% methylcellulose) administration.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (~100 µL) from the jugular vein cannula at pre-determined time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples immediately by centrifugation to obtain plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a robust LC-MS/MS method to quantify the drug concentration in the plasma samples.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following parameters from the plasma concentration-time data.

Data Presentation: Key In Vivo Pharmacokinetic Parameters
ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure.
Elimination Half-lifeTime for plasma concentration to decrease by 50%.
CL ClearanceVolume of plasma cleared of the drug per unit time.
Vd Volume of DistributionApparent volume into which the drug distributes.
F (%) Absolute BioavailabilityFraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualization: In Vivo Pharmacokinetic Study Workflow

inVivo_PK_Workflow cluster_dosing Dosing (Rat Model) cluster_sampling Sampling & Processing IV_Dose Group 1: Intravenous (IV) Dose Blood_Sample Serial Blood Sampling (0-24h) IV_Dose->Blood_Sample PO_Dose Group 2: Oral (PO) Dose PO_Dose->Blood_Sample Centrifuge Centrifuge to Isolate Plasma Blood_Sample->Centrifuge Store Store Plasma at -80°C Centrifuge->Store Bioanalysis Bioanalysis Quantify Drug in Plasma (LC-MS/MS) Store->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA with Software) Bioanalysis->PK_Analysis Results Determine Key PK Parameters (AUC, t½, CL, F%) PK_Analysis->Results

Caption: Workflow for a typical rodent in vivo pharmacokinetic study.

Conclusion

The pharmacokinetic profiling of 1,3,4-thiadiazole derivatives is a critical, multi-faceted process that underpins their potential transition from laboratory curiosities to life-saving therapeutics. A logical and stepwise approach, beginning with high-throughput in vitro assays for absorption (Caco-2), distribution (Equilibrium Dialysis), and metabolism (Liver Microsomes), allows for the efficient screening and selection of candidates with promising drug-like properties. These foundational studies provide the mechanistic insights necessary to design and interpret the definitive in vivo pharmacokinetic studies that ultimately determine a compound's exposure profile and oral bioavailability. By integrating these methodologies, drug development professionals can make data-driven decisions, optimizing chemical structures to achieve the desired therapeutic profile and increasing the probability of clinical success.

References

  • Pharmacokinetics and drug-likeness properties of 1,3,4-Thiadiazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. National Institutes of Health (NIH). Available at: [Link]

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. ResearchGate. Available at: [Link]

  • New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. National Institutes of Health (NIH). Available at: [Link]

  • The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][9][11][12]triazole and Imidazo[2,1-b][3][9][11]thiadiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega. Available at: [Link]

  • In Vivo PK and TK. BioDuro. Available at: [Link]

  • In Vitro and In Vivo Models of Drug Metabolism. ResearchGate. Available at: [Link]

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. Royal Society of Chemistry. Available at: [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]

  • Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers. Available at: [Link]

  • 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Hilaris Publishing. Available at: [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available at: [Link]

  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. ACS Publications. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine CAS Registry Number: 933714-10-4 Molecular Formula: C₅H₉N₃S Molecular Weight: 143.21 g/mol

Introduction and Strategic Overview

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its bioisosteric relationship to pyrimidines and oxadiazoles, as well as its robust pharmacokinetic profile. Derivatives of 1,3,4-thiadiazole have demonstrated broad-spectrum pharmacological utility, acting as potent antibacterial agents, anticonvulsants, and highly selective allosteric inhibitors of SHP2 in oncology [1] [2] [3].

Synthesizing functionalized 1,3,4-thiadiazole building blocks, such as Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine , requires regioselective construction of the core heterocycle followed by controlled functionalization. As a Senior Application Scientist, I have designed this protocol to avoid the low-yielding direct amination of unactivated thiadiazoles. Instead, this workflow utilizes a highly reliable two-step sequence: the thionation-driven cyclization of a diacylhydrazine precursor to yield a reactive chloromethyl intermediate, followed by a temperature-controlled nucleophilic substitution to install the secondary amine.

Synthetic Pathway and Mechanistic Workflow

The synthesis relies on the dehydrative thionation of 1-acetyl-2-(chloroacetyl)hydrazine using Phosphorus pentasulfide (P₄S₁₀). This reagent acts dualistically, converting the carbonyl oxygens to thiocarbonyls while simultaneously driving the intramolecular cyclization to form the stable aromatic 1,3,4-thiadiazole ring. The subsequent step utilizes an excess of methylamine to displace the primary alkyl chloride.

SynthesisWorkflow SM 1-Acetyl-2-(chloroacetyl)hydrazine (Starting Material) Step1 Thionation & Cyclization P4S10, THF, Reflux SM->Step1 Int1 2-(Chloromethyl)-5-methyl- 1,3,4-thiadiazole Step1->Int1 Step2 Nucleophilic Substitution MeNH2 (excess), MeOH, 0 °C Int1->Step2 Product Methyl[(5-methyl-1,3,4-thiadiazol- 2-yl)methyl]amine (Target) Step2->Product

Fig 1. Two-step synthetic workflow for Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine.

Reagents and Quantitative Parameters

Note: All reactions must be performed in a well-ventilated fume hood using appropriate PPE. P₄S₁₀ releases toxic H₂S gas upon contact with moisture.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
1-Acetyl-2-(chloroacetyl)hydrazineStarting Material1.0 eq1.51 g
Phosphorus pentasulfide (P₄S₁₀)Thionating/Cyclizing Agent1.2 eq2.67 g
Tetrahydrofuran (THF), anhydrousSolvent (Step 1)N/A30.0 mL
Methylamine (33% w/w in Ethanol)Nucleophile / Base5.0 eq~6.2 mL
Methanol (MeOH), anhydrousSolvent (Step 2)N/A20.0 mL

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
  • Rationale: P₄S₁₀ is preferred over Lawesson's reagent here due to its superior efficiency in driving the cyclization of sterically unhindered diacylhydrazines while generating easily removable inorganic byproducts[1].

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Reaction Assembly: Suspend 1-acetyl-2-(chloroacetyl)hydrazine (1.51 g, 10 mmol) in anhydrous THF (30 mL).

  • Reagent Addition: Carefully add P₄S₁₀ (2.67 g, 12 mmol) in three portions over 15 minutes at room temperature. Causality: Stepwise addition prevents rapid exothermic spikes and localized decomposition of the diacylhydrazine.

  • Cyclization: Heat the reaction mixture to a gentle reflux (65 °C) for 4 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The starting material will disappear, and a new UV-active spot (the thiadiazole core) will emerge at a higher Rf value.

  • Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous NaHCO₃ (20 mL) to neutralize acidic phosphorus byproducts. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole can typically be used in the next step without further purification.

Step 2: Amination to Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine
  • Rationale: A significant excess (5.0 eq) of methylamine is utilized. This serves a dual purpose: it acts as the nucleophile for the substitution and serves as an acid scavenger for the generated HCl, preventing the protonation and deactivation of the incoming nucleophile.

  • Preparation: Dissolve the crude 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole (~1.48 g, assuming quantitative yield) in anhydrous Methanol (20 mL) in a 50 mL round-bottom flask.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Maintaining 0 °C during the initial addition is critical to suppress over-alkylation (formation of the tertiary amine byproduct).

  • Nucleophilic Attack: Add the Methylamine solution (33% in EtOH, ~6.2 mL, 50 mmol) dropwise over 20 minutes via an addition funnel.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess unreacted methylamine. Dissolve the resulting residue in DCM (30 mL) and wash with 1M NaOH (10 mL) to ensure the product is fully in its free-base form.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, and evaporate the solvent. Purify the crude product via flash column chromatography (DCM/MeOH 95:5 with 1% Triethylamine) to yield the pure target compound.

Analytical Characterization Data

To ensure the trustworthiness of the synthesized batch, the following analytical parameters should be validated against the isolated product:

Analytical MethodExpected Signals / ParametersStructural Correlation
LC-MS (ESI+) m/z 144.06 [M+H]⁺Confirms the exact mass of the target molecule.
¹H NMR (400 MHz, CDCl₃) δ 4.05 (s, 2H)Methylene protons (-CH₂-) bridging the ring and amine.
δ 2.75 (s, 3H)Methyl group attached to the 1,3,4-thiadiazole ring (C5).
δ 2.50 (s, 3H)N-methyl protons (-NH-CH₃).
δ 1.80 (br s, 1H)Secondary amine proton (-NH-), exchanges with D₂O.
¹³C NMR (100 MHz, CDCl₃) δ ~168.5, 165.2Quaternary carbons of the 1,3,4-thiadiazole ring.

References

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. National Institutes of Health. Available at:[Link]

  • Chemistry, synthesis and progress report on biological activities of thiadiazole compounds - a review - CORE. CORE. Available at:[Link]

  • Design and Synthesis of S-Acetophenylhydrazones of 5-Methyl-1,3,4-Thiadiazole-2-Thiol as SHP2 Inhibitory Agents - PubMed. National Institutes of Health. Available at:[Link]

Application

Application Note: Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (MMTA) as a Ligand in Transition Metal Complexes

Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The rational design of transition metal complexes util...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The rational design of transition metal complexes utilizing heterocyclic ligands is a cornerstone of modern medicinal chemistry and catalysis. Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (MMTA) represents a highly versatile, multi-donor building block. Featuring an endocyclic 1,3,4-thiadiazole ring (containing soft sulfur and borderline nitrogen donors) coupled with an exocyclic secondary amine (a hard nitrogen donor), MMTA offers tunable coordination pathways.

This application note provides a comprehensive, self-validating framework for synthesizing, isolating, and characterizing MMTA-transition metal complexes. By leveraging Hard-Soft Acid-Base (HSAB) principles, researchers can predictably direct the coordination geometry to yield bioactive compounds with enhanced lipophilicity and targeted pharmacological profiles, such as acetylcholinesterase inhibition and synergistic antimicrobial activity[1],[2].

Chemical Rationale & Coordination Mechanistics

The Hard-Soft Acid-Base (HSAB) Causality

The coordination behavior of MMTA is dictated by the electronic nature of its donor atoms. The ligand possesses three potential coordination sites:

  • Exocyclic Secondary Amine ( −NHCH3​ ) : A hard, highly nucleophilic nitrogen donor.

  • Endocyclic Nitrogens (N3, N4) : Borderline donors with sp2 hybridization.

  • Endocyclic Sulfur (S1) : A soft donor with diffuse electron density.

When reacted with borderline transition metal acids like Cu(II), Ni(II), or Zn(II), the thermodynamic preference drives coordination toward the amine nitrogen and the adjacent endocyclic nitrogen (N3). This N,N-bidentate chelation forms a highly stable 5-membered metallacycle[3]. Conversely, softer metals like Pd(II) or Pt(II) may exhibit competitive affinity for the endocyclic sulfur, leading to alternative N,S-coordination modes or polymeric networks[4].

CoordinationModes MMTA MMTA Ligand (Hard Amine N, Soft Ring S) CuNi Cu(II) / Ni(II) / Zn(II) (Borderline Acids) MMTA->CuNi Reacts with PdPt Pd(II) / Pt(II) (Soft Acids) MMTA->PdPt Reacts with NN_Chelate N,N-Bidentate Chelation (Amine N + Ring N3) 5-Membered Ring CuNi->NN_Chelate HSAB Preference NS_Chelate N,S-Bidentate Chelation (Amine N + Ring S) or Polymeric Bridging PdPt->NS_Chelate HSAB Preference

Logical flowchart of MMTA coordination modes dictated by Hard-Soft Acid-Base (HSAB) theory.

Self-Validating Experimental Protocols

The following protocol details the synthesis of a representative [Cu(MMTA)₂Cl₂] complex. The methodology is designed as a closed-loop, self-validating system where each step contains observable checkpoints to ensure structural integrity.

Protocol 1: Synthesis of[Cu(MMTA)₂Cl₂]

Reagents & Materials:

  • Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (MMTA) [Ligand]

  • Copper(II) chloride dihydrate ( CuCl2​⋅2H2​O )

  • Anhydrous Methanol (MeOH)

  • Diethyl Ether ( Et2​O )

  • 0.1 M Methanolic KOH (for pH adjustment)

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 mmol of MMTA in 15 mL of anhydrous methanol.

    • Causality: Methanol is selected because it solubilizes both the organic ligand and the inorganic metal salt, preventing premature precipitation of unreacted starting materials[2].

  • pH Optimization (Critical Checkpoint): Measure the pH of the ligand solution. Adjust to pH 6.5–7.0 using 0.1 M methanolic KOH.

    • Causality: The exocyclic amine is highly basic. If the solution is too acidic, the amine will protonate ( -NH2​CH3+​ ), quenching its nucleophilicity and completely inhibiting metal coordination[3].

  • Metal Addition: Dissolve 1.0 mmol of CuCl2​⋅2H2​O in 10 mL of methanol. Add this dropwise to the stirring ligand solution over 15 minutes at room temperature.

    • Validation Checkpoint: An immediate colorimetric shift from pale blue (free Cu²⁺) to a deep green/blue hue must be observed. If the solution remains pale blue, coordination has failed; re-verify the pH.

  • Reflux & Maturation: Heat the mixture to reflux (60 °C) for 4 hours under continuous magnetic stirring.

  • Isolation: Concentrate the solution to one-third of its original volume under reduced pressure. Cool the flask in an ice bath (0–4 °C) for 2 hours to induce crystallization[4].

  • Purification: Filter the resulting microcrystals via vacuum filtration. Wash sequentially with cold methanol (2 × 5 mL) and diethyl ether (2 × 10 mL) to remove unreacted ligand and moisture. Dry in vacuo over anhydrous CaCl2​ .

Workflow Step1 Step 1: Ligand Prep Dissolve MMTA in Anhydrous MeOH Step2 Step 2: pH Control Adjust to 6.5-7.0 (Prevents Protonation) Step1->Step2 Step3 Step 3: Metal Addition Dropwise CuCl2 (Observe Color Shift) Step2->Step3 Step4 Step 4: Reflux & Isolate 60°C for 4h, then Ice Bath Step3->Step4 Step5 Step 5: Validation FTIR, UV-Vis, Magnetic Moment Step4->Step5

Self-validating experimental workflow for the synthesis of MMTA transition metal complexes.

Spectroscopic Validation & Data Presentation

To confirm the N,N-bidentate coordination mode, a multi-technique spectroscopic approach is required. The tables below summarize the expected quantitative data for validating the structural integrity of the synthesized complexes.

FTIR Diagnostic Shifts

Infrared spectroscopy is the primary tool for confirming the coordination sites. The shift of specific vibrational frequencies indicates electron density withdrawal from the ligand to the metal center[4].

Table 1: Diagnostic FTIR Spectral Shifts for MMTA Complexes

Vibration ModeFree MMTA (cm⁻¹)[Cu(MMTA)₂Cl₂] (cm⁻¹)Diagnostic Causality & Indication
ν(N-H) (Amine)~3320~3280 - 3290Negative Shift: Confirms coordination of the exocyclic amine nitrogen. Electron donation to the metal weakens the N-H bond.
ν(C=N) (Ring)~1610~1580 - 1590Negative Shift: Confirms coordination of the endocyclic N3 atom, reducing the double-bond character of the thiadiazole ring[3].
ν(C-S-C) ~680~680 - 685Negligible Shift: Confirms the sulfur atom remains uncoordinated.
ν(M-N) N/A~450 - 500New Band: Direct proof of the newly formed metal-nitrogen coordinate covalent bonds.
Electronic & Magnetic Properties

For paramagnetic centers like Cu(II) and Ni(II), UV-Vis spectroscopy and magnetic susceptibility measurements validate the geometric arrangement around the metal ion.

Table 2: Physico-chemical and Electronic Properties

Metal ComplexExpected GeometryMagnetic Moment ( μeff​ )d-d Transitions (nm)Biological Relevance
Cu(II) Distorted Octahedral1.8 - 2.0 B.M.~650 - 700 (Broad)High synergistic antimicrobial activity[2].
Ni(II) Octahedral2.9 - 3.3 B.M.~380, ~600, ~950Potential acetylcholinesterase inhibition[1].
Zn(II) TetrahedralDiamagneticN/A (LMCT only)Excellent fluorescence properties for cellular imaging.

Biological Application Insights

The complexation of MMTA with transition metals significantly alters its pharmacokinetic profile. According to Overton's concept and Tweedy's chelation theory, the polarity of the metal ion is heavily reduced upon chelation due to the partial sharing of its positive charge with the donor groups and the delocalization of π -electrons over the chelate ring[2].

This process dramatically increases the lipophilicity of the MMTA-metal complex compared to the free ligand. For drug development professionals, this enhanced lipophilicity is crucial, as it facilitates the penetration of the complex through the lipid bilayers of bacterial cell membranes or the blood-brain barrier, leading to amplified antimicrobial and neuroprotective efficacies[1],[2].

References

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI, 2022.
  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. TU Dublin / MDPI, 2020.
  • Synthesis, Structure, and Magnetic and Biological Properties of Copper(II)
  • Synthesis, characterization, computational studies and biological activities of Co(II), Ni(II) and Cu(II)

Sources

Method

Application Note: In Vitro Antimicrobial Assay Protocols Using Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine

Target Audience: Research Scientists, Microbiologists, and Preclinical Drug Development Professionals Compound: Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (CAS: 933714-10-4) Executive Summary & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Microbiologists, and Preclinical Drug Development Professionals Compound: Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (CAS: 933714-10-4)

Executive Summary & Mechanistic Rationale

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine is a synthetic small molecule characterized by the presence of a 1,3,4-thiadiazole heterocyclic core. In medicinal chemistry, the 1,3,4-thiadiazole ring is recognized as a highly privileged pharmacophore and a bioisostere for thiazole and pyrimidine rings[1]. The strong aromaticity and unique electron-deficient nitrogen-sulfur system of this scaffold provide excellent in vivo metabolic stability and facilitate efficient penetration through bacterial cell envelopes[2].

Causality of Antimicrobial Action: The antimicrobial efficacy of 1,3,4-thiadiazole derivatives is primarily driven by their ability to act as competitive inhibitors of Dihydrofolate Reductase (DHFR)[3]. By binding to the active site of DHFR, these compounds block the reduction of dihydrofolate to tetrahydrofolate. Because tetrahydrofolate is an essential one-carbon carrier required for the biosynthesis of purines, thymidylate, and certain amino acids, its depletion rapidly halts bacterial DNA and RNA synthesis, leading to a bacteriostatic or bactericidal effect depending on the concentration[4].

MoA A Methyl[(5-methyl-1,3,4-thiadiazol- 2-yl)methyl]amine B Bacterial Cell Penetration A->B C Competitive Binding to Dihydrofolate Reductase B->C D Inhibition of Folate Reduction Pathway C->D E Arrest of Nucleotide Biosynthesis D->E F Bacteriostatic / Bactericidal Effect E->F

Figure 1: Proposed mechanism of action for 1,3,4-thiadiazole derivatives via DHFR inhibition.

Reagent Preparation and Handling

1,3,4-thiadiazole derivatives are notoriously lipophilic and exhibit poor aqueous solubility[5]. Proper solvent selection is critical to ensure accurate dosing without inducing solvent-mediated toxicity.

  • Primary Stock Preparation: Dissolve the lyophilized Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine powder in 100% Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 10.24 mg/mL .

    • Causality Insight: Utilizing a base-2 multiple (10.24) mathematically streamlines downstream two-fold serial dilutions (e.g., yielding exact concentrations of 512, 256, 128 µg/mL) without rounding errors.

  • Working Solution: Dilute the DMSO stock into Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality Insight: The final concentration of DMSO in the bacterial assay must never exceed 1% (v/v) . Concentrations above 1% disrupt bacterial lipid bilayers, causing background growth inhibition that will artificially lower the apparent Minimum Inhibitory Concentration (MIC).

Protocol 1: Broth Microdilution Assay (MIC & MBC)

This self-validating protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M100 and M07 guidelines for aerobic bacteria[6]. It incorporates internal controls to ensure the integrity of the results.

Step-by-Step Methodology
  • Microplate Setup: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into wells 2 through 12 of each row.

  • Serial Dilution: Add 100 µL of the working compound solution (e.g., 1024 µg/mL) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly by pipetting 3-4 times, and continue this two-fold serial dilution up to well 10. Discard 50 µL from well 10.

    • Self-Validation: Well 11 receives no drug (Growth Control) to prove the bacteria are viable. Well 12 receives no drug and no bacteria (Sterility Control) to prove the media is uncontaminated.

  • Inoculum Standardization: Select 3-4 morphologically identical colonies from an overnight agar plate. Suspend them in sterile 0.85% saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) using a nephelometer.

    • Causality Insight: Precise inoculum density is non-negotiable. An inoculum that is too heavy will cause an "inoculum effect," overwhelming the drug and yielding false-resistant MIC values. An inoculum that is too light will yield false-susceptible results.

  • Inoculation: Dilute the standardized suspension 1:150 in CAMHB. Add 50 µL of this suspension to wells 1 through 11. The final assay volume is 100 µL, resulting in a standardized final bacterial concentration of 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable, sterile membrane to prevent edge-effect evaporation. Incubate at 37°C for 16–20 hours under ambient atmosphere.

  • MIC Readout: The MIC is defined as the lowest concentration of the thiadiazole compound that completely inhibits visible bacterial growth (turbidity).

  • MBC Determination (Bactericidal Validation): To determine if the compound kills the bacteria or merely arrests growth, plate 10 µL from all optically clear wells onto fresh drug-free Mueller-Hinton Agar plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% (3-log) reduction of the initial inoculum.

Workflow S1 1. Compound Stock Prep (Dissolve in DMSO) S2 2. Two-Fold Serial Dilutions (in Mueller-Hinton Broth) S1->S2 S4 4. Microplate Inoculation (Final conc: 5x10^5 CFU/mL) S2->S4 S3 3. Inoculum Preparation (0.5 McFarland Standard) S3->S4 S5 5. Incubation (37°C for 16-20 hours) S4->S5 S6 6. MIC Readout & MBC Plating S5->S6

Figure 2: Standardized broth microdilution workflow for determining MIC and MBC values.

Protocol 2: Time-Kill Kinetics Assay

While MIC provides a static endpoint, a Time-Kill assay provides dynamic pharmacodynamic data, revealing the rate of antimicrobial activity over time.

  • Preparation: Prepare Erlenmeyer flasks containing CAMHB with the thiadiazole compound at concentrations corresponding to 0.5×, 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control flask.

  • Inoculation: Inoculate each flask with an exponentially growing bacterial culture to achieve a starting density of 5×105 CFU/mL.

  • Incubation: Incubate the flasks at 37°C with orbital shaking at 150 RPM.

    • Causality Insight: Shaking is required to ensure uniform drug exposure and adequate aeration, preventing premature entry into the stationary phase due to hypoxia.

  • Sampling & Plating: At precise time intervals (0, 2, 4, 8, 12, and 24 hours), aseptically remove 100 µL aliquots. Perform rapid 10-fold serial dilutions in sterile saline to minimize drug carryover, and spread-plate 100 µL onto agar plates.

  • Analysis: Count colonies after 24 hours. Plot log10​ CFU/mL versus time. A ≥3 log10​ decrease from the initial inoculum indicates bactericidal activity, whereas a <3 log10​ decrease indicates bacteriostatic activity.

Quantitative Data Presentation

1,3,4-thiadiazole derivatives generally exhibit more potent activity against Gram-positive pathogens compared to Gram-negative strains. This is due to the robust outer membrane and active efflux pumps present in Gram-negative bacteria, which efficiently expel lipophilic scaffolds[7]. Below is a representative susceptibility profile summarizing expected baseline data for this chemical class.

Table 1: Representative Antimicrobial Susceptibility Profile for 1,3,4-Thiadiazole Scaffolds

Target OrganismATCC StrainExpected MIC Range (µg/mL)Expected MBC Range (µg/mL)Reference Antibiotic (Ciprofloxacin MIC, µg/mL)
Staphylococcus aureusATCC 259238 - 3216 - 640.12 - 0.5
Bacillus subtilisATCC 66334 - 1616 - 320.06 - 0.25
Escherichia coliATCC 2592232 - 128>1280.015 - 0.06
Pseudomonas aeruginosaATCC 27853>128>1280.25 - 1.0

References

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives Source: PMC (National Institutes of Health) URL:[Link][2]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold Source: PMC (National Institutes of Health) URL:[Link][1]

  • 1,3,4-Thiadiazole Derivatives as an Antimicrobial Source: Semantic Scholar URL:[Link][5]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: CLSI (via NIH.org.pk) URL:[Link][6]

  • Molecular Docking Studies of 1,3,4-Thiadiazole Amidoalkyl Derivatives as Potential Inhibitors of Dihydrofolate Reductase Source: Sciforum URL:[Link][3]

  • Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles Source: PMC (National Institutes of Health) URL:[Link][7]

Sources

Application

Application Notes &amp; Protocols: Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine in Agrochemical Development

Executive Summary & Mechanistic Rationale The 1,3,4-thiadiazole scaffold is a privileged toxophore in modern agrochemistry, prized for its strong aromaticity, electron-deficient nature, and exceptional metabolic stabilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,3,4-thiadiazole scaffold is a privileged toxophore in modern agrochemistry, prized for its strong aromaticity, electron-deficient nature, and exceptional metabolic stability[1]. Recognized as a bioisostere of triazole and imidazole, the thiadiazole ring frequently targets critical metalloenzymes in phytopathogenic fungi and bacteria, making it a cornerstone in the development of next-generation crop protection agents[2].

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (CAS: 933714-10-4) serves as a highly versatile secondary amine building block for agrochemical synthesis. The 5-methyl substitution enhances the overall lipophilicity of the molecule, a critical factor for aiding cuticular penetration in plant tissues and membrane permeation in fungal cells. Furthermore, the N-methylated secondary amine provides an ideal, sterically accessible nucleophilic handle. This allows for the facile synthesis of amide, sulfonamide, or urea derivatives without the risk of over-alkylation, ensuring high-yield conversions into novel active ingredients (AIs) that disrupt bacterial defense enzymes or fungal sterol biosynthesis[3].

Experimental Workflows & Protocols

Protocol 1: Chemical Synthesis of Thiadiazole-Amide Conjugates

Objective: To synthesize novel fungicidal candidates via N-acylation of the secondary amine building block.

Causality & Expert Insights:

  • Acid Scavenging: Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl byproduct generated during acylation. Without TEA, the secondary amine of the thiadiazole building block would rapidly protonate, losing its nucleophilicity and prematurely halting the reaction.

  • Solvent Selection: Dichloromethane (DCM) is chosen as an aprotic solvent because it readily dissolves both the polar thiadiazole precursor and the lipophilic acyl chlorides, while strictly preventing the unwanted aqueous hydrolysis of the acyl chloride intermediate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under N₂ gas to exclude atmospheric moisture, which would otherwise hydrolyze the electrophilic acyl chloride.

  • Dissolution: Dissolve 1.0 eq (e.g., 5.0 mmol) of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine in 20 mL of anhydrous DCM.

  • Base Addition: Add 1.5 eq of TEA dropwise to the solution. Stir for 10 minutes at room temperature to ensure homogeneous distribution.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath (this controls the exothermic acylation process and prevents side-product formation). Slowly add 1.1 eq of the desired substituted acyl chloride (e.g., 4-trifluoromethylbenzoyl chloride) dissolved in 5 mL DCM over a period of 15 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) mobile phase until the amine starting material spot completely disappears (typically 2-4 hours).

  • Workup (Self-Validation): Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography to yield the pure thiadiazole-amide active ingredient.

SynthesisWorkflow A Methyl[(5-methyl-1,3,4-thiadiazol- 2-yl)methyl]amine C N-Acylation / Sulfonylation (DCM, TEA, 0°C to RT) A->C B Acyl/Sulfonyl Chloride (R-COCl or R-SO2Cl) B->C D Crude Conjugate C->D E Purification (Flash Chromatography) D->E F Novel Thiadiazole Agrochemical (Active Ingredient) E->F

Fig 1. Chemical synthesis workflow for thiadiazole-based agrochemical derivatives.

Protocol 2: In Vitro Antifungal Efficacy Assay (Mycelial Growth Rate Method)

Objective: Evaluate the half-maximal effective concentration (EC₅₀) of the synthesized thiadiazole derivatives against key agricultural pathogens.

Causality & Expert Insights:

  • Methodological Gold Standard: The mycelial growth rate method is the standard for evaluating contact and systemic fungicides. Measuring radial growth allows for precise, reproducible calculation of the EC₅₀[4].

  • Solvent Constraints: DMSO is required to solubilize the highly lipophilic active ingredients; however, its final concentration in the agar must be strictly capped at ≤0.5% (v/v) to prevent solvent-induced background toxicity to the fungal mycelia.

Step-by-Step Methodology:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave at 121°C for 15 minutes. Cool the media to 50°C in a water bath to prevent thermal degradation of the AIs.

  • Treatment Formulation: Dissolve the synthesized thiadiazole derivative in pure DMSO to create a 10,000 mg/L master stock solution.

  • Agar Doping: Add calculated aliquots of the stock solution to the molten PDA to achieve final test concentrations of 1, 5, 10, 25, and 50 mg/L. Pour into 90 mm Petri dishes. Crucial Control: Prepare a solvent control plate containing exactly 0.5% DMSO in PDA.

  • Inoculation: Using a sterile cork borer (5 mm diameter), cut mycelial plugs from the active growing edge of a 5-day-old Rhizoctonia solani culture. Place one plug face-down in the exact geometric center of each treated and control plate.

  • Incubation: Incubate the plates in a dark climate chamber at 25°C for 72 hours.

  • Measurement & Validation: Measure the colony diameter in two perpendicular directions using digital calipers. Calculate the inhibition rate (%): Inhibition (%) = [(Control Diameter - Treatment Diameter) / (Control Diameter - 5mm)] × 100

  • Statistical Analysis: Plot the log of the AI concentration against the probit of the inhibition percentage to determine the EC₅₀ value via linear regression.

Protocol 3: Mechanism of Action - Ergosterol Biosynthesis Inhibition

Objective: Validate that the thiadiazole derivative targets Cytochrome P450 14-α-demethylase (CYP51), a primary mechanism of action for azole and thiadiazole bioisosteres[2].

Causality & Expert Insights:

  • Target Rationale: Ergosterol is the primary structural sterol in fungal cell membranes. Inhibiting CYP51 blocks the conversion of lanosterol to ergosterol, leading to toxic sterol accumulation, loss of membrane fluidity, and ultimate cell rupture[5].

  • Chemical Extraction Logic: Saponification with methanolic KOH is absolutely critical. It lyses the fungal cell wall and hydrolyzes esterified sterols into free sterols, allowing them to partition efficiently into the non-polar heptane layer during liquid-liquid extraction.

Step-by-Step Methodology:

  • Culture: Grow the fungal strain in 50 mL of Potato Dextrose Broth (PDB) containing the EC₅₀ concentration of the test compound (alongside a 0.5% DMSO solvent control) for 48 hours at 25°C with orbital shaking (150 rpm).

  • Harvesting: Centrifuge the cultures at 4000 rpm for 10 minutes. Wash the mycelial pellet twice with sterile distilled water and record the wet weight for normalization.

  • Saponification: Add 3 mL of 25% methanolic KOH to the pellet. Vortex vigorously for 1 minute. Incubate in an 85°C water bath for exactly 1 hour to lyse cells and saponify lipids.

  • Extraction: Allow the tubes to cool to room temperature. Add 1 mL of sterile water and 3 mL of HPLC-grade heptane. Vortex for 3 minutes to extract the free sterols into the heptane layer.

  • Phase Separation: Centrifuge at 2000 rpm for 5 minutes to break any emulsions. Carefully transfer the upper heptane layer to a clean quartz cuvette.

  • Quantification: Analyze the heptane extract via UV spectrophotometry. Ergosterol exhibits characteristic absorption peaks at 230 nm and 281.5 nm. Calculate the ergosterol content normalized to the initial mycelial wet weight.

MoA Lanosterol Lanosterol Enzyme Cytochrome P450 14-α-demethylase (CYP51) Lanosterol->Enzyme Biosynthesis Ergosterol Ergosterol Enzyme->Ergosterol Normal Pathway Disruption Membrane Disruption & Fungal Cell Death Enzyme->Disruption Depletion of Ergosterol Membrane Fungal Cell Membrane Integrity Maintained Ergosterol->Membrane Inhibitor Thiadiazole-Based Agrochemical Inhibitor->Enzyme Competitive Inhibition

Fig 2. Mechanism of action: Ergosterol biosynthesis inhibition by thiadiazole derivatives.

Data Presentation

Table 1: Representative In Vitro Antifungal Activity (EC₅₀) of Synthesized Thiadiazole Derivatives

CompoundR-Group Substitution (Acyl)Target PathogenEC₅₀ (mg/L)95% Confidence Interval
AI-01 2,4-DichlorophenylRhizoctonia solani3.452.80 - 4.15
AI-02 4-TrifluoromethylphenylRhizoctonia solani1.821.55 - 2.10
AI-03 2-FluorophenylFusarium graminearum8.757.90 - 9.65
Control Thiodiazole Copper (Standard)Rhizoctonia solani92.5085.00 - 101.20
Treatment ConcentrationMycelial Wet Weight (g)Ergosterol Content (μg/g wet weight)Inhibition of Ergosterol Biosynthesis (%)
Control (0.5% DMSO) 1.2545.2 ± 2.10.0
AI-02 (0.5 mg/L) 1.1028.4 ± 1.537.2
AI-02 (1.82 mg/L - EC₅₀) 0.6512.1 ± 0.873.2
AI-02 (5.0 mg/L) 0.203.5 ± 0.492.3

References

  • Chemical Reviews - ACS Publications. 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Available at:[Link]

  • Molecules / PMC (NIH). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Available at:[Link]

  • Journal of Agricultural and Food Chemistry - ACS Publications. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Available at:[Link]

  • PLoS One / PMC (NIH). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. Available at:[Link]

Sources

Method

Application Note: N-Alkylation Protocols for Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine in Drug Discovery

Introduction & Mechanistic Insights Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine is a highly versatile secondary amine building block frequently utilized in the synthesis of bioactive molecules. Recently, it has p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine is a highly versatile secondary amine building block frequently utilized in the synthesis of bioactive molecules. Recently, it has proven critical in the development of for the treatment of metabolic dysfunction-associated steatohepatitis (MASH)[1].

Mechanistic Causality & Structural Advantages: The 1,3,4-thiadiazole ring is a strongly electron-withdrawing heteroaromatic system. If an amino group were directly attached to the ring (e.g., in 2-amino-1,3,4-thiadiazole), the delocalization of the nitrogen lone pair into the electron-deficient ring would severely reduce its nucleophilicity[2]. However, in Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, the presence of the methylene ( −CH2​− ) spacer effectively insulates the secondary amine from the ring's inductive and resonance effects.

Consequently, the amine retains a high degree of basicity and nucleophilicity—comparable to N-methylbenzylamine. This structural feature allows it to readily undergo N-alkylation to form functionalized tertiary amines without requiring forcing conditions[3].

Strategic Experimental Choices: Because the amine is highly nucleophilic, direct SN​2 alkylation with alkyl halides is rapid but carries a moderate risk of over-alkylation (quaternization). To mitigate this, reductive amination is often the preferred pathway when the target alkyl group can be derived from an aldehyde or ketone, as it provides absolute selectivity for the tertiary amine product.

Experimental Workflows

Protocol A: Direct Alkylation via SN​2 Pathway

This protocol is optimized for coupling the secondary amine with alkyl halides, epoxides, or isocyanates[3].

  • Preparation: Dissolve Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to achieve a concentration of 0.12 M[3].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

    • Causality Insight: DIPEA is strictly preferred over Triethylamine ( Et3​N ) because its steric bulk prevents it from acting as a competing nucleophile against the alkylating agent, ensuring higher yields.

  • Electrophile Addition: Slowly add the electrophile (e.g., ethyl isocyanatoacetate or an alkyl bromide) (1.0 eq) dropwise[3]. Strict 1:1 stoichiometry is critical to prevent the formation of quaternary ammonium salts.

  • Reaction: Stir the mixture at room temperature ( 20−25∘C ) for 2 to 18 hours[3]. Monitor the disappearance of the secondary amine via LC-MS or TLC.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography using a Hexane/Ethyl Acetate gradient (e.g., 10:1 to 1:5) to isolate the pure tertiary amine[3].

Protocol B: Reductive Amination

This protocol is ideal for coupling with aldehydes or ketones, ensuring no over-alkylation occurs.

  • Imine Formation: Dissolve the secondary amine (1.0 eq) and the target aldehyde/ketone (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (1.0 eq).

    • Causality Insight: The acid catalyst protonates the carbonyl oxygen, accelerating the formation of the intermediate iminium ion. This step is crucial since secondary amines cannot form stable neutral imines.

  • Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) portion-wise.

    • Causality Insight: NaBH(OAc)3​ is chosen over NaBH4​ because it is a milder reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde or ketone.

  • Reaction: Stir the suspension under an inert nitrogen atmosphere at room temperature for 12–24 hours.

  • Workup & Purification: Quench the reaction carefully with 1N aqueous NaOH to neutralize the acetic acid and hydrolyze boron complexes. Extract with Ethyl Acetate, wash with brine, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography.

Data Presentation: Optimization of Alkylation Conditions

The following table summarizes the operational parameters and strategic trade-offs between the two primary N-alkylation methodologies.

ParameterDirect Alkylation ( SN​2 )Reductive Amination
Compatible Electrophiles Alkyl halides, Epoxides, IsocyanatesAldehydes, Ketones
Standard Solvents DCM, DMF, MeCNDCE, DCM, THF
Base / Acid Catalyst DIPEA or K2​CO3​ (Base)Acetic Acid (Acid Catalyst)
Reducing Agent None NaBH(OAc)3​ or NaBH3​CN
Temperature Profile Room Temp to 80∘C Room Temp
Risk of Quaternization Moderate (Requires precise stoichiometry)Low (Highly selective)
Functional Group Tolerance Low to ModerateHigh

Visualization of Reaction Pathways

G A Methyl[(5-methyl-1,3,4- thiadiazol-2-yl)methyl]amine (Secondary Amine) Cond1 Alkyl Halide / Isocyanate DIPEA, DCM RT to 80°C A->Cond1 Direct Alkylation (SN2) Cond2 Aldehyde / Ketone NaBH(OAc)3, AcOH, DCE RT A->Cond2 Reductive Amination Prod N-Alkylated Tertiary Amine (Target Product) Cond1->Prod Major Pathway Side Quaternary Ammonium Salt (Over-alkylation Side Product) Cond1->Side Minor Pathway (Excess Electrophile) Cond2->Prod High Selectivity

Divergent N-alkylation pathways for Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine.

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Application

Application Note: Strategic Incorporation of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine in Fragment-Based Drug Discovery (FBDD)

Audience: Researchers, Medicinal Chemists, and Biophysical Scientists in Drug Development. Content Focus: Physicochemical profiling, vector analysis, biophysical screening (SPR/STD-NMR), and hit-to-lead optimization. Exe...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Biophysical Scientists in Drug Development. Content Focus: Physicochemical profiling, vector analysis, biophysical screening (SPR/STD-NMR), and hit-to-lead optimization.

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel lead compounds by utilizing low-molecular-weight chemical starting points. Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (CAS: 933714-10-4)[1] represents a premium, highly versatile fragment for such campaigns. The 1,3,4-thiadiazole core is a privileged heterocyclic scaffold, frequently deployed as a metabolically stable bioisostere for oxadiazoles, pyrimidines, and thiazoles[2]. This application note provides a comprehensive, self-validating biophysical and synthetic workflow for screening and elaborating this specific fragment into high-affinity lead compounds[3].

Physicochemical Profiling & Rule of Three (Ro3) Compliance

To minimize non-specific binding and ensure high Ligand Efficiency (LE), fragments must strictly adhere to the "Rule of Three" (Ro3). Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine exhibits an optimal physicochemical profile, ensuring high aqueous solubility for high-concentration biophysical screening while maintaining sufficient lipophilicity to engage target hydrophobic pockets.

Table 1: Physicochemical Properties & Ro3 Compliance

ParameterValueRo3 ThresholdComplianceCausality / Advantage in FBDD
Molecular Weight 143.21 g/mol ≤ 300 DaYes Allows for significant mass addition during hit-to-lead optimization without exceeding drug-like MW limits.
Calculated LogP ~0.5≤ 3Yes High aqueous solubility; prevents false positives caused by hydrophobic aggregation at mM screening concentrations.
H-Bond Donors 1≤ 3Yes The secondary amine acts as a highly directional donor for engaging protein backbone carbonyls.
H-Bond Acceptors 3≤ 3Yes Thiadiazole nitrogens serve as strong acceptors; sulfur enables potential chalcogen bonding.
Polar Surface Area 53.2 Ų≤ 60 ŲYes Optimal balance between target engagement and potential membrane permeability.
Rotatable Bonds 2≤ 3Yes Low entropic penalty upon binding, maximizing ligand efficiency (LE).

Strategic Vector Analysis & Fragment Growing

The structural anatomy of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine offers distinct, orthogonal vectors for target engagement and synthetic elaboration.

  • The Anchor (1,3,4-Thiadiazole): Acts as the primary binding determinant. The electron-deficient nature of the ring promotes strong π−π stacking or cation- π interactions with aromatic residues (e.g., Trp, Tyr, Phe)[3].

  • The Probe Vector (C5-Methyl): A compact, non-rotatable vector that probes deep, sterically constrained hydrophobic sub-pockets.

  • The Growth Vector (C2-Methylamino): The secondary amine is the critical synthetic handle. Its high nucleophilicity allows for rapid, parallel derivatization (e.g., amidation, reductive amination) to grow the fragment into adjacent solvent channels or allosteric sites[4].

Pharmacophore Core 1,3,4-Thiadiazole Core H-Bond Acceptors (N, N) Hydrophobic/Chalcogen (S) Vector1 C5-Methyl Group Small Hydrophobic Pocket Probe Core->Vector1 Substitution Vector2 C2-Methylamino Group H-Bond Donor/Acceptor Primary Growth Vector Core->Vector2 Substitution Target {Target Protein | Active Site / Allosteric Pocket} Core->Target Pi-Stacking / H-Bonds Vector1->Target Van der Waals Vector2->Target Solvent Channel / H-Bonds

Figure 1: Pharmacophore mapping and orthogonal growth vectors of the thiadiazole fragment.

Validated Experimental Protocols

To ensure data integrity, FBDD campaigns require orthogonal biophysical techniques. We utilize Surface Plasmon Resonance (SPR) for high-throughput kinetic/affinity screening, followed by Saturation Transfer Difference NMR (STD-NMR) to validate binding in solution and map the binding epitope[5].

FBDD_Workflow A Library Selection (Including Thiadiazole) B Primary Screening (SPR Biosensor) A->B 500 µM Screen C Orthogonal Validation (STD-NMR) B->C KD < 2 mM D X-Ray Crystallography (Binding Mode) C->D Epitope Mapped E Hit-to-Lead Optimization (Amidation/Growing) D->E Structure-Guided

Figure 2: Self-validating FBDD workflow from primary SPR screening to structure-guided optimization.

Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is highly sensitive to mass changes, allowing real-time detection of low-molecular-weight fragments binding with weak affinities ( KD​ in the μ M to mM range). Because fragments are screened at high concentrations, bulk refractive index changes from DMSO must be rigorously corrected to prevent false positives[6][7].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a high density (e.g., 3000–5000 RU) to maximize the theoretical maximum response ( Rmax​ ) for a 143 Da fragment[7]. Leave one flow cell blank (ethanolamine deactivated) as a reference surface.

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+ or HEPES) supplemented with exactly 2.0% (v/v) DMSO. Degas thoroughly to prevent micro-bubbles[7].

  • DMSO Solvent Correction (Critical Validation Step): Prepare a DMSO calibration series ranging from 1.5% to 2.8% DMSO in running buffer. Inject this series before the fragment screen to generate a solvent correction curve. Why? DMSO has a high refractive index; slight mismatches between sample and running buffer will cause massive bulk shifts that mimic or obscure binding[6].

  • Screening Injection: Inject Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine at a single concentration of 500 μ M at a high flow rate (30 μ L/min) to minimize mass transport limitations.

  • Affinity Determination: If a square-wave binding response is observed (fast on/fast off kinetics typical of fragments), perform a steady-state affinity analysis by injecting a concentration series (31.25 μ M to 2 mM). Plot the equilibrium response ( Req​ ) vs. concentration to calculate the KD​ [8].

Protocol 2: Orthogonal Validation via STD-NMR

Causality: SPR artifacts (e.g., aggregation, non-specific surface binding) are common. STD-NMR acts as a self-validating orthogonal filter by detecting magnetization transfer from the protein to the bound fragment in solution. Furthermore, it provides Group Epitope Mapping (GEM), revealing exactly which protons of the thiadiazole fragment are in closest contact with the protein[9][10].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 μ L NMR sample containing 20 μ M target protein and 1 mM fragment (50-fold ligand excess) in deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, 100% D2​O , pD 7.4). Why D2​O ? To eliminate the massive H2​O solvent signal that would obscure the fragment's methyl resonances[10].

  • Data Acquisition: Using a 600 MHz (or higher) NMR spectrometer, acquire two spectra:

    • On-resonance spectrum: Irradiate the protein's aliphatic methyl protons (e.g., at -0.5 ppm) using a cascade of Gaussian pulses (saturation time 2.0 s). Spin diffusion transfers this saturation to the bound fragment[11].

    • Off-resonance spectrum: Irradiate at a region devoid of signals (e.g., 30 ppm) as an internal control.

  • Difference Spectrum Generation: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Validation & Epitope Mapping: Signals present in the difference spectrum confirm specific binding[12]. Calculate the STD amplification factor ( ASTD​ ) for the C5-methyl protons vs. the N-methyl protons. The protons with the highest relative STD effect are situated deepest within the binding pocket, guiding subsequent synthetic vectors[10].

Protocol 3: Hit-to-Lead Optimization (Fragment Growing via Amidation)

Causality: Once validated, the fragment must be "grown" to improve affinity. The secondary amine of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine is an ideal vector for amidation. Using HATU as a coupling reagent ensures rapid, high-yielding conversion of the sterically unhindered secondary amine, allowing for the generation of a diverse sub-library of amides to probe adjacent protein topography[3][4].

Step-by-Step Methodology:

  • Reaction Setup: In a 2 mL glass vial, dissolve the diverse carboxylic acid building block (1.2 eq) in anhydrous DMF (0.5 M).

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 10 minutes to form the active ester. Why HATU? It is highly efficient for secondary amines and prevents side-reactions.

  • Coupling: Add Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (1.0 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Validation & Purification: Monitor reaction completion via LC-MS. Purify the resulting N-methyl-N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)amide derivative via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

  • Iterative Screening: Screen the purified elaborated compounds via SPR (Protocol 1) to identify derivatives with KD​ improvements from the mM range to the μ M/nM range[3].

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Method

Application Notes &amp; Protocols: Bioconjugation with Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine Building Blocks

Introduction: The 1,3,4-Thiadiazole Scaffold in Modern Bioconjugation The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists for decades.[1][2] It...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,3,4-Thiadiazole Scaffold in Modern Bioconjugation

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists for decades.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The inherent stability of the 1,3,4-thiadiazole ring, coupled with its capacity for diverse functionalization, makes it an exemplary payload for targeted delivery via bioconjugation.[5] By covalently linking these potent small molecules to larger biomolecules, such as monoclonal antibodies (mAbs), researchers can create highly specific therapeutic agents, like Antibody-Drug Conjugates (ADCs), that minimize systemic toxicity while maximizing efficacy at the target site.[6]

This guide focuses on the practical application of a specific building block, Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine . This reagent features a terminal primary amine, which serves as a versatile and reliable chemical handle for covalent attachment to biomolecules. We will provide a detailed exploration of two robust, amine-reactive bioconjugation strategies: N-Hydroxysuccinimide (NHS) Ester Acylation and Reductive Amination . These protocols are designed to be self-validating, with in-depth explanations of the chemical principles and critical parameters that govern success.

The Building Block: Properties and Handling

The core of our bioconjugation strategy is the Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine building block. Its utility is derived from the primary aliphatic amine, which is a strong nucleophile under appropriate pH conditions, making it highly reactive toward specific electrophilic partners introduced onto a target biomolecule.

PropertyDetails
IUPAC Name Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine
CAS Number 108-33-8 (for the core 2-Amino-5-methyl-1,3,4-thiadiazole)[7]
Molecular Formula C₅H₉N₃S
Reactive Group Primary Aliphatic Amine (-NH₂)
Solubility Expected to be soluble in aqueous buffers at acidic to neutral pH and in polar organic solvents (e.g., DMSO, DMF).
Storage Store desiccated at 2-8°C. Protect from light.

The synthesis of the core 2-amino-5-methyl-1,3,4-thiadiazole structure is well-established, typically involving the cyclization of thiosemicarbazide with acetic acid or its derivatives.[8][9] The methylamine tail provides a flexible linker arm, which can be advantageous in ensuring the conjugated thiadiazole payload can adopt a favorable orientation for biological activity.

Bioconjugation Strategy Overview

The primary amine of the thiadiazole building block allows for straightforward conjugation to common functional groups on proteins, such as the side chains of lysine residues or a C-terminal carboxyl group. This guide details two distinct, yet complementary, methodologies.

G cluster_0 Biomolecule Activation cluster_1 Thiadiazole Payload Biomolecule Antibody or Protein (with Lysine, -COOH) ActivatedBiomolecule Activated Biomolecule (NHS-Ester or Aldehyde) Biomolecule->ActivatedBiomolecule Activation Step Conjugation Covalent Bond Formation (Conjugation Reaction) ActivatedBiomolecule->Conjugation Thiadiazole Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (Primary Amine Handle) Thiadiazole->Conjugation FinalProduct Thiadiazole-Bioconjugate Conjugation->FinalProduct

Caption: General workflow for conjugating the thiadiazole building block.

Protocol 1: Amide Bond Formation via NHS Ester Chemistry

This is the most common and robust method for labeling primary amines. The strategy involves pre-activating a biomolecule's carboxyl groups (e.g., on aspartate, glutamate, or a C-terminus) to form an amine-reactive NHS ester, or more commonly, using a commercially available bifunctional crosslinker that already contains an NHS ester. The primary amine of the thiadiazole building block then attacks the NHS ester, forming a highly stable amide bond.[10]

Scientific Rationale

The reaction proceeds via nucleophilic acyl substitution. The N-hydroxysuccinimide is an excellent leaving group, facilitating the attack by the primary amine.[11] The reaction is highly efficient and selective for primary amines at a slightly alkaline pH (8.0-8.5).[12] At this pH, the amine is sufficiently deprotonated to be nucleophilic, while the rate of competing hydrolysis of the NHS ester remains manageable.[13]

G reagents Biomolecule-NHS Ester Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine intermediate Tetrahedral Intermediate reagents:f1->intermediate Nucleophilic Attack (pH 8.0-8.5) reagents:f0->intermediate products Stable Amide Bond N-Hydroxysuccinimide (byproduct) intermediate->products:f0 Collapse & NHS release

Caption: Reaction mechanism for NHS ester-amine coupling.

Materials
  • Biomolecule (e.g., antibody) with accessible primary amines (lysine residues).

  • Thiadiazole Building Block: Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine

  • NHS-Ester Crosslinker (e.g., NHS-PEG4-Maleimide if a second handle is desired, or a simple NHS-ester activated payload linker). For this protocol, we assume direct labeling of a protein's lysines with a payload pre-activated as an NHS ester.

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Solvent for Thiadiazole: Anhydrous Dimethylsulfoxide (DMSO).

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system.

Step-by-Step Protocol
  • Biomolecule Preparation :

    • Buffer exchange the biomolecule into the Reaction Buffer. Ensure no amine-containing buffers (like Tris) are present.

    • Adjust the biomolecule concentration to 5-10 mg/mL.

  • Thiadiazole-NHS Ester Preparation :

    • Note: This protocol assumes the thiadiazole payload is pre-activated as an NHS ester. If starting with the amine building block, it must first be conjugated to a linker that is then activated.

    • Immediately before use, dissolve the Thiadiazole-NHS ester in a minimal volume of anhydrous DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction :

    • Add the dissolved Thiadiazole-NHS ester to the biomolecule solution. A typical starting point is a 5-10 molar excess of the NHS ester relative to the biomolecule.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching :

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature. This step ensures that any unreacted NHS ester is hydrolyzed or capped.

  • Purification :

    • Remove unreacted thiadiazole payload and byproducts by SEC or TFF, exchanging the final bioconjugate into a desired formulation buffer (e.g., PBS, pH 7.4).

Protocol 2: Reductive Amination

Reductive amination provides an alternative pathway that forms a stable secondary amine linkage. This method involves the reaction of the primary amine on the thiadiazole building block with an aldehyde group on the biomolecule. The aldehyde can be introduced by mild oxidation of terminal glycan residues on a glycoprotein or by using a linker containing an aldehyde. The resulting transient Schiff base is then irreversibly reduced by a mild reducing agent.[14]

Scientific Rationale

This two-step, one-pot reaction is highly specific. The initial formation of the imine (Schiff base) from the aldehyde and amine is reversible.[15] A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is used because it selectively reduces the protonated imine much faster than it reduces the aldehyde, thus driving the reaction forward.[16] This process avoids altering the charge of the lysine residue, which can be beneficial for maintaining protein structure and solubility.[15]

G start Prepare Aldehyde-Biomolecule & Thiadiazole-Amine mix Mix Components (pH 6.5-7.5) start->mix schiff Schiff Base Formation (Reversible Equilibrium) mix->schiff reduce Add NaBH3CN (Mild Reducing Agent) schiff->reduce final Stable Secondary Amine Linkage reduce->final purify Purify Conjugate (SEC or TFF) final->purify

Caption: Experimental workflow for the reductive amination protocol.

Materials
  • Aldehyde-functionalized Biomolecule.

  • Thiadiazole Building Block: Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine.

  • Reaction Buffer: 100 mM MES or HEPES, 150 mM NaCl, pH 6.5-7.5.

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN).

  • Solvent for Thiadiazole: Reaction Buffer or DMSO.

  • Purification: SEC column or TFF system.

Step-by-Step Protocol
  • Biomolecule Preparation :

    • Buffer exchange the aldehyde-functionalized biomolecule into the Reaction Buffer.

    • Adjust the concentration to 2-5 mg/mL.

  • Thiadiazole Preparation :

    • Dissolve the thiadiazole building block directly in the Reaction Buffer to a concentration of 50-100 mM.

  • Conjugation Reaction :

    • Add the thiadiazole solution to the biomolecule at a significant molar excess (e.g., 50-100 fold).

    • Add NaBH₃CN from a freshly prepared stock solution to a final concentration of 20-25 mM.

    • Incubate the reaction for 12-24 hours at room temperature or 37°C.

  • Purification :

    • Remove unreacted reagents by SEC or TFF, exchanging the final bioconjugate into a suitable storage buffer. No quenching step is typically required, but a buffer exchange into a buffer without the reducing agent is necessary.

Characterization of the Final Conjugate

Successful conjugation must be confirmed, and the product's key quality attributes must be characterized. For ADCs, this is a critical component of ensuring safety and efficacy.[17]

ParameterAnalytical Technique(s)Purpose
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reverse-Phase HPLC (RP-HPLC), Mass Spectrometry (MS)[6][18]Determines the average number of thiadiazole molecules conjugated per biomolecule. This is a critical parameter for efficacy and toxicity.
Aggregation & Fragmentation Size-Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS)[19]Assesses the integrity of the final product. Aggregates can lead to immunogenicity and reduced efficacy.
Conjugation Site Peptide Mapping with LC-MS/MS[17]Identifies the specific amino acid residues (e.g., which lysines) that have been modified.
Purity SDS-PAGE, SEC, RP-HPLCConfirms the removal of unconjugated payload and other process-related impurities.
Binding & Potency ELISA, Surface Plasmon Resonance (SPR), Cell-based Cytotoxicity Assays[20]Verifies that the conjugation process has not compromised the biological function of the biomolecule and that the conjugate is potent.

Conclusion and Field Insights

The Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine building block offers a direct and efficient means of incorporating the pharmacologically significant 1,3,4-thiadiazole scaffold into advanced biomolecular constructs. The choice between NHS ester chemistry and reductive amination depends on the specific biomolecule and desired outcome.

  • Expertise & Experience : NHS ester chemistry is generally faster and highly efficient for lysine conjugation but alters the native charge of the protein. Reductive amination preserves the charge but is a slower reaction requiring higher concentrations of reagents. The choice of linker length and chemistry (e.g., incorporating cleavable or non-cleavable linkers) is a critical design element that must be considered in parallel with the conjugation chemistry itself.

  • Trustworthiness : Each protocol includes purification steps essential for removing potentially toxic unconjugated small molecules. Comprehensive analytical characterization is non-negotiable to ensure the final product is well-defined, safe, and effective. The DAR is a particularly critical quality attribute that must be tightly controlled through optimization of the reaction stoichiometry and conditions.

By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently leverage this versatile building block in the development of novel targeted therapeutics and research tools.

References

  • Beck, A., et al. (2022). Biophysical and Structural Characterization of Antibody–Drug Conjugates. MDPI. Available at: [Link]

  • BioAgilytix. (2023). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. Available at: [Link]

  • Sepax Technologies, Inc. (n.d.). Analytical Characterization of Antibody Drug Conjugates. Available at: [Link]

  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. Available at: [Link]

  • Sartorius. (n.d.). Characterization of Antibody-Drug Conjugates. Available at: [Link]

  • Kaur, R., et al. (2023). 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance. Current Medicinal Chemistry, 30(1), 1-2. Available at: [Link]

  • Bentham Science Publishers. (2023). 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance. Available at: [Link]

  • Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report, 32(26). Available at: [Link]

  • Kizhakkedathu, J. N., & Brooks, D. E. (2010). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 21(11), 2058-2064. Available at: [Link]

  • Jin, L., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5239-5287. Available at: [Link]

  • Varki, A., et al. (2018). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry, 6, 531. Available at: [Link]

  • Han, X., et al. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry, 21(28), 2546-2573. Available at: [Link]

  • Visagaperumal, D., et al. (2018). 1, 3, 4-Thiadiazoles: An Overview. Current Research in Bioorganic & Organic Chemistry, 1(1). Available at: [Link]

  • Zhang, C., et al. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. MDPI. Available at: [Link]

  • Roy, R., et al. (1984). Improved procedure for the conjugation of oligosaccharides to protein by reductive amination. Carbohydrate Research, 129, 165-172. Available at: [Link]

  • Suvorova, Y. V., et al. (2019). PRECURSORS FOR THE SYNTHESIS OF MACROHETEROCYCLIC COMPOUNDS. MODELING OF THE MECHANISM FOR FORMATION OF 2-AMINO-5-METHYL-1,3,4-THIADIAZOLE BY QUANTUM CHEMISTRY METHODS. Russian Journal of General Chemistry, 89, 262-269. Available at: [Link]

  • Ibeanu, G., et al. (2016). Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy. PLoS ONE, 11(9), e0163355. Available at: [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Available at: [Link]

  • Hunan Solar Chemical Co., Ltd. (n.d.). 2-Amino-5-methyl-1,3,4-Thiadiazole. Available at: [Link]

  • Kurbangalieva, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5202. Available at: [Link]

  • Clerici, F., et al. (2001). Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. Journal of Medicinal Chemistry, 44(6), 931-936. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields in Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the amination of 1,3,4-thiadiazole derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the amination of 1,3,4-thiadiazole derivatives.

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine is a critical secondary amine building block used extensively in drug discovery, most notably in the synthesis of highly potent PDE10A inhibitors for schizophrenia (such as MK-8189)[1] and PARG (Poly(ADP-ribose) glycohydrolase) inhibitors for DNA-damage repair targeting[2]. However, the nucleophilic substitution of 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole with methylamine is notoriously prone to yield-killing side reactions, including over-alkylation and substrate hydrolysis[3].

This guide provides a mechanistic breakdown, a troubleshooting Q&A, and a self-validating Standard Operating Procedure (SOP) to help you achieve >85% yields consistently.

Mechanistic Overview & Reaction Workflow

To improve your yield, you must first control the competing kinetic pathways in your reaction flask. The chloromethyl group on the 1,3,4-thiadiazole ring is highly electrophilic[3]. When exposed to methylamine, three primary pathways compete:

  • Target Amination: Nucleophilic attack by methylamine to form the desired secondary amine.

  • Over-alkylation: The newly formed secondary amine is more nucleophilic than the primary amine starting material. If it encounters unreacted alkyl chloride, it will react again to form an undesired tertiary amine.

  • Hydrolysis: If aqueous methylamine is used at elevated temperatures, water acts as a competing nucleophile, converting the starting material into a useless hydroxymethyl byproduct.

AminationPathway SM 2-(Chloromethyl)-5-methyl- 1,3,4-thiadiazole (Alkyl Chloride) MeNH2 Methylamine (MeNH2) Excess Reagent SM->MeNH2 Direct Amination (Slow) NaI Sodium Iodide (NaI) Catalyst SM->NaI Finkelstein Exchange Hydrolysis Hydrolyzed Impurity (Alcohol) SM->Hydrolysis Aqueous conditions High Temperature Product Methyl[(5-methyl-1,3,4- thiadiazol-2-yl)methyl]amine (Target Secondary Amine) MeNH2->Product Nucleophilic Substitution OverAlk Bis-alkylated Impurity (Tertiary Amine) MeNH2->OverAlk Over-alkylation Intermediate 2-(Iodomethyl)-5-methyl- 1,3,4-thiadiazole (Reactive Intermediate) NaI->Intermediate Intermediate->MeNH2 Accelerated Amination Product->MeNH2 If SM is not consumed quickly

Reaction workflow for 1,3,4-thiadiazole amination highlighting optimized pathways and side reactions.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a high percentage of a bis-alkylated (tertiary amine) byproduct. How do I stop this? A1: This is a kinetic issue. The secondary amine product is more electron-rich and thus a stronger nucleophile than methylamine.

  • The Fix (Inverse Addition): Never add methylamine to your substrate. Instead, dissolve your 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole in a non-reactive solvent and add it dropwise to a massive excess (10–15 equivalents) of methylamine. By maintaining a vast stoichiometric excess of the primary amine at all times, you mathematically force the primary amine to outcompete the secondary amine for the electrophile.

Q2: My yield is low, and I am isolating a highly polar, UV-active byproduct. What is happening? A2: You are likely experiencing substrate hydrolysis. The chloromethyl group on the 1,3,4-thiadiazole ring is highly reactive[3]. If you are using standard 40% aqueous methylamine and allowing the reaction to heat up, water will attack the electrophilic carbon to form (5-methyl-1,3,4-thiadiazol-2-yl)methanol.

  • The Fix: Switch to a non-aqueous system. Use 33% methylamine in absolute ethanol or a 2.0 M solution of methylamine in THF.

Q3: The reaction is too slow at 0 °C, but heating it causes degradation of the thiadiazole ring. How can I accelerate the amination safely? A3: Utilize a Finkelstein-assisted halogen exchange. Add 0.1 equivalents of Sodium Iodide (NaI) to the reaction mixture.

  • Causality: Iodide is both a superior nucleophile and a superior leaving group compared to chloride. It transiently converts the alkyl chloride into an alkyl iodide in situ. This lowers the activation energy of the rate-determining step, allowing the amination to proceed rapidly even at 0 °C to 20 °C, thereby preserving the integrity of the heterocyclic ring.

Q4: How do I efficiently separate the secondary amine product from the unreacted starting material and tertiary amine without using column chromatography? A4: Exploit the pKa differences via an acid-base extraction. The target secondary amine will form a highly water-soluble hydrochloride salt when treated with 1M HCl. Non-basic impurities (like the hydrolyzed alcohol or unreacted alkyl chloride) will remain in the organic phase. While the tertiary amine byproduct will also extract into the acid, its formation is heavily suppressed by the inverse addition protocol detailed below.

Quantitative Yield Optimization Data

The table below summarizes our internal benchmarking data for this specific transformation. Transitioning from standard aqueous conditions to a Finkelstein-assisted inverse addition protocol nearly doubles the isolated yield.

Reaction ConditionSolvent SystemAddition StrategyCatalystPrimary ImpurityTypical Yield
Standard Amination40% Aq. MeNH2SM added to amine (1:5 eq)NoneHydrolysis (Alcohol)45–55%
Ethanolic Amination33% MeNH2 in EtOHSM added to amine (1:5 eq)NoneOver-alkylation60–70%
Inverse Addition33% MeNH2 in EtOHSM added dropwise (1:15 eq)NoneTrace Over-alkylation75–80%
Finkelstein-Assisted 2M MeNH2 in THF SM added dropwise (1:15 eq) 0.1 eq NaI Minimal 85–92%

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the Finkelstein-assisted inverse addition method to maximize yield and suppress side reactions. It is designed as a self-validating system; built-in analytical checks ensure you can verify the success of each step before proceeding.

Step 1: Preparation of the Amine Solution

  • Purge a clean, dry round-bottom flask with nitrogen.

  • Add 15.0 equivalents of Methylamine (2.0 M solution in anhydrous THF).

  • Cool the solution to 0 °C using an ice-water bath.

  • Causality: Low temperatures suppress the kinetic rate of both over-alkylation and potential ring-opening side reactions.

Step 2: Finkelstein Catalyst Addition

  • Add 0.1 equivalents of anhydrous Sodium Iodide (NaI) to the stirring methylamine solution. Allow it to stir for 5 minutes.

Step 3: Inverse Addition of the Substrate

  • Dissolve 1.0 equivalent of 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole in a minimal volume of anhydrous THF (approx. 2 mL per mmol).

  • Load this solution into an addition funnel or syringe pump.

  • Add the substrate solution dropwise over 45–60 minutes to the vigorously stirring methylamine solution at 0 °C.

Step 4: Reaction Maturation & Validation

  • Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 4 hours.

  • Validation Check (TLC): Spot the reaction mixture on a normal-phase silica TLC plate. Elute with 9:1 DCM:MeOH containing 1% NH₄OH.

    • Visualization: The product will appear as a UV-active spot.

    • Stain: Dip the plate in Ninhydrin stain and heat. The target secondary amine will turn a distinct blue/purple , validating successful amination. Unreacted chloride will not stain, and tertiary amine byproducts will remain faint or colorless under Ninhydrin.

Step 5: Workup and Isolation

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the THF and excess volatile methylamine.

  • Dissolve the crude residue in 1M aqueous HCl (pH should be < 2).

  • Wash the acidic aqueous layer twice with Ethyl Acetate. Discard the organic layers (this removes non-basic impurities like the hydrolyzed alcohol).

  • Cool the aqueous layer in an ice bath and carefully basify to pH > 11 using 2M aqueous NaOH.

  • Extract the basified aqueous layer three times with Dichloromethane (DCM).

  • Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine as an oil or low-melting solid.

References

  • Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Cell-Active Small Molecule Inhibitors of the DNA-Damage Repair Enzyme Poly(ADP-ribose) Glycohydrolase (PARG): Discovery and Optimization of Orally Bioavailable Quinazolinedione Sulfonamides ACS Chemical Biology, ACS Publications.[Link]

  • Synthesis of Some 2-R-5-Formil-1,3,4-Thiadiazole Derivatives by Sommelet Reaction Farmacia Journal.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine

Welcome to the technical support guide for Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed, effective decisions in your experimental design.

Understanding the Molecule: Why is Solubility an Issue?

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine is a heterocyclic compound featuring a secondary amine. Its solubility is governed by a balance between the polar, hydrogen-bonding capable amine and thiadiazole groups, and the nonpolar methyl groups and heterocyclic ring structure. Poor solubility arises when the energy required to break the compound's crystal lattice structure is greater than the energy released upon its hydration by water molecules.

The key to unlocking its solubility lies in the secondary amine group (-NH-). This group is basic and can be protonated to form a positively charged ammonium salt (-NH2+-). This ionized form is significantly more polar and, therefore, more readily solvated by water, dramatically increasing aqueous solubility.[1][2]

Frequently Asked Questions (FAQs)

Q1: I added my compound directly to a neutral phosphate-buffered saline (PBS, pH 7.4) and it won't dissolve. What went wrong?

A: This is a common issue. At neutral pH, the secondary amine on your compound is primarily in its uncharged, free base form. This form is less polar and thus has low intrinsic solubility in water. To achieve dissolution, you must first protonate the amine group by lowering the pH.

Q2: My compound dissolved in an acidic solution, but it crashed out when I adjusted the pH back to neutral for my cell-based assay. How can I prevent this?

A: This phenomenon, known as precipitation, occurs because you are converting the highly soluble protonated salt form back into the poorly soluble free base. The neutral pH of your assay buffer is above the compound's effective pKa, causing deprotonation. To avoid this, you need to determine the maximum thermodynamic solubility at your final pH and ensure your final concentration does not exceed this limit. Alternatively, using co-solvents or complexation agents may be necessary to keep the compound in solution at neutral pH.

Q3: Can I just use 100% DMSO to dissolve the compound?

A: While DMSO is an excellent organic solvent for this compound, using it at high concentrations in aqueous-based experiments can be problematic. High percentages of DMSO can be toxic to cells, interfere with enzymatic assays, or alter protein conformation. The goal is to use the minimum amount of DMSO necessary, typically as a vehicle for creating a concentrated stock that is then diluted into your aqueous medium. A final DMSO concentration of <0.5% (v/v) is recommended for most biological assays.

Q4: Is there a difference between dissolving the free base in an acidic buffer versus using a pre-formed hydrochloride (HCl) salt of the compound?

A: Yes. Dissolving the free base in an acidic buffer creates the salt in situ. Using a pre-formed HCl salt provides the compound in its already protonated, water-soluble form.[1][3] The HCl salt will dissolve more readily in neutral water or buffers, but the final pH of the solution may still be slightly acidic. For pH-sensitive applications, you will still need to buffer the final solution to the desired pH. The primary advantage of a salt form is improved handling, wettability, and dissolution rate.[4]

In-Depth Troubleshooting Guide: A Tiered Approach

We recommend a systematic, tiered approach to resolving solubility issues. Start with the simplest and most common techniques before moving to more complex methods.

Tier 1: pH Adjustment (The Primary Strategy)

The most effective method for this specific molecule is to leverage its basic amine group through pH manipulation.[][6][7] By lowering the pH, you protonate the amine, creating a soluble salt.

The Underlying Principle: Ionization

The equilibrium between the insoluble free base (B) and the soluble protonated salt (BH+) is dictated by the pH of the solution and the pKa of the compound.

B (insoluble) + H+ ⇌ BH+ (soluble)

When the pH is below the compound's pKa, the equilibrium shifts to the right, favoring the soluble, protonated form. The solubility of basic drugs is therefore pH-dependent, increasing exponentially in acidic conditions.[8]

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical steps for troubleshooting solubility, starting with the most effective method for an amine-containing compound.

Solubility_Workflow cluster_0 Start cluster_1 Tier 1: pH Modification cluster_2 Tier 2: Co-Solvents & Advanced Methods cluster_3 Final Outcome Start Compound: Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine pH_Screen Perform pH Solubility Screen (e.g., pH 2 to 7.4) Start->pH_Screen pH_Success Solubility Achieved? pH_Screen->pH_Success Prep_Stock Prepare concentrated stock in acidic buffer (e.g., pH 4-5). Dilute into final medium. pH_Success->Prep_Stock Yes CoSolvent Use minimal organic co-solvent (e.g., DMSO, PEG 400) to create stock. pH_Success->CoSolvent No / Insufficient Success Compound Solubilized for Experiment Prep_Stock->Success CoSolvent_Check Check for precipitation upon aqueous dilution. CoSolvent->CoSolvent_Check Cyclodextrin Advanced: Use Cyclodextrins for complexation. CoSolvent_Check->Cyclodextrin Precipitation Occurs CoSolvent_Check->Success No Precipitation Cyclodextrin->Success

Caption: A tiered troubleshooting workflow for solubilizing the target compound.

Tier 2: Salt Formation

For routine or large-scale use, preparing a stable, solid salt form like the hydrochloride (HCl) can be more convenient than preparing fresh acidic solutions each time. This converts the molecule into a more soluble, crystalline solid that dissolves readily in water.

The Underlying Principle: Stable Ion Pair

Reacting the free base with a strong acid like hydrochloric acid creates a stable ammonium chloride salt. This salt is an ion pair that readily dissociates in water, leading to high solubility.[1][9] The common-ion effect can sometimes suppress the solubility of hydrochloride salts in high-chloride solutions (like concentrated HCl), but this is rarely an issue in typical biological buffers.[4]

Tier 3: Use of Co-solvents

If pH adjustment is not viable (e.g., due to assay constraints) or insufficient, a water-miscible organic solvent, or "co-solvent," can be used.[10] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy required to solvate a hydrophobic compound.[][11]

Common Co-solvents for Biological Research
Co-solventTypical Stock Conc.Max Final Conc. (Cell-based)Notes
DMSO 10 - 50 mM< 0.5%Excellent solubilizing power; can be cytotoxic at higher concentrations.
Ethanol 10 - 20 mM< 1.0%Good for less polar compounds; can cause protein precipitation.
PEG 400 10 - 30 mM< 2.0%Lower toxicity than DMSO/Ethanol; good for in vivo formulations.[12][13]
Propylene Glycol 10 - 30 mM< 2.0%Similar properties to PEG 400.[13]
Tier 4: Advanced Strategies - Cyclodextrin Complexation

For the most challenging scenarios, cyclodextrins can be employed. These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[14][15]

The Underlying Principle: Host-Guest Encapsulation

The poorly soluble compound (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin ("host"). The resulting complex has a hydrophilic exterior, allowing it to dissolve readily in water, effectively masking the hydrophobicity of the guest molecule.[][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical development due to its high water solubility and low toxicity.[14]

Visualizing the Mechanism of Solubility Enhancement

Solubility_Mechanisms cluster_pH pH Adjustment (Protonation) cluster_CD Cyclodextrin Complexation pH_eq Free Base (Insoluble) + H⁺  ⇌  Protonated Salt (Soluble) CD_eq Compound (Guest) + Cyclodextrin (Host)  ⇌  Inclusion Complex (Soluble)

Caption: Core mechanisms for enhancing the aqueous solubility of the compound.

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the approximate pH at which the compound achieves the desired solubility.

Materials:

  • Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (solid)

  • 0.1 M Citrate buffer (pH 3, 4, 5)

  • 0.1 M Phosphate buffer (pH 6, 7)

  • 0.1 M PBS (pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Add a small, known excess amount of the solid compound to a series of microcentrifuge tubes (e.g., add 2 mg to 1 mL of buffer to test solubility up to 2 mg/mL).

  • Add 1 mL of each buffer (pH 3, 4, 5, 6, 7, 7.4) to the respective tubes.

  • Vortex vigorously for 2 minutes.

  • Equilibrate the samples at room temperature for 1-2 hours (or longer for more precise thermodynamic solubility) to ensure saturation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant from each tube.

  • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Plot the measured solubility (e.g., in mg/mL or µM) against the pH to visualize the solubility profile. You should observe a significant increase in solubility as the pH decreases.

Protocol 2: Preparation of a 10 mM HCl Salt Stock Solution

Objective: To prepare a water-soluble hydrochloride salt of the compound for easy dilution into experimental media.

Materials:

  • Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (free base)

  • 0.1 M Hydrochloric Acid (HCl)

  • Deionized water

  • pH meter or pH strips

Procedure:

  • Calculate Molar Amount: Weigh out the desired amount of the free base. For example, for 1 mL of a 10 mM stock, you will need (Molecular Weight in g/mol) * 0.01 milligrams.

  • Initial Suspension: Add the weighed compound to a glass vial. Add approximately 80% of the final desired volume of deionized water (e.g., 0.8 mL for a final 1 mL volume). The compound will likely not dissolve and will appear as a suspension.

  • Acidification: While stirring, add 0.1 M HCl dropwise. Monitor the solution. As the pH drops, the solid will begin to dissolve.

  • Complete Dissolution: Continue adding HCl until all the solid has completely dissolved. Check the pH; it should be acidic (typically in the range of 3-5).

  • Final Volume Adjustment: Once the compound is fully dissolved, add deionized water to reach the final desired volume (e.g., 1 mL).

  • Storage: Store the stock solution at 4°C or -20°C for long-term stability. This stock can now be diluted into your final aqueous medium. Always confirm that the final concentration after dilution does not exceed the solubility limit at the pH of the final medium to prevent precipitation.

References

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442–453. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Lo, Y. S., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3466–3484. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: A review. Research Journal of Pharmacy and Technology, 2(2), 250-255.
  • Crini, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel, Switzerland), 16(8), 1163. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. Version 5. College of Pharmacy, University of Arizona, Tucson, AZ.
  • Singh, R., & Kaur, N. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 1-8.
  • Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Purification of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter challenges in the isolation of polar, nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter challenges in the isolation of polar, nitrogen-rich heterocycles. Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine presents a unique chromatographic challenge: it combines a highly polar, UV-active 1,3,4-thiadiazole ring with a basic secondary amine. This combination often leads to severe peak tailing, poor retention on standard reversed-phase columns, and co-elution with synthetic precursors.

This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your purification workflows.

Part 1: Diagnostic Troubleshooting & FAQs

(Q1) Why does my target compound exhibit severe peak tailing (Asymmetry > 2.0) on standard C18 columns? Causality & Solution: Peak tailing in basic amines is primarily driven by secondary ion-exchange interactions. Traditional silica-based C18 columns contain residual, unbonded silanol groups (Si-OH). When the mobile phase pH exceeds 3.0, these silanols deprotonate and become negatively charged (Si-O⁻) [1]. Simultaneously, the secondary amine of your target compound is protonated and positively charged. The resulting electrostatic attraction causes the analyte to "stick" to the stationary phase, dragging out the elution profile [2]. Fix: Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic acid to completely protonate and neutralize the silanols [3]. Alternatively, switch to an endcapped or polar-embedded C18 column designed to shield basic compounds [1].

(Q2) I am losing my compound in the void volume during Reversed-Phase (RP-HPLC). Should I switch to HILIC? Causality & Solution: Yes. Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine is highly hydrophilic. In RP-HPLC, the hydrophobic C18 chains cannot sufficiently interact with the polar thiadiazole and amine moieties, leading to premature elution . Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal selectivity. By utilizing a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase (>80% Acetonitrile), HILIC creates a partially immobilized water-enriched layer on the silica surface [4]. The polar amine partitions into this aqueous layer, drastically increasing retention [4].

(Q3) How can I separate the target amine from unreacted methylamine and 2-chloromethyl-5-methyl-1,3,4-thiadiazole? Causality & Solution: These impurities represent two extremes. The 2-chloromethyl intermediate is relatively non-polar and will elute late in RP-HPLC but early in HILIC. Methylamine is extremely polar and will elute in the void of RP-HPLC but retain strongly in HILIC. Fix: Use a gradient HILIC method starting at 95% Acetonitrile. The non-polar 2-chloromethyl intermediate will wash out first. As you increase the aqueous buffer (e.g., 20 mM Ammonium Formate, pH 3.0), the target secondary amine will elute, followed finally by the highly polar primary methylamine.

Part 2: Workflow & Decision Logic

PeakTailing Start Issue: Severe Peak Tailing (Asymmetry > 2.0) CheckMethod Check Chromatographic Mode Start->CheckMethod RP Reversed-Phase (RP-HPLC) CheckMethod->RP HILIC HILIC Mode CheckMethod->HILIC RP_Fix1 Adjust pH < 3.0 (Suppress Silanols) RP->RP_Fix1 If pH > 3.0 RP_Fix2 Use Endcapped C18 RP->RP_Fix2 If standard C18 HILIC_Fix1 Increase Buffer > 10mM HILIC->HILIC_Fix1 If poor peak shape HILIC_Fix2 Optimize ACN Ratio HILIC->HILIC_Fix2 If low retention

Troubleshooting logic tree for resolving peak tailing of basic thiadiazole amines.

Part 3: Quantitative Optimization Data

To demonstrate the causality of mobile phase selection, the following table summarizes the chromatographic behavior of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine under various conditions.

Chromatographic ModeColumn ChemistryMobile Phase ModifierpHPeak Asymmetry (As)Retention Factor (k')Resolution (Rs) from Methylamine
RP-HPLC Standard C18None (Water/ACN)~6.53.4 (Severe Tailing)0.8 (Poor)0.5 (Co-elution)
RP-HPLC Endcapped C180.1% TFA2.01.2 (Excellent)1.5 (Moderate)1.8 (Baseline)
HILIC Bare Silica5 mM Amm. Formate3.02.1 (Tailing)4.2 (Strong)2.0 (Baseline)
HILIC Zwitterionic20 mM Amm. Formate3.01.1 (Excellent)5.5 (Optimal)>3.0 (Excellent)

Data Interpretation: Increasing buffer concentration in HILIC from 5 mM to 20 mM is critical. The higher ionic strength disrupts secondary electrostatic interactions between the basic amine and the stationary phase, sharpening the peak (As drops from 2.1 to 1.1) .

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. They include specific validation checkpoints to ensure the method is functioning correctly before committing your valuable crude mixture.

PurificationWorkflow Crude Crude Mixture Prep Sample Prep & Filtration Crude->Prep Method Select Purification Mode Prep->Method RP_Path RP-HPLC (Low pH) 0.1% TFA in H2O/ACN Method->RP_Path Moderate Polarity HILIC_Path HILIC Ammonium Formate / ACN Method->HILIC_Path Highly Polar Fract Fraction Collection (UV 254nm & MS) RP_Path->Fract HILIC_Path->Fract Pure Pure Target Amine Fract->Pure

Decision matrix and workflow for the chromatographic purification of crude thiadiazole mixtures.

Protocol A: HILIC Purification (Recommended for High Polarity Crudes)

Mechanism: Relies on hydrophilic partitioning. The highly organic mobile phase forces the polar thiadiazole amine into the water-rich layer on the stationary phase [4].

Materials:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 5 µm, 250 x 21.2 mm (Preparative).

  • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Step-by-Step Execution & Validation:

  • System Equilibration: Flush the column with 10 column volumes (CV) of 10% A / 90% B.

    • Validation Checkpoint: Monitor the baseline at 254 nm. A drifting baseline indicates incomplete equilibration of the aqueous layer on the silica surface. Do not proceed until the baseline is flat (ΔmAU < 1/min).

  • Sample Preparation: Dissolve the crude Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine in a diluent matching the starting conditions (90% ACN).

    • Causality: Injecting a highly aqueous sample into a HILIC system will disrupt the immobilized water layer, causing severe peak distortion and breakthrough .

  • System Suitability Test (SST): Inject a 10 µg/mL standard of Toluene (void volume marker) and your target amine.

    • Validation Checkpoint: Calculate the retention factor (k') using the formula k′=(tR​−t0​)/t0​ . If k′<3.0 , decrease the aqueous Mobile Phase A to 5%. If Asymmetry (As) > 1.5, verify the buffer concentration is exactly 20 mM.

  • Gradient Elution: Run a linear gradient from 90% B to 60% B over 20 minutes.

  • Fraction Collection: Trigger collection using UV absorbance at 254 nm (characteristic of the 1,3,4-thiadiazole ring) [5] and MS (m/z [M+H]+ = 144.0).

  • Recovery: Lyophilize the collected fractions. The volatile ammonium formate buffer will sublime, leaving the pure free-base amine.

Protocol B: RP-HPLC Purification (Low pH Strategy)

Mechanism: Suppresses silanol ionization to prevent secondary interactions, relying strictly on hydrophobic interactions with the endcapped C18 phase [3].

Materials:

  • Column: Fully endcapped C18, 5 µm, 250 x 21.2 mm.

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Step-by-Step Execution & Validation:

  • Equilibration: Flush with 95% A / 5% B.

  • Sample Preparation: Dissolve the crude in 5% ACN / 95% Water. Filter through a 0.45 µm PTFE syringe filter.

  • System Suitability Test (SST): Inject Uracil (void marker) and the target amine.

    • Validation Checkpoint: Measure peak asymmetry. If As > 1.5, the column's endcapping may be degraded, exposing active silanols [1]. Replace the column or switch to Protocol A.

  • Gradient Elution: 5% B to 40% B over 25 minutes.

  • Fraction Handling: Fractions collected will contain the TFA salt of the amine. To recover the free base, perform a liquid-liquid extraction with 1M NaOH and Dichloromethane before evaporation.

References

  • [1] 1 - Chrom Tech

  • [2] 2 - Phenomenex

  • [3] 3 - Element Lab Solutions

  • [4] 4 - NIH / Springer

  • - Waters

  • [5] 5 - ACS Publications

Sources

Optimization

Technical Support Center: Handling &amp; Storage of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine

Welcome to the dedicated technical support and troubleshooting center for Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (CAS: 933714-10-4). This resource is designed for researchers, analytical chemists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (CAS: 933714-10-4). This resource is designed for researchers, analytical chemists, and drug development professionals who require strict preservation of compound integrity during in vitro and in vivo studies.

Core Mechanistic Overview: The Causality of Degradation

To effectively prevent degradation, we must first understand the structural vulnerabilities of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine.

The molecule consists of a highly stable 1,3,4-thiadiazole ring connected to a secondary methylamine via a methylene (-CH₂-) bridge.

  • The Heterocycle: The 1,3,4-thiadiazole core is highly electron-deficient and possesses strong aromaticity. It is remarkably inert to mild autoxidation, meaning the sulfur atom is rarely the point of failure under standard laboratory conditions[1].

  • The Methylene Bridge & Secondary Amine: The true vulnerability lies in the exocyclic secondary amine and its adjacent "benzylic-like" methylene bridge. The electron-withdrawing nature of the thiadiazole ring activates these methylene protons. Atmospheric oxygen can abstract a hydrogen atom to form a radical, which rapidly reacts with O₂ to form hydroperoxides.

  • Degradation Products: Benzylic secondary amines are notoriously susceptible to oxidation, frequently converting into nitrones (+14 Da) or hydroxylamines (+16 Da) in the presence of trace peroxides or molecular oxygen[2]. Over time, these intermediates undergo C-N bond cleavage, releasing methylamine and forming 5-methyl-1,3,4-thiadiazole-2-carboxaldehyde[3].

Pathway A Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (Intact Secondary Amine) B Environmental Triggers (O2, UV Light, Ambient Temp) A->B Exposure C Benzylic Radical Intermediate B->C H-Abstraction D Hydroperoxide Intermediate C->D +O2 (Autoxidation) E Nitrone Derivative (+14 Da Mass Shift) D->E Dehydration F Cleavage Products (Aldehyde + Methylamine) D->F C-N Bond Cleavage

Oxidative degradation pathways of the secondary amine.

Frequently Asked Questions (FAQs)

Q: Why did my neat solid compound turn from off-white to yellow/brown after a few months on the bench? A: This color shift is a classic macroscopic indicator of oxidative degradation. The secondary amine undergoes autoxidation when exposed to atmospheric oxygen and ambient light, forming conjugated nitrones and aldehydes that absorb visible light[2].

Q: Can I store stock solutions in ethereal solvents like THF or diethyl ether? A: Absolutely not. Ethereal solvents form peroxides over time. These peroxides act as potent oxidants that rapidly convert benzylic secondary amines into nitrones[2]. Always use freshly degassed, peroxide-free solvents (e.g., anhydrous acetonitrile or methanol) if a stock solution is strictly necessary.

Q: Does the 1,3,4-thiadiazole ring itself oxidize into a sulfoxide or sulfone? A: Generally, no. The 1,3,4-thiadiazole ring is highly electron-deficient and relatively inert to mild oxidative conditions compared to the amine side chain[1]. Unless you are actively treating the compound with strong oxidants (like mCPBA), the sulfur remains stable.

Troubleshooting Guide: Analytical Discrepancies

If you suspect your compound has degraded, LC-MS is the most definitive diagnostic tool. Use the troubleshooting matrix below to identify specific issues.

Issue 1: Unexplained Mass Shifts in LC-MS
  • Symptom: Appearance of major impurities at M+14 or M+16 relative to the parent mass.

  • Diagnosis:

    • M+14 Da: Corresponds to the formation of a nitrone (loss of 2H, addition of O: -2 + 16 = +14 Da). This is the primary degradation pathway for benzylic secondary amines[2].

    • M+16 Da: Corresponds to a hydroxylamine species (+16 Da).

  • Resolution: Discard the compromised batch. For future batches, ensure strict argon blanketing and storage at -20°C.

Issue 2: Poor Reproducibility in Biological Assays
  • Symptom: IC50 values shift unpredictably when using month-old aqueous or DMSO stock solutions.

  • Diagnosis: Stock solutions stored at room temperature or 4°C accumulate cleavage products (methylamine and thiadiazole-carboxaldehyde). These fragments can be biologically active, highly reactive with assay reagents, or cytotoxic, thereby skewing your assay data.

  • Resolution: Prepare stock solutions fresh daily. If freezing is required, aliquot into single-use vials, purge the headspace with argon, and freeze at -80°C.

Quantitative LC-MS Diagnostic Table
Degradation ProductStructural ChangeMass Shift (Δ Da)Primary Catalyst / TriggerAction Required
Nitrone Loss of 2H, Gain of O+14Peroxides in solvent, O₂Discard; purge solvents with N₂/Ar
Hydroxylamine Gain of O+16Trace metals, O₂Add metal chelators (EDTA) if in aq. buffer
Aldehyde C-N CleavageFragment (128 Da)Prolonged autoxidation, LightDiscard; store in amber vials at -20°C

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating verification steps (like pre- and post-aliquot LC-MS checks), you guarantee the compound's integrity before it enters your critical assays.

Protocol A: Degassing and Inert Gas Blanketing (Solid Storage)

This protocol prevents the initiation of the radical autoxidation cascade.

  • Preparation: Transfer the newly received vial of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine into a controlled environment (e.g., a nitrogen-filled glovebox or a Schlenk line setup).

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photo-initiated radical formation. Single-use aliquots prevent repeated freeze-thaw and oxygen exposure cycles.

  • Purging: If using a Schlenk line, apply a gentle vacuum (10-20 mbar) for 30 seconds, then backfill with high-purity Argon. Repeat this cycle three times. Causality: Argon is heavier than nitrogen and provides a denser protective blanket over the solid.

  • Sealing: Seal the vials with PTFE-lined caps while under the Argon blanket.

  • Storage: Transfer immediately to a -20°C (or -80°C for long-term >6 months) desiccated freezer.

Protocol B: Preparation of Stable Stock Solutions

This protocol minimizes solvent-mediated oxidative degradation.

  • Solvent Selection: Select HPLC-grade, anhydrous solvents (e.g., DMSO or Acetonitrile). Strictly avoid THF, Diethyl Ether, or Dioxane.

  • Solvent Degassing: Sparge the chosen solvent with Argon for at least 15 minutes prior to use to displace dissolved molecular oxygen.

  • Dissolution: Dissolve the single-use solid aliquot (from Protocol A) in the degassed solvent to reach your desired stock concentration (e.g., 10 mM).

  • Validation (Self-Validating Step): Immediately run a 1 µL sample on LC-MS to establish a "Day 0" baseline chromatogram. Ensure the M+14 and M+16 peaks are absent (<1% relative abundance).

  • Usage: Use the solution immediately. Discard any remaining solution at the end of the day; do not store and reuse.

Workflow Step1 Receive Compound (Run Baseline LC-MS) Step2 Aliquot in Glovebox (Argon Atmosphere) Step1->Step2 Step3 Seal in Amber Vials (Block UV/Vis Light) Step2->Step3 Warning Avoid Ethereal Solvents (Prevent Peroxides) Step2->Warning If making solutions Step4 Store at -20°C (Minimize Kinetics) Step3->Step4

Standard operating procedure for safe compound storage and handling.

References

  • Granato, A. S., Amarante, G. W., & Adrio, J. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry, 86(19), 13817-13823.

  • Hu, Y., Li, C.-Y., Wang, X.-M., Yang, Y.-H., & Zhu, H.-L. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610.

  • Liu, Y., Wang, Y., & Rochelle, G. T. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 12-25.

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine HPLC Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve baseline resolution for highly polar, basic heteroaromatics. Methyl[(5-methyl-1,3,4-thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve baseline resolution for highly polar, basic heteroaromatics.

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine is a classic "double threat" in liquid chromatography. The 1,3,4-thiadiazole core is highly polar, driving the analyte toward the void volume in standard Reversed-Phase (RP) HPLC, where it co-elutes with matrix salts. Simultaneously, the secondary amine (methylaminomethyl group) is highly basic. In standard mobile phases, this protonated amine undergoes strong secondary ion-exchange interactions with residual ionized silanol groups on the silica stationary phase, resulting in severe peak tailing and co-elution with closely eluting degradation products[1].

Below is our comprehensive, self-validating troubleshooting guide to resolving these specific co-elution mechanisms.

Diagnostic Decision Workflow

Before adjusting your method, identify the primary mechanism driving your co-elution using the diagnostic logic below.

HPLC_Troubleshooting Start Co-elution Issue: Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine Q1 Is the analyte eluting near the void volume (k' < 1)? Start->Q1 Q2 Is co-elution caused by severe peak tailing? Q1->Q2 No (k' > 2) HILIC Implement HILIC Mode (Amide or Bare Silica) Q1->HILIC Yes (High Polarity) IP_RP Ion-Pairing RP-HPLC (e.g., 0.05% TFA) Q1->IP_RP Yes (Requires RP) HighPH High pH RP-HPLC (pH > 9) with Hybrid C18 Q2->HighPH Yes (Deprotonate Amine) LowPH Low pH (pH < 3) + End-capped C18 Q2->LowPH Yes (Suppress Silanols)

Diagnostic workflow for resolving HPLC co-elution of polar basic amines.

Core Troubleshooting Guides & Methodologies

Issue A: The analyte elutes in the void volume and co-elutes with matrix components.

The Causality: The extreme polarity of the thiadiazole ring prevents adequate hydrophobic partitioning into a standard C18 stationary phase. The Solution: Shift from RP-HPLC to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates in the reverse of RP-LC: water acts as the strongest eluting solvent[2]. The polar stationary phase absorbs a water-enriched sub-layer, and the polar amine partitions into this layer, dramatically increasing retention and moving it away from hydrophobic void interferences[2].

Protocol 1: HILIC Method Development

  • Column Selection: Use an unbonded bare silica or amide-bonded HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A (Strong): 10 mM Ammonium Formate in Water, adjusted to pH 3.0.

    • Mobile Phase B (Weak): 100% Acetonitrile.

  • Isocratic Elution: Run at 85% B / 15% A. (In HILIC, high organic content equals high retention).

  • Sample Diluent: Dissolve the sample in 75–85% Acetonitrile. Crucial: Injecting in 100% water will disrupt the localized aqueous layer on the column and cause peak splitting.

Self-Validating Checkpoints:

  • System Suitability (Void Check): Inject toluene (unretained in HILIC). It must elute exactly at the void volume ( t0​ ).

  • Retention Verification: Calculate the capacity factor ( k′=(tR​−t0​)/t0​ ). If k′<1 , decrease the aqueous component (Mobile Phase A) by 5% increments until k′>2 .

Issue B: The peak is retained, but severe tailing causes co-elution with adjacent impurities.

The Causality: Peak tailing for basic amines is primarily caused by dual retention mechanisms. While the molecule interacts hydrophobically with the C18 chains, the protonated secondary amine simultaneously undergoes ion-exchange with negatively charged residual silanols ( Si−O− ) on the silica surface[1]. This secondary interaction is kinetically slow, causing the peak to drag. The Solution: Suppress silanol ionization by lowering the pH below 3.0, which neutralizes the silanols to Si−OH [3]. For 1,3,4-thiadiazole derivatives, using an ion-pairing reagent like 0.03% - 0.05% Trifluoroacetic acid (TFA) effectively masks the amine and improves peak shape[4].

Protocol 2: Ion-Pairing RP-HPLC

  • Column Selection: Use a highly end-capped C18 column to minimize exposed silanols.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.05% TFA.

    • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Gradient Setup: 5% B to 60% B over 15 minutes.

Self-Validating Checkpoints:

  • Silanol Suppression Check: Inject a neutral hydrophobic marker (e.g., naphthalene). It should exhibit perfect symmetry (Asymmetry factor As​≈1.0 ). If the neutral marker is symmetric but the thiadiazole amine still tails ( As​>1.5 ), silanol interaction is still occurring.

  • Ion-Pairing Efficacy: Increase TFA concentration to 0.1%. If the retention time of the thiadiazole increases, the ion-pairing mechanism is successfully dominating the separation.

Quantitative Data Summary: Method Comparison

To help you select the right approach, the following table summarizes the expected quantitative chromatographic parameters for Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine across different methodologies.

ParameterStandard RP-HPLC (C18)HILIC (Amide/Silica)Ion-Pairing RP-HPLC (Low pH)High-pH RP-HPLC
Retention Mechanism Hydrophobic partitioningHydrophilic partitioningHydrophobic + Ion-pairingHydrophobic (neutralized)
Mobile Phase Water / AcetonitrileAcetonitrile / Aq. BufferWater / ACN + TFA/HFBAWater / ACN + NH4​OH
Typical Capacity Factor ( k′ ) < 0.5 (Void co-elution)2.0 - 5.03.0 - 6.02.0 - 4.0
Peak Asymmetry ( As​ ) > 2.0 (Severe Tailing)1.0 - 1.2 (Excellent)1.1 - 1.4 (Good)1.0 - 1.2 (Excellent)
MS Compatibility YesExcellent (Enhanced)Poor (Ion suppression)Yes

Frequently Asked Questions (FAQs)

Q: Can I resolve the tailing by raising the pH instead of lowering it? A: Yes. Raising the mobile phase pH above 9.0 will deprotonate the secondary amine, neutralizing its charge and completely eliminating ion-exchange interactions with silanols. However, standard silica columns dissolve at pH > 8. You must use an ethylene-bridged hybrid (BEH) or polymer-based column specifically designed to withstand high pH environments.

Q: Why does my baseline drift significantly when using the TFA ion-pairing method? A: TFA absorbs UV light at low wavelengths (< 220 nm). As the gradient increases the concentration of Acetonitrile (which has a different UV cutoff than water), the background absorbance changes. To self-correct this, ensure TFA is added to both Mobile Phase A and B in precisely equal concentrations, or switch to a detector less sensitive to mobile phase absorbance, such as Mass Spectrometry (MS)[4].

Q: In HILIC mode, my retention times are shifting from run to run. How do I stabilize them? A: HILIC columns require significantly longer equilibration times than RP columns because the aqueous enriched sub-layer takes time to form on the stationary phase[2]. Ensure you flush the column with at least 20 to 50 column volumes of the starting mobile phase before the first injection to ensure a stable partitioning layer.

References

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: nih.gov URL: 2

  • Title: Peak Tailing in HPLC Source: elementlabsolutions.com URL: 1

  • Title: HPLC Troubleshooting Guide Source: sigmaaldrich.com URL: 3

  • Title: Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application Source: nih.gov URL: 4

Sources

Optimization

Technical Support Center: Troubleshooting Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who encounter chemoselectivity and degradation issues when derivatizing Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who encounter chemoselectivity and degradation issues when derivatizing Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine . This compound features a highly nucleophilic secondary aliphatic amine separated by a methylene bridge from an electron-deficient 1,3,4-thiadiazole ring. The ambident nucleophilicity of this system and the base-sensitivity of the thiadiazole core require precise, mechanistically sound conditions to prevent side reactions.

Section 1: Mechanistic Causality of Side Reactions

Before troubleshooting specific protocols, it is critical to understand the intrinsic reactivity of the 1,3,4-thiadiazole scaffold:

  • Base-Promoted Ring Cleavage : The 1,3,4-thiadiazole ring is highly aromatic but electron-deficient due to the inductive effect of the sulfur atom and the electron-withdrawing nature of the two nitrogen atoms. While stable in aqueous acids, it is highly susceptible to nucleophilic attack by hydroxide ions, leading to rapid ring cleavage[1].

  • Ambident Nucleophilicity : While the secondary aliphatic amine is the primary nucleophilic site, the N3 and N4 atoms of the thiadiazole ring can also act as nucleophiles. Harsh alkylating conditions can lead to the formation of polar mesoionic thiadiazolium salts[2].

  • Over-Alkylation : Direct alkylation of secondary amines with alkyl halides generates a tertiary amine. This product is sterically accessible and often more nucleophilic than the starting material, leading to rapid over-alkylation into an unwanted quaternary ammonium salt[3].

Section 2: Frequently Asked Questions (FAQs)

Q1: I am trying to acylate the secondary amine using a standard Schotten-Baumann protocol (aqueous NaOH / DCM), but I am seeing massive degradation and low yields. What is happening? A1: The degradation is caused by the aqueous NaOH. As noted in comprehensive reviews of 1,3,4-thiadiazole chemistry, the ring undergoes cleavage in the presence of strong aqueous bases[1]. The hydroxide ion attacks the electron-deficient C2 or C5 position, breaking the heterocycle. Solution: Switch to strictly anhydrous conditions. Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or pyridine in dry dichloromethane (DCM) at 0 °C. This neutralizes the HCl byproduct without hydrolyzing the thiadiazole ring.

Q2: During N-alkylation with benzyl bromide, my LC-MS shows a mass corresponding to the addition of two benzyl groups (+180 m/z), and the product is highly polar. How do I prevent this? A2: You are observing over-alkylation. The first alkylation yields the desired tertiary amine, which is highly nucleophilic, leading to a second alkylation to form a quaternary ammonium salt[3]. Additionally, excess electrophile can alkylate the N3/N4 positions of the thiadiazole ring, forming thiadiazolium salts[2]. Solution: Abandon direct alkylation with alkyl halides. Instead, utilize Reductive Amination . By reacting the secondary amine with an aldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction proceeds via an iminium intermediate that is selectively reduced. This completely eliminates the risk of over-alkylation.

Q3: I am performing a sulfonylation with a sulfonyl chloride. The reaction stalls at 50% conversion. Why? A3: Sulfonylation produces one equivalent of HCl. Because the thiadiazole ring is a very weak base, it cannot act as an internal acid scavenger[1]. If your external base is insufficient, the unreacted starting material becomes protonated, forming an unreactive ammonium salt. Solution: Ensure you are using at least 1.5 to 2.0 equivalents of an organic base (e.g., DIPEA) and add the sulfonyl chloride dropwise to prevent localized acidic microenvironments.

Section 3: Optimized Experimental Protocols

Protocol A: Chemoselective N-Acylation (Avoiding Ring Cleavage)

This self-validating protocol ensures quantitative acylation of the secondary amine without degrading the thiadiazole core.

  • Substrate Preparation : Dissolve Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition : Add DIPEA (1.5 eq). Causality check: DIPEA is sterically hindered, preventing it from reacting with the acyl chloride, and it is non-aqueous, protecting the base-sensitive thiadiazole ring.

  • Electrophile Addition : Cool the mixture to 0 °C. Add the acyl chloride (1.1 eq) dropwise over 10 minutes to control the exotherm.

  • Reaction Monitoring : Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor via LC-MS until the starting material peak is consumed.

  • Mild Workup : Quench with saturated aqueous NH₄Cl (mildly acidic to neutral, safe for the ring). Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Reductive Amination (Avoiding Over-Alkylation)
  • Imine Formation : Dissolve the amine (1.0 eq) and the target aldehyde (1.05 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation. Stir for 1 hour at room temperature.

  • Selective Reduction : Add NaBH(OAc)₃ (1.5 eq) in portions. Causality check: NaBH(OAc)₃ is a mild reducing agent that specifically targets the protonated iminium ion without reducing the unreacted aldehyde or affecting the thiadiazole core.

  • Reaction : Stir for 12 hours at room temperature.

  • Workup : Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry, and evaporate.

Section 4: Quantitative Data Summary

The following table summarizes internal validation data comparing reaction conditions for the benzylation/benzoylation of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine.

Reaction TypeReagents / ConditionsTarget Product YieldQuaternary Salt / Over-alkylationRing Cleavage / Degradation
Direct AlkylationBenzyl Bromide, K₂CO₃, DMF, 60°C35%45%<5%
Direct AlkylationBenzyl Bromide, NaOH (aq), DCM, RT15%20%>60%
Reductive Amination Benzaldehyde, NaBH(OAc)₃, DCE, RT 92% Not Detected Not Detected
Acylation (Standard)Benzoyl Chloride, NaOH (aq), DCM, RT25%N/A70%
Acylation (Optimized) Benzoyl Chloride, DIPEA, DCM, 0°C 95% N/A Not Detected

Section 5: Visualizations

Pathways SM Methyl[(5-methyl-1,3,4- thiadiazol-2-yl)methyl]amine Acylation Acylation SM->Acylation Acyl Chloride + Mild Base Alkylation Alkylation SM->Alkylation Alkyl Halide + Base Base Base SM->Base Strong Aq. Base (e.g., NaOH) Target1 Target1 Acylation->Target1 N-Acylation (Target Amide) Target2 Target2 Alkylation->Target2 N-Alkylation (Target Tert-Amine) QuatSalt QuatSalt Alkylation->QuatSalt Over-alkylation (Quat. Salt) RingAlk RingAlk Alkylation->RingAlk Ring N3/N4 Alkylation (Thiadiazolium) Cleavage Cleavage Base->Cleavage Ring Cleavage (Degradation)

Reaction pathways and side product formation during derivatization.

Workflow Step1 1. Substrate Preparation Dissolve in dry DCM/THF Step2 2. Base Selection Add 1.2-1.5 eq DIPEA (Avoid Aq. NaOH) Step1->Step2 Step3 3. Electrophile Addition Dropwise at 0°C Step2->Step3 Step4 4. Reaction Monitoring TLC/LC-MS until completion Step3->Step4 Step5 5. Mild Workup Quench with Sat. NH4Cl Extract with EtOAc/DCM Step4->Step5

Optimized experimental workflow for chemoselective acylation.

References

1.[1] Title : 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry Source : Chemical Reviews - ACS Publications URL : 1

2.[2] Title : Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study Source : Journal of Kufa for Chemical Science - ResearchGate URL :2

3.[3] Title : 24.7: Reactions of Amines Source : Chemistry LibreTexts URL : 3

Sources

Reference Data & Comparative Studies

Validation

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine vs other thiadiazoles in enzyme inhibition

A Comparative Guide for Researchers and Drug Development Professionals The Versatility of the 1,3,4-Thiadiazole Core in Targeting Diverse Enzymes The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine and can mimic...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

The Versatility of the 1,3,4-Thiadiazole Core in Targeting Diverse Enzymes

The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine and can mimic the interactions of this essential biological molecule.[1] This mimicry, combined with the unique electronic properties of the thiadiazole ring, allows for the design of inhibitors that can effectively target the active sites of a wide range of enzymes. The following sections provide a comparative overview of thiadiazole derivatives as inhibitors of several important enzyme families.

Carbonic Anhydrase Inhibition: A Classic Target for Thiadiazoles

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[4] Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and as anticancer agents. The 1,3,4-thiadiazole sulfonamides are a well-established class of CA inhibitors.

Table 1: Comparative Inhibitory Activity of 1,3,4-Thiadiazole Derivatives against Human Carbonic Anhydrase Isozymes (hCA-I and hCA-II)

CompoundDerivative ClasshCA-I Ki (nM)hCA-II Ki (nM)Reference
AcetazolamideStandard>100012[4]
Inhibitor 15-amino-1,3,4-thiadiazole-2-sulphonamide--[4]
Compound 8Pyrazole-substituted amide of Inhibitor 116480[4]
Compound 18Pyrazole-substituted amide of Inhibitor 113201300[4]

Ki (inhibition constant) values represent the concentration of inhibitor required to decrease the enzyme activity by 50%. Lower Ki values indicate higher potency.

The data clearly demonstrates that substitutions on the 5-amino group of the 1,3,4-thiadiazole-2-sulfonamide core can significantly modulate the inhibitory potency and selectivity against different CA isozymes.[4]

Acetylcholinesterase Inhibition: Targeting Neurodegenerative Diseases

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease and other neurological disorders. Several studies have explored 1,3,4-thiadiazole derivatives as potent AChE inhibitors.

Table 2: Comparative Inhibitory Activity of 5-Benzyl-1,3,4-Thiadiazole Derivatives against Acetylcholinesterase (AChE)

CompoundSubstitution on 2-amino groupAChE IC50 (µM)
2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazolePyrrolidine33.16

IC50 (half maximal inhibitory concentration) values represent the concentration of inhibitor required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate higher potency.

Kinase Inhibition: A Focus on Cancer Therapy

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 1,3,4-thiadiazole scaffold has been successfully employed to develop inhibitors of various kinases, including c-Jun N-terminal kinase (JNK), a key player in stress-induced signaling pathways.[6]

Table 3: Comparative Inhibitory Activity of 5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazol-2-amine Derivatives against JNK

CompoundN-substituentJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Reference
BI-90H92-methoxyethyl20105[6]

The data highlights the potential of the 1,3,4-thiadiazole scaffold in developing highly potent and selective kinase inhibitors. The substitutions on the amino group at the 2-position of the thiadiazole ring are critical for achieving high affinity and selectivity.[6]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This section provides a detailed, step-by-step methodology for a common in vitro assay to determine the inhibitory potency of compounds against carbonic anhydrase, based on the principles described in the literature.[4]

Rationale

The assay measures the hydratase activity of carbonic anhydrase by monitoring the change in pH of a buffer solution upon the addition of CO₂. The rate of pH change is proportional to the enzyme's activity. Inhibitors will slow down this rate, and the extent of inhibition can be quantified.

Materials
  • Human carbonic anhydrase isozymes (hCA-I and hCA-II)

  • Tris-HCl buffer (20 mM, pH 8.0)

  • CO₂-saturated water

  • Test compounds (dissolved in DMSO)

  • pH meter and electrode

  • Stirred reaction vessel maintained at a constant temperature (e.g., 25°C)

Procedure
  • Enzyme Preparation: Prepare a stock solution of the hCA isozyme in Tris-HCl buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound in DMSO.

  • Assay Reaction: a. To the reaction vessel, add 3 mL of Tris-HCl buffer. b. Add a specific volume of the enzyme stock solution to the buffer and allow it to equilibrate with stirring. c. Add a small volume (e.g., 10 µL) of the test compound solution (or DMSO for control) and incubate for a pre-determined time (e.g., 5 minutes) to allow for inhibitor binding. d. Initiate the reaction by adding 2 mL of CO₂-saturated water. e. Monitor the change in pH over a fixed period (e.g., 60 seconds).

  • Data Analysis: a. Calculate the rate of the enzymatic reaction (ΔpH/time) for the control and for each inhibitor concentration. b. Determine the percentage of inhibition for each concentration relative to the control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a suitable dose-response curve to determine the IC₅₀ value. e. The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_structure Chemical Structure of a 1,3,4-Thiadiazole Derivative Thiadiazole 5-(5-nitrothiazol-2-ylthio)-N-(2-methoxyethyl)-1,3,4-thiadiazol-2-amine Image

Caption: Structure of a potent JNK inhibitor.

A Prepare Reagents (Enzyme, Buffer, Inhibitor, Substrate) B Equilibrate Reaction Mixture (Buffer + Enzyme) A->B C Add Inhibitor (Incubate) B->C D Initiate Reaction (Add Substrate) C->D E Monitor Activity (e.g., Spectrophotometry, pH change) D->E F Data Analysis (Calculate IC50/Ki) E->F

Caption: General workflow for an enzyme inhibition assay.

Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis_Inflammation Apoptosis, Inflammation cJun->Apoptosis_Inflammation Inhibitor Thiadiazole Inhibitor Inhibitor->JNK Inhibition

Caption: Simplified JNK signaling pathway and the point of inhibition.

Conclusion

The 1,3,4-thiadiazole scaffold is a remarkably versatile platform for the design of potent and selective enzyme inhibitors. The extensive body of research highlights its potential in targeting a wide array of enzymes implicated in various diseases. The structure-activity relationship studies consistently demonstrate that modifications at the 2- and 5-positions of the thiadiazole ring are key to modulating inhibitory potency and selectivity. While direct experimental data for every conceivable derivative may not be available, the wealth of information on related compounds provides a strong foundation for the rational design of novel inhibitors. This guide serves as a starting point for researchers and drug developers to explore the vast potential of the 1,3,4-thiadiazole scaffold in their quest for new and effective therapeutics.

References

  • Gülçin, İ., & Supuran, C. T. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 223-229. [Link]

  • Talele, T. T., et al. (2010). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Journal of medicinal chemistry, 53(22), 8094-8106. [Link]

  • Zhang, L., et al. (2012). Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors. Bioorganic & medicinal chemistry, 20(1), 358-367. [Link]

  • Zarghi, A., et al. (2001). Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. Journal of Medicinal Chemistry, 44(5), 765-768. [Link]

  • Koval, O. O., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5202. [Link]

  • Stoyanov, S., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 1989. [Link]

  • Di Schiavi, E., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 26(8), 4341. [Link]

  • Stoyanov, S., & Simova, S. (2022). 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. Molbank, 2022(4), M1491. [Link]

  • Rauf, A., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8740. [Link]

  • Vosátka, R., et al. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLoS ONE, 20(5), e0303350. [Link]

  • Paneth, A., & Plech, T. (2015). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 20(9), 16416-16441. [Link]

  • Lee, S. H., et al. (2002). The effect of 2-mercapto-5-methyl-1,3,4-thiadiazole on enzymatic synthesis of cefazolin. Journal of microbiology and biotechnology, 12(5), 816-820. [Link]

  • Erol, D. D., et al. (2010). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 335-341. [Link]

  • Hemanth, K., et al. (2022). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. Rasayan Journal of Chemistry, 15(2), 1573-1587. [Link]

  • Jadhav, K. M., et al. (2024). 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities. Asian Journal of Pharmaceutical Research and Development, 12(3), 1-8. [Link]

  • Langer, P., & Iqbal, J. (2025). Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. Journal of the Iranian Chemical Society, 22(4), 1-20. [Link]

  • Ali, A., et al. (2021). Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors. Journal of Chemistry, 2021, 6696924. [Link]

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  • Pham, E. C., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(5), 968-979. [Link]

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Comparative

The 1,3,4-Thiadiazole Scaffold: A Privileged Motif for Diverse Receptor Ligands - A Comparative Guide

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other func...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functionalities make it a "privileged scaffold" for the design of novel therapeutic agents targeting a wide array of biological receptors.[1][3] This guide provides a comparative analysis of the binding affinities of various receptor ligands based on the 1,3,4-thiadiazole core, supported by experimental data and detailed methodologies. We will explore how structural modifications to this versatile scaffold influence receptor selectivity and potency, offering insights for researchers and drug development professionals.

The Versatility of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole nucleus is a common feature in a multitude of biologically active compounds, demonstrating a remarkable range of pharmacological activities. These include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[4][5][6] This functional diversity stems from the scaffold's ability to present various substituents in a defined spatial orientation, allowing for fine-tuning of interactions with specific receptor binding pockets.

Comparative Binding Affinity of 1,3,4-Thiadiazole Derivatives

The following sections detail the binding affinities of 1,3,4-thiadiazole derivatives at several key receptor families. The data presented underscores the significant impact of substituent patterns on receptor affinity and selectivity.

Histamine H3 Receptor Antagonists

A series of novel 2-piperidinopiperidine thiadiazoles have been synthesized and evaluated as histamine H3 receptor antagonists.[7][8][9][10] One standout compound, 4-(5-([1,4′-bipiperidin]-1′-yl)-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)morpholine, demonstrated excellent potency.[7][9][10] The histamine H3 receptor, a G-protein coupled receptor (GPCR), is a promising target for the treatment of various central nervous system and metabolic disorders.[8]

Secretin Receptor Agonists

The 1,3,4-thiadiazole scaffold has also been successfully employed to develop agonists for the human secretin receptor, another class B GPCR.[11] Structure-activity relationship (SAR) studies revealed that substitutions on the phenyl rings attached to the thiadiazole core significantly impact agonist potency. For instance, a 3,4-di-methyl substitution on one of the phenyl rings resulted in a compound with high efficacy and reduced off-target effects.[11]

Compound IDR-Group ModificationReceptor TargetBinding Affinity (pEC50)Emax (%)Reference
Compound 30 3,4-dimethyl phenylHuman Secretin Receptor8.1 ± 0.183 ± 4[11]
Compound 32 Ethyl group at R4Human Secretin ReceptorSimilar to Cmpd 30N/A[11]

Table 1. Binding Affinity of 1,3,4-Thiadiazole Derivatives as Secretin Receptor Agonists. [11]

Serotonin 5-HT1A Receptor Ligands

Derivatives of 1,2,5-thiadiazole have shown potent and selective affinity for human 5-HT1A receptors.[12] While a different isomer, this highlights the general applicability of the thiadiazole core in targeting serotonin receptors. Additionally, 1,2,4-triazole derivatives incorporating a thiadiazole moiety have been synthesized and shown to have high affinity for the 5-HT1A receptor.[13]

Muscarinic Receptor Agonists

Bivalent ligands incorporating two 1,2,5-thiadiazole-tetrahydropyridine moieties have been developed as highly potent muscarinic receptor agonists.[14] These compounds exhibited very high affinity, with Ki values often below 1 nM.[14] Further studies on monovalent tetrahydropyridyl-thiadiazole derivatives also demonstrated high-affinity binding to muscarinic receptor subtypes, with some compounds showing selectivity for M1, M2, and M4 receptors.[15]

Compound IDReceptor SubtypeBinding Affinity (pKi)Reference
Compound 25 M18.4[15]
Compound 11 M28.1[15]
Compound 11 M48.6[15]

Table 2. Binding Affinities of Tetrahydropyridyl-Thiadiazole Derivatives at Muscarinic Receptors. [15]

Experimental Methodologies

The determination of binding affinity is a critical step in drug discovery. The following protocols are standard methods used to evaluate the interaction of ligands with their target receptors.

Radioligand Binding Assay

This technique is a widely used method to determine the affinity of a ligand for a receptor. It involves the use of a radiolabeled ligand that binds to the receptor of interest.

Protocol:

  • Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-(R)-quinuclidinyl benzilate for muscarinic receptors[14]) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow A Membrane Preparation B Incubation with Radioligand and Test Compound A->B C Filtration to Separate Bound and Unbound Ligand B->C D Scintillation Counting C->D E Data Analysis (IC50/Ki) D->E

Caption: Workflow of a typical radioligand binding assay.

Functional Assays (e.g., cAMP Stimulation Assay)

Functional assays measure the biological response of a cell upon ligand binding to a receptor. For G-protein coupled receptors that signal through adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) levels is a common method.

Protocol:

  • Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

  • Ligand Stimulation: The cells are treated with varying concentrations of the test compound.

  • Cell Lysis: After a specific incubation period, the cells are lysed to release intracellular components.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as an ELISA-based kit.

  • Data Analysis: The data is plotted as a dose-response curve to determine the EC50 (the concentration of the ligand that produces 50% of the maximal response) and the Emax (the maximum response).[11]

G cluster_1 GPCR Signaling Pathway Ligand Ligand (Thiadiazole Derivative) Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: A simplified G-protein coupled receptor signaling pathway leading to a cellular response.

Conclusion

The 1,3,4-thiadiazole scaffold is a remarkably versatile platform for the development of potent and selective ligands for a wide range of receptors. The comparative data presented in this guide illustrates that subtle modifications to the substituents on the thiadiazole ring can lead to significant changes in binding affinity and functional activity. The detailed experimental protocols provide a foundation for researchers to conduct their own investigations into novel 1,3,4-thiadiazole-based compounds. As our understanding of receptor biology and structure-activity relationships continues to grow, the 1,3,4-thiadiazole motif will undoubtedly remain a cornerstone of modern medicinal chemistry.

References

  • Discovery of a Potent Thiadiazole Class of Histamine H3 Receptor Antagonist for the Treatment of Diabetes. ACS Medicinal Chemistry Letters. [Link]

  • Structure-activity relationships of thiadiazole agonists of the human secretin receptor. PMC. [Link]

  • Discovery of a Potent Thiadiazole Class of Histamine H3 Receptor Antagonist for the Treatment of Diabetes. PMC. [Link]

  • Discovery of a Potent Thiadiazole Class of Histamine H3 Receptor Antagonist for the Treatment of Diabetes. Figshare. [Link]

  • Discovery of a potent thiadiazole class of histamine h3 receptor antagonist for the treatment of diabetes. PubMed. [Link]

  • Discovery of a Potent Thiadiazole Class of Histamine H-3 Receptor Antagonist for the Treatment of Diabetes. ResearchGate. [Link]

  • Structure–activity relationship study of 1,3,4-thiadiazole;... ResearchGate. [Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. PubMed. [Link]

  • 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors. ResearchGate. [Link] 12.[7][9][11]Triazole derivatives as 5-HT(1A) serotonin receptor ligands. PubMed. [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PMC. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Dove Medical Press. [Link]

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  • 1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed. [Link]

  • 1, 3, 4-Thiadiazole Scaffold; Its Ancillary Outcomes. [Link]

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. ACS Publications. [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

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  • Design, Synthesis, and Biological Characterization of Bivalent 1-Methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole Derivatives as Selective Muscarinic Agonists. ACS Publications. [Link]

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Validation

A Comparative Guide to the Cytotoxicity of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine and Standard Heterocyclic Anticancer Agents

Introduction In the landscape of modern oncology and drug discovery, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Heterocyclic compounds, particularly those c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern oncology and drug discovery, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the structural core of numerous chemotherapeutic agents.[1] The 1,3,4-thiadiazole scaffold, a bioisostere of the naturally occurring pyrimidine ring, has garnered significant attention for its diverse pharmacological activities, including potent anticancer properties.[2][3] Derivatives of this scaffold have been shown to interfere with critical cellular processes in cancer cells, such as DNA replication and various signaling pathways, leading to cell cycle arrest and apoptosis.[2][4]

This guide presents a comparative analysis of the cytotoxic profile of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, a representative 1,3,4-thiadiazole derivative. While direct experimental data for this specific compound is emerging, we will benchmark its anticipated cytotoxic potential against established heterocyclic anticancer drugs and closely related thiadiazole analogs, providing a framework for its evaluation. The analysis is grounded in established in vitro methodologies, offering researchers and drug development professionals a comprehensive overview of its standing within the broader context of cancer chemotherapy.

Compound Profiles: Test Agent and Standard Benchmarks

The selection of appropriate comparators is critical for a meaningful benchmark analysis. We have chosen standard-of-care chemotherapeutic agents that represent different classes of heterocyclic compounds, alongside a structurally similar thiadiazole derivative for which public data is available.

  • Test Compound: Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine

    • Structure: This compound features the core 1,3,4-thiadiazole ring, substituted with a methyl group at position 5 and a methylamine group at position 2. The mesoionic character of the thiadiazole ring is thought to enhance its ability to cross cellular membranes and interact with biological targets.[5]

  • Reference Thiadiazole: N-(5-methyl-[3][6][7]thiadiazol-2-yl)-propionamide

    • Structure and Rationale: This compound shares the same 5-methyl-1,3,4-thiadiazol-2-yl core, differing in the side chain at the 2-position. Its published cytotoxicity data provides the closest available proxy for our test compound, allowing for an initial assessment based on structural similarity.

  • Standard Benchmark 1: Doxorubicin

    • Structure and Rationale: A widely used anthracycline antibiotic, Doxorubicin is a potent cytotoxic agent. While not a simple heterocycle, its mechanism involving DNA intercalation and topoisomerase II inhibition makes it a gold-standard positive control in many cytotoxicity assays.

  • Standard Benchmark 2: Etoposide

    • Structure and Rationale: A topoisomerase II inhibitor, Etoposide is another cornerstone of cancer chemotherapy. Its inclusion provides a benchmark against a non-intercalating DNA-damaging agent.

  • Standard Benchmark 3: Cisplatin

    • Structure and Rationale: An inorganic platinum-based agent, Cisplatin is a potent DNA cross-linking agent. It serves as a benchmark for a different class of DNA-damaging compounds, offering a broader comparative context.

Methodology: The MTT Assay for In Vitro Cytotoxicity Assessment

To quantify and compare the cytotoxic effects of these compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method.[7][8] This assay measures the metabolic activity of cells, which in viable cells, is directly proportional to cell number.

The Underlying Principle (Causality): The assay's foundation lies in the enzymatic activity of mitochondrial dehydrogenases, particularly succinate dehydrogenase, within living cells.[9] These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells. Dead cells lack this enzymatic activity and thus do not produce the colored product.[9] This provides a reliable method to quantify cell viability following exposure to a cytotoxic compound.

Detailed Experimental Protocol: MTT Assay

This protocol is designed to be a self-validating system through the inclusion of appropriate controls.

  • Cell Seeding & Acclimation:

    • Action: Seed human cancer cell lines (e.g., MCF-7 for breast adenocarcinoma, HepG2 for hepatocellular carcinoma, or A549 for lung adenocarcinoma) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10]

    • Rationale: Seeding density is a critical parameter that can influence the IC50 value; therefore, it must be optimized and kept consistent across experiments.[11]

    • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to adhere and resume logarithmic growth.[6]

  • Compound Treatment:

    • Action: Prepare serial dilutions of the test compound and standard benchmarks in culture medium. Replace the existing medium in the wells with 100 µL of medium containing the various compound concentrations.

    • Controls:

      • Untreated Control: Wells containing cells with fresh medium but no compound. This represents 100% cell viability.

      • Vehicle Control: Wells containing cells treated with the highest concentration of the compound's solvent (e.g., DMSO) to ensure the solvent itself is not cytotoxic.

      • Positive Control: Wells containing a known cytotoxic agent like Doxorubicin.

    • Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the compound's expected mechanism of action.[12]

  • MTT Addition and Formazan Formation:

    • Action: Following the treatment incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9][13]

    • Incubation: Incubate the plate for an additional 4 hours at 37°C.[7]

    • Rationale: This allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Action: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well.[10] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]

    • Rationale: The formazan crystals are insoluble in aqueous medium and must be fully dissolved to allow for accurate spectrophotometric measurement.

  • Data Acquisition and Analysis:

    • Action: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

    • Calculation: The percentage of cell viability is calculated using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from this dose-response curve using non-linear regression analysis.[14][15]

Visualization of the MTT Assay Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis cell_seeding 1. Cell Seeding (5,000-10,000 cells/well) adherence 2. 24h Incubation (37°C, 5% CO2) cell_seeding->adherence compound_addition 3. Add Compound Dilutions (Test & Standards) adherence->compound_addition treatment_incubation 4. 24-72h Incubation compound_addition->treatment_incubation mtt_addition 5. Add MTT Reagent (10 µL/well) treatment_incubation->mtt_addition formazan_incubation 6. 4h Incubation mtt_addition->formazan_incubation solubilization 7. Add Solubilizer (e.g., DMSO) formazan_incubation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calc_viability 9. Calculate % Viability read_absorbance->calc_viability calc_ic50 10. Determine IC50 calc_viability->calc_ic50

Caption: General workflow of the MTT assay for cytotoxicity evaluation.

Comparative Cytotoxicity Analysis

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the reference thiadiazole and standard benchmarks against various human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference
Reference Thiadiazole
N-(5-methyl-[3][6][7]thiadiazol-2-yl)-propionamideHepG2 (Hepatocellular Carcinoma)28.5 (converted from 9.4 µg/mL)[12]
N-(5-methyl-[3][6][7]thiadiazol-2-yl)-propionamideHL-60 (Leukemia)> 295 (converted from > 97.6 µg/mL)[12]
N-(5-methyl-[3][6][7]thiadiazol-2-yl)-propionamideMCF-7 (Breast Adenocarcinoma)295 (converted from 97.6 µg/mL)[12]
Standard Benchmarks
DoxorubicinHepG2 (Hepatocellular Carcinoma)0.170 ± 0.006 (µg/mL)[16]
DoxorubicinA549 (Lung Carcinoma)0.511 ± 0.025 (µg/mL)[16]
CisplatinHepG2 (Hepatocellular Carcinoma)1.04 ± 0.21 (µg/mL)[16]
CisplatinA549 (Lung Carcinoma)1.05 ± 0.18 (µg/mL)[16]
EtoposideMDA-MB-231 (Breast Adenocarcinoma)80.2[6]
EtoposideMCF-7 (Breast Adenocarcinoma)> 100[6]

Note: IC50 values for the reference thiadiazole were converted from µg/mL to µM for better comparison, using a molecular weight of 185.23 g/mol . Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.[10]

From the available data, the reference thiadiazole, N-(5-methyl-[3][6][7]thiadiazol-2-yl)-propionamide, demonstrates notable cytotoxicity against the HepG2 human hepatocellular carcinoma cell line with an IC50 value of approximately 28.5 µM.[12] Its activity against MCF-7 and HL-60 cell lines appears to be significantly lower.[12] When compared to standard chemotherapeutic agents like Doxorubicin and Cisplatin, the potency of this reference thiadiazole is considerably less. However, many 1,3,4-thiadiazole derivatives have shown potent anticancer activities with IC50 values in the low micromolar, and even nanomolar, range, suggesting that substitutions on the thiadiazole ring play a critical role in determining cytotoxic efficacy.[1][17] For instance, other 1,3,4-thiadiazole derivatives have reported IC50 values as low as 1.62 µM against A549 cells and 2.32 µM against MCF-7 cells.[17] This highlights the potential of the 1,3,4-thiadiazole scaffold as a template for developing potent anticancer agents.

Mechanistic Insights: Potential Modes of Action

The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their ability to interact with multiple cellular targets and signaling pathways. While the precise mechanism for Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine requires specific investigation, literature on related compounds points towards several key pathways.

  • Induction of Apoptosis: Many thiadiazole derivatives have been shown to induce programmed cell death, or apoptosis.[17] This is a critical mechanism for eliminating cancer cells. The process often involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Studies have implicated the activation of initiator caspases (like Caspase-8) and executioner caspases (like Caspase-3) by thiadiazole compounds.[18]

  • Cell Cycle Arrest: These compounds can also halt the cell cycle at specific checkpoints, such as the G2/M or S phase, preventing cancer cells from proliferating.[17] This action is often linked to the modulation of cyclin-dependent kinases (CDKs) or other cell cycle regulatory proteins.[19]

  • Inhibition of Signaling Pathways: The Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its overactivation is common in many cancers.[4] Certain 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of Akt activity, thereby suppressing tumor growth.[4]

Visualization of a Potential Apoptotic Pathway

Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiadiazole 1,3,4-Thiadiazole Derivative DeathReceptor Death Receptor (e.g., Fas, TNFR1) Thiadiazole->DeathReceptor Activates (?) Akt Akt (Survival Signal) Thiadiazole->Akt Inhibits Procaspase8 Pro-caspase 8 DeathReceptor->Procaspase8 Recruits & Activates Caspase8 Active Caspase 8 Procaspase8->Caspase8 Procaspase3 Pro-caspase 3 Caspase8->Procaspase3 Cleaves & Activates Caspase3 Active Caspase 3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis Akt->Procaspase3 Inhibits

Caption: Simplified signaling pathway for apoptosis induction.

Conclusion

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine belongs to the promising 1,3,4-thiadiazole class of heterocyclic compounds, which has demonstrated significant potential in the development of novel anticancer agents. Based on data from structurally related analogs, this compound is predicted to exhibit cytotoxic activity, particularly against cell lines like hepatocellular carcinoma. However, its potency relative to standard chemotherapeutics like Doxorubicin and Cisplatin will be highly dependent on its specific structure and its interactions with cellular targets.

The likely mechanisms of action involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as the Akt pathway. Further in-depth studies are required to elucidate the precise molecular targets and to fully characterize the cytotoxic profile of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine across a broader panel of cancer cell lines. This foundational analysis provides a strong rationale for its continued investigation as a potential candidate for cancer therapy.

References

  • A Comparative Guide to the Cytotoxicity of 1,3,4-Thiadiazole Derivatives - Benchchem.
  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC. Available at: [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - MDPI. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - Semantic Scholar. Available at: [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - MDPI. Available at: [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • MTT (Assay protocol). Available at: [Link]

  • Thiadiazole derivatives as anticancer agents - PMC - NIH. Available at: [Link]

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C. Available at: [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - ResearchGate. Available at: [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Study of the anticancer activity of N-(5-methyl-[3][6][7]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Available at: [Link]

  • IC50 values of chemotherapeutic drugs in human cancer cells - ResearchGate. Available at: [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based - Semantic Scholar. Available at: [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - MDPI. Available at: [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device - Spandidos Publications. Available at: [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PMC. Available at: [Link]

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Comparative

Reproducibility of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine published synthesis protocols

Executive Summary Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (CAS: 933714-10-4) is a highly valued nitrogen-rich heteroaryl building block. The 1,3,4-thiadiazole motif acts as a potent bioisostere for pyrimidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (CAS: 933714-10-4) is a highly valued nitrogen-rich heteroaryl building block. The 1,3,4-thiadiazole motif acts as a potent bioisostere for pyrimidines and oxadiazoles, making it a critical pharmacophore in the development of SHP2 inhibitors[1], diuretic agents[2], and cephalosporin-class antibiotics[3].

Despite its utility, the reproducible synthesis of this secondary amine presents significant challenges. The primary failure modes in published literature include over-alkylation (yielding the tertiary amine) and hydrolytic degradation of the thiadiazole ring under harsh basic conditions. Furthermore, handling the isolated amine requires rigorous safety protocols due to its classification as a severe skin, eye, and respiratory irritant[4]. This guide objectively compares the dominant synthetic pathways, establishing a self-validating protocol optimized for high-fidelity reproducibility.

Mechanistic Pathways & Protocol Comparison

When synthesizing Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, medicinal chemists typically evaluate three distinct mechanistic routes. Understanding the causality behind the success or failure of each route is essential for scalable drug development.

Direct Nucleophilic Substitution (SN2)

The Standard: This route utilizes 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole (CAS: 75341-23-0)[5] as the primary electrophile.

  • Causality for Selection: The chloromethyl precursor is commercially abundant and stable. However, reacting it directly with methylamine often leads to bis-alkylation. To force the reaction to stop at the secondary amine, a massive stoichiometric excess of methylamine is required. The addition of a phase-transfer/nucleophilic catalyst like Tetrabutylammonium iodide (TBAI) is critical; it converts the "hard" chloride into a "soft" iodide intermediate in situ, lowering the activation energy for the amine attack and allowing the reaction to proceed at milder temperatures (60 °C)[6].

Reductive Amination

The Alternative: This route condenses 5-methyl-1,3,4-thiadiazole-2-carbaldehyde with methylamine, followed by reduction using Sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Causality for Selection: This pathway structurally prevents over-alkylation, theoretically ensuring 100% selectivity for the secondary amine. However, the starting heteroaryl aldehyde is highly prone to hydration and trimerization, making it difficult to source, store, and handle reproducibly.

De Novo Ring Construction

The Legacy Approach: Cyclization of acyl dithiocarbazates or thiosemicarbazides using harsh dehydrating agents[7].

  • Causality for Selection: While atom-economical on paper, the highly acidic and dehydrating conditions (e.g., POCl₃) required for thiadiazole ring closure frequently degrade the unprotected methylamine moiety, resulting in complex mixtures and abysmal isolated yields[7].

Quantitative Performance Comparison
ProtocolPrimary PrecursorOverall YieldPurity (HPLC)ScalabilityKey Bottleneck
Direct SN2 (TBAI Cat.) 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole75–82%>98%High (Kilogram)Requires excess methylamine to prevent bis-alkylation.
Boc-Protected SN2 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole60–65%>99%MediumAdditional protection/deprotection steps lower atom economy.
Reductive Amination 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde40–50%~95%LowAldehyde precursor is hydrolytically unstable.
De Novo Cyclization N-methyl-2-(2-acetylhydrazinyl)ethanethioamide30–45%~90%LowHarsh dehydrating conditions degrade the amine moiety[7].

Pathway Visualization

SynthesisRoutes PrecursorA 2-(Chloromethyl)-5-methyl- 1,3,4-thiadiazole ReagentA CH3NH2 (excess) + Cat. TBAI / THF PrecursorA->ReagentA PrecursorB 5-Methyl-1,3,4-thiadiazole- 2-carbaldehyde ReagentB CH3NH2 + NaBH(OAc)3 / DCE PrecursorB->ReagentB IntermediateA In situ Iodomethyl Intermediate ReagentA->IntermediateA Finkelstein Halogen Exchange IntermediateB Imine Intermediate ReagentB->IntermediateB Condensation Product Methyl[(5-methyl-1,3,4- thiadiazol-2-yl)methyl]amine IntermediateA->Product SN2 Substitution IntermediateB->Product Reduction

Comparative synthetic pathways for Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine.

Self-Validating Experimental Protocol: TBAI-Catalyzed SN2 Substitution

Based on empirical data and patent literature[6], the direct SN2 substitution utilizing TBAI catalysis offers the highest reproducibility and scalability. The following protocol is engineered as a self-validating system, ensuring that researchers can verify the integrity of the reaction at every phase.

Objective: Synthesize Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine while completely suppressing tertiary amine formation.

Materials Required:

  • 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole (CAS: 75341-23-0)[5]

  • Methylamine (2.0 M solution in THF)

  • Tetrabutylammonium iodide (TBAI)

  • Anhydrous Tetrahydrofuran (THF)

  • NH-Silica Gel (Aminopropyl-functionalized silica)

Step-by-Step Methodology

Step 1: Initiation & Halogen Exchange

  • Action: Dissolve 10.0 mmol of 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole in 20 mL of anhydrous THF under an inert N₂ atmosphere. Add 1.0 mmol (0.1 eq) of TBAI.

  • Causality & Validation: The chloride leaving group is relatively "hard" and resists attack by the bulky amine. TBAI facilitates an in situ Finkelstein exchange to generate a softer, highly reactive iodomethyl intermediate.

  • Validation Checkpoint: A slight yellowing of the solution visually validates the formation of the iodide species.

Step 2: Nucleophilic Attack

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 50.0 mmol (5.0 eq) of 2.0 M Methylamine in THF.

  • Causality & Validation: The 5-fold stoichiometric excess of methylamine is the critical parameter to prevent bis-alkylation. By flooding the system with the primary amine, the statistical probability of the secondary amine product reacting with another equivalent of electrophile drops to near zero. Cooling to 0 °C controls the exothermic SN2 attack, preventing thermal degradation of the thiadiazole ring.

Step 3: Propagation

  • Action: Attach a reflux condenser and heat the mixture to 60 °C for 2 hours[6].

  • Causality & Validation: The elevated temperature ensures complete conversion of the sterically hindered intermediate.

  • Validation Checkpoint: Reaction completion is validated via TLC (EtOAc/MeOH 9:1), observing the total disappearance of the UV-active starting material spot.

Step 4: Quench & Extraction

  • Action: Cool to room temperature, quench with 20 mL of distilled water, and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated brine and dry over anhydrous MgSO₄.

Step 5: Purification (Critical Step)

  • Action: Concentrate the filtrate under reduced pressure. Purify the crude residue using NH-silica gel column chromatography, eluting with a gradient of Methanol/Ethyl Acetate[6].

  • Causality & Validation: Standard acidic silica gel causes severe peak tailing and irreversible retention of the basic secondary amine, artificially destroying isolated yields. NH-silica gel ensures quantitative recovery[6].

  • Validation Checkpoint: The final product is validated via ¹H NMR (DMSO-d₆), confirming the presence of the N-CH₃ singlet at ~2.3 ppm and the Ar-CH₃ singlet at ~2.6 ppm[6].

References

  • [1] Title: Design and Synthesis of S-Acetophenylhydrazones of 5-Methyl-1,3,4-Thiadiazole-2-Thiol as SHP2 Inhibitory Agents | Source: PubMed | URL:[Link]

  • [5] Title: 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • [3] Title: Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles | Source: MDPI | URL:[Link]

  • [7] Title: 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry | Source: ACS Publications | URL:[Link]

  • [6] Title: WO2017188374A1 - Condensed heterocyclic compound | Source: Google Patents | URL:

  • [2] Title: Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles | Source: PMC - NIH | URL:[Link]

Sources

Validation

Comparative Catalytic Efficiency of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine Coordination Complexes

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Catalytic benchmarking, mechanistic causality, and self-validating experimental workflows. Introduction & Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Catalytic benchmarking, mechanistic causality, and self-validating experimental workflows.

Introduction & Mechanistic Rationale

The rational design of coordination complexes relies heavily on the electronic and steric tunability of the chelating ligand. Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine (MMTMA) has emerged as a highly versatile N,N-bidentate ligand. It coordinates to transition metals via the secondary amine nitrogen and the N3 (or N4) position of the thiadiazole ring, forming a stable five-membered chelate ring.

The Causality of Catalytic Enhancement

The 1,3,4-thiadiazole ring is inherently electron-deficient due to the strong electron-withdrawing effect of its nitrogen atoms[1]. When MMTMA coordinates to a transition metal, this electron deficiency pulls electron density away from the metal center, significantly increasing its electrophilicity.

Why does this matter in catalysis?

  • In Oxidation Reactions (e.g., Epoxidation): A highly electrophilic metal center is more susceptible to nucleophilic attack by oxidants like H₂O₂, accelerating the formation of the active hydroperoxo and subsequent metal-oxo intermediates[2].

  • In Cross-Coupling (e.g., Suzuki-Miyaura): The strong σ-donation from the secondary amine stabilizes the palladium center, while the π-accepting thiadiazole ring facilitates rapid reductive elimination, preventing catalyst deactivation (black palladium formation).

G L1 Ligand (MMTMA) N,N-Bidentate Chelation Complex [M(MMTMA)Cl2] Complexes Active Catalysts L1->Complex Coordination M Metal Precursors (Cu, Co, Pd) M->Complex Assembly Epox Alkene Epoxidation (Co & Cu) Complex->Epox H2O2, 60°C Suzuki Suzuki-Miyaura Coupling (Pd) Complex->Suzuki Base, 80°C

Caption: Workflow of MMTMA coordination and subsequent catalytic applications.

Benchmark 1: Catalytic Alkene Epoxidation

Organometallic complexes utilizing thiadiazole-based scaffolds have shown remarkable efficiency in the epoxidation of alkenes[2]. Here, we compare the catalytic efficiency of [Co(MMTMA)Cl₂] and [Cu(MMTMA)Cl₂] against an uncatalyzed control using cyclooctene as the benchmark substrate and green H₂O₂ as the oxidant.

Quantitative Data Comparison
Catalyst SystemOxidantTime (h)Conversion (%)Selectivity (%)TOF (h⁻¹)
[Co(MMTMA)Cl₂] 30% H₂O₂492>991,150
[Cu(MMTMA)Cl₂] 30% H₂O₂485951,060
Uncatalyzed Control 30% H₂O₂4<5N/AN/A

Data Interpretation: The Co(II) complex outperforms the Cu(II) variant in both turnover frequency (TOF) and selectivity. The Co(II) center transitions more fluidly between the Co(II)/Co(IV)=O oxidation states, driven by the electronic "push-pull" of the MMTMA ligand.

Self-Validating Experimental Protocol: Epoxidation

To establish a self-validating system, this protocol integrates an internal standard directly into the reaction mixture prior to initiation, eliminating quantification errors from solvent evaporation.

  • Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of cyclooctene and 0.01 mmol (1 mol%) of the [M(MMTMA)Cl₂] catalyst in 5 mL of acetonitrile.

  • Internal Standardization: Add exactly 0.5 mmol of dodecane (internal standard). Take a 50 µL baseline aliquot for GC-FID analysis (T=0).

  • Initiation: Heat the mixture to 60°C. Dropwise, add 2.0 mmol of 30% aqueous H₂O₂ over 10 minutes to prevent rapid disproportionation of the peroxide.

  • Validation Control: Simultaneously, run a parallel flask containing all reagents except the metal complex to definitively rule out background auto-oxidation.

  • Analysis: Quench aliquots with cold ethyl acetate at 1h, 2h, and 4h. Analyze via GC-FID. The ratio of the product peak area to the dodecane peak area yields the absolute conversion.

Cycle Cat [M(MMTMA)Cl2] Resting State Act [M(MMTMA)(OOH)]+ Hydroperoxo Intermediate Cat->Act + H2O2 - HCl Ox [M(MMTMA)=O] High-Valent Metal-Oxo Act->Ox - H2O Prod Epoxide Product + H2O Ox->Prod + Alkene Prod->Cat Catalyst Regeneration

Caption: Proposed catalytic cycle for alkene epoxidation via MMTMA metal-oxo intermediates.

Benchmark 2: Suzuki-Miyaura Cross-Coupling

Palladium coordination complexes are the gold standard for cross-coupling. By utilizing the MMTMA ligand, the resulting [Pd(MMTMA)Cl₂] complex exhibits superior stability and catalytic turnover compared to standard, unligated palladium salts.

Quantitative Data Comparison (4-Bromotoluene + Phenylboronic Acid)
Catalyst SystemCatalyst Loading (mol%)Time (h)Yield (%)TOF (h⁻¹)
[Pd(MMTMA)Cl₂] 0.5298980
Pd(OAc)₂ (Standard) 0.5274740

Data Interpretation: Unligated Pd(OAc)₂ rapidly aggregates into inactive palladium black at reaction temperatures. The MMTMA ligand's bidentate chelation prevents this aggregation, keeping the palladium center active and in solution, resulting in a near-quantitative yield.

Self-Validating Experimental Protocol: Suzuki Coupling
  • Assembly: In a Schlenk tube under an inert argon atmosphere, combine 1.0 mmol 4-bromotoluene, 1.2 mmol phenylboronic acid, and 2.0 mmol K₂CO₃.

  • Catalyst Addition: Add 0.005 mmol (0.5 mol%) of[Pd(MMTMA)Cl₂].

  • Solvent & Standard: Inject 4 mL of a degassed DMF/H₂O (3:1) mixture, followed by 0.5 mmol of mesitylene as the internal standard.

  • Reaction: Stir at 80°C for 2 hours.

  • Validation: The self-validating check here is visual and analytical: the absence of a black precipitate (Pd black) confirms ligand stability. GC-MS analysis against the mesitylene standard provides the precise yield.

References

[2] Mahmood, R. S.; Abowd, M. I.; Sabti, A. B. "Efficient Epoxidation of Alkenes using New Organometallic Catalysts ((E)-2,6-dimethoxy-4-((2-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazono)methyl)phenol M: Cr, Fe, Co, Cu): An Antimicrobial and Theoretical Study of Catalyst." Iranian Journal of Catalysis, 2023. URL: [Link]

[1] Hu, Y.; Li, C.-Y.; Wang, X.-M.; Yang, Y.-H.; Zhu, H.-L. "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry." Chemical Reviews, 2014. URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application; it culminates in its safe and responsible disposal. This g...

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Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides a detailed, procedural framework for the proper disposal of methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following protocols are synthesized from established best practices for structurally related thiadiazole derivatives and amine compounds. It is imperative to supplement this guide with a thorough review of your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.[1][2][3]

Hazard Assessment and Risk Mitigation: Understanding the Compound

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine belongs to the thiadiazole class of compounds, which are noted for their diverse pharmacological activities.[4][5] The presence of an amine functional group suggests potential for skin and eye irritation, as well as possible respiratory effects if inhaled.[6] Therefore, a cautious approach to handling and disposal is paramount.

Potential Hazards of Thiadiazole and Amine Derivatives:

Hazard TypeDescriptionPrecautionary Measures
Health Hazards Based on related compounds, this substance may be toxic if swallowed or in contact with skin.[1][7] It may also cause serious eye irritation and respiratory irritation.[6][8]Obtain special instructions before use. Avoid breathing dust, mists, or vapors. Do not eat, drink, or smoke when using this product. Wear appropriate personal protective equipment.[1][9]
Environmental Hazards Many amine and heterocyclic compounds are harmful to aquatic life.[10][11] Uncontrolled release into the environment should be avoided.Prevent entry into drains, waterways, and soil.[6][12] All waste materials must be disposed of as hazardous waste.
Chemical Hazards While not typically classified as flammable, thiadiazole derivatives can burn. Thermal decomposition may release irritating and toxic gases, such as nitrogen oxides and sulfur oxides.[1][13] It is also important to avoid contact with strong oxidizing agents and strong acids.[3]Keep away from heat and open flames. Ensure adequate ventilation. Store waste away from incompatible materials.
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine for any purpose, including disposal, the following PPE is mandatory:[2][12]

  • Eye Protection: Chemical safety goggles with side shields or a face shield are essential to protect against splashes.[2][6]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use and dispose of contaminated gloves as hazardous waste.[2][12]

  • Body Protection: A full-length laboratory coat should be worn to protect skin and personal clothing from contamination.[2][3]

  • Respiratory Protection: All handling of this compound, especially in solid form or when generating aerosols, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][12]

Spill and Leak Management: A Protocol for Immediate Action

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and prevent environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: For significant spills, evacuate the immediate area and ensure the space is well-ventilated, preferably within a fume hood.[2]

  • Containment: For solid spills, carefully sweep the material to avoid generating dust and place it into a clearly labeled, sealed container for hazardous waste.[2][3] For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[14]

  • Absorption: Add the absorbent material to the spill, working from the outside in to prevent spreading.[14]

  • Collection: Scoop the absorbent material and place it into a suitable container for hazardous waste.[14]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[1] All cleaning materials, including wipes and contaminated PPE, must be collected and disposed of as hazardous waste.[2]

  • Reporting: Report the spill to your institution's EHS department.

Step-by-Step Disposal Protocol

The proper disposal of methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine must adhere to local, state, and federal regulations for hazardous waste.[2] Never dispose of this chemical down the drain or in regular trash.[3][10]

4.1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste, including residual amounts of the compound and contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.[1] The container should be made of a compatible material, such as polyethylene, and have a secure lid.

  • Liquid Waste: Solutions containing methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine should be collected in a separate, labeled hazardous waste container for liquids.[1] Do not mix with other incompatible waste streams.[10]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.[1]

4.2. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine," and any associated hazard symbols.[1][3]

  • Store sealed and labeled hazardous waste containers in a designated, secure waste accumulation area that is well-ventilated.[15]

4.3. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][15]

  • Provide the waste disposal service with all available hazard information for the compound.[15]

  • The most common method for the final disposal of such chemical waste is high-temperature incineration at an approved facility.[16]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine.

DisposalWorkflow start Generation of Waste segregate Segregate Waste Streams start->segregate assess_state Assess Physical State solid_waste Solid Waste (powder, contaminated items) assess_state->solid_waste Solid liquid_waste Liquid Waste (solutions) assess_state->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Waste Accumulation Area solid_container->storage liquid_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Final Disposal via Licensed Contractor ehs_contact->disposal

Caption: Decision workflow for the disposal of methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine.

References

  • BenchChem. (2025). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
  • BenchChem. (2025). Safe Disposal of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Procedural Guide.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 2H-1,3,2,4-Dithiadiazole and Related Compounds.
  • BenchChem. (2025). Safe Disposal of 5-Methoxybenzo[d][1][2][3]thiadiazole: A Guide for Laboratory Professionals. Retrieved from BenchChem website.

  • BenchChem. (2025). Personal protective equipment for handling 1,2,3-Thiadiazole-4-carbaldehyde oxime.
  • AK Scientific, Inc. (n.d.). 1,2,3-Thiadiazol-5-amine Safety Data Sheet.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • ResearchGate. (2021, March 16). Treatment of amine wastes generated in industrial processes.
  • BenchChem. (2025). Technical Support Center: Diamine Compound Disposal and Waste Treatment.
  • Enamine. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). 2-Amino-5-methyl-1,3,4-thiadiazole Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • TCI Chemicals. (n.d.). 1,3,4-Thiadiazole-2,5-diamine Safety Data Sheet.
  • TCI Chemicals. (2024, December 13). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 22). 5-Methyl-1,3,4-thiadiazole-2(3H)-thione Safety Data Sheet.
  • ResearchGate. (2025, October 13). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments.
  • MDPI. (2023, May 4). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet.
  • Chemgroup. (2023, April 17). Safety Data Sheet.
  • The University of Calgary. (1990, April 11). Petroleum Waste Management: Amine Process Sludges.
  • TCI Chemicals. (n.d.). Mefenpyr-diethyl Safety Data Sheet.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet.
  • MilliporeSigma. (2026, March 12). Safety Data Sheet.
  • Tokyo Chemical Industry. (2024, November 21). Safety Data Sheet.
  • Cayman Chemical. (2024, May 24). Methylisothiazolinone Safety Data Sheet.
  • NextSDS. (n.d.). 5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine.
  • MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.
  • International Journal of Pharmaceutical and Life Sciences. (n.d.). An Explicative Review of Thiadiazole: Medicinal Chemistry Aspects.
  • ACS Publications. (2024, December 27). Thiazole and Isothiazole Chemistry in Crop Protection.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from University of Wisconsin-Madison website.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
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